Ova peptide (257-264)
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGCCBAOOWGEO-RUTPOYCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Immunodominant Epitope: A Technical Guide to Ovalbumin Peptide (257-264)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin peptide (257-264), with the amino acid sequence SIINFEKL, is a paramount tool in immunological research.[1][2] This octapeptide represents the immunodominant epitope of chicken ovalbumin when presented by the murine MHC class I molecule H-2Kb.[1][2][3] Its high affinity for H-2Kb and the subsequent recognition by CD8+ T cells from OT-I transgenic mice have established it as a cornerstone for studying T cell activation, cytotoxicity, and immune responses in preclinical models of vaccination, cancer immunotherapy, and autoimmune diseases. This technical guide provides an in-depth overview of the core characteristics, experimental applications, and underlying immunological pathways associated with the Ova (257-264) peptide.
Core Properties and Specifications
The SIINFEKL peptide is a synthetic peptide fragment of chicken ovalbumin. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1][4] |
| Molecular Formula | C45H74N10O13 | [4][5] |
| Molecular Weight | 963.13 g/mol (free base) | [5] |
| MHC Restriction | H-2Kb (Murine MHC Class I) | [1][2] |
| Purity | Typically >95% (HPLC) | [5][6] |
| Solubility | Soluble in water (>1 mg/mL) and can be dissolved in DMSO for stock solutions. | |
| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability. |
Immunological Signaling Pathway: MHC Class I Presentation
The biological activity of Ova peptide (257-264) is fundamentally linked to the MHC class I antigen presentation pathway. This pathway is crucial for detecting and eliminating virally infected or cancerous cells by cytotoxic T lymphocytes (CTLs).
Caption: MHC Class I presentation of Ova peptide (257-264) and subsequent CD8+ T cell activation.
Key Experimental Protocols
Ova peptide (257-264) is utilized in a variety of standard immunological assays to assess CD8+ T cell function.
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8+ T cells to lyse target cells in a living organism.
Methodology:
-
Target Cell Preparation:
-
Isolate splenocytes from naïve C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1-10 µM Ova (257-264) peptide for 30-60 minutes at 37°C to create target cells. The second population remains unpulsed as a control.
-
Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh).
-
Label the unpulsed control cells with a low concentration of the same dye (CFSElow).
-
-
Adoptive Transfer:
-
Mix the CFSEhigh and CFSElow cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into recipient mice that have been previously immunized to generate Ova-specific CTLs.
-
-
Analysis:
-
After 4-24 hours, harvest spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Quantify the number of CFSEhigh and CFSElow cells.
-
The percentage of specific lysis is calculated based on the reduction of the CFSEhigh population relative to the CFSElow population in immunized versus non-immunized control mice.
-
ELISpot Assay for IFN-γ Secretion
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with a suitable blocking buffer.
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
-
Add 2 x 10^5 to 1 x 10^6 cells per well.
-
-
Stimulation:
-
Add Ova (257-264) peptide to the wells at a final concentration of 1-25 µg/mL.
-
Include a positive control (e.g., PHA or PMA/Ionomycin) and a negative control (unstimulated cells or cells with a scrambled peptide).
-
Incubate the plate for 18-36 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the wells to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Following incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Add a substrate that precipitates upon enzymatic cleavage, forming spots.
-
-
Analysis: Each spot represents a single IFN-γ-secreting cell. The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T cells.
Intracellular Cytokine Staining (ICS)
ICS allows for the multiparametric analysis of cytokine production at the single-cell level by flow cytometry.
Methodology:
-
Cell Stimulation:
-
Co-culture 1-2 x 10^6 splenocytes or PBMCs with Ova (257-264) peptide (typically 1-10 µg/mL) for 6-12 hours at 37°C.
-
For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
-
Surface Staining:
-
Harvest the cells and wash them.
-
Stain for cell surface markers, such as CD8 and CD44, to identify specific T cell populations.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde-based fixation buffer.
-
Permeabilize the cell membranes using a saponin-based permeabilization buffer.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.
-
-
Analysis:
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to the Ova peptide.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro T cell proliferation assay using Ova (257-264).
Caption: A generalized workflow for assessing T cell proliferation in response to Ova peptide.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in experiments involving Ova peptide (257-264).
Table 1: In Vitro T Cell Stimulation Parameters
| Parameter | Typical Range | Notes |
| Peptide Concentration | 0.01 - 10 µg/mL | Titration is recommended to determine the optimal concentration. |
| Cell Seeding Density (APCs) | 2 x 10^5 - 5 x 10^5 cells/well | For 96-well plates. |
| Cell Seeding Density (T Cells) | 1 x 10^5 - 2 x 10^5 cells/well | For 96-well plates. |
| Incubation Time (Proliferation) | 72 hours | For CFSE dilution assays. |
| Incubation Time (Cytokine Staining) | 6 - 12 hours | With protein transport inhibitor added for the last 4-6 hours. |
Table 2: In Vivo Cytotoxicity Assay Parameters
| Parameter | Typical Value | Notes |
| Peptide Pulsing Concentration | 1 - 10 µM | For labeling target splenocytes. |
| In Vivo Killing Time | 4 - 24 hours | The optimal time should be determined empirically. |
| Adoptively Transferred Cells | 1 x 10^7 - 2 x 10^7 total cells | Per recipient mouse. |
Conclusion
The Ovalbumin peptide (257-264), SIINFEKL, remains an indispensable reagent in cellular immunology. Its well-defined characteristics and robust reactivity with the OT-I T cell receptor provide a reliable and reproducible system for investigating the intricacies of CD8+ T cell-mediated immunity. The standardized protocols and quantitative parameters outlined in this guide serve as a valuable resource for researchers and drug development professionals aiming to leverage this model system to advance our understanding of immune responses and develop novel immunotherapies.
References
The Discovery and Enduring Legacy of SIINFEKL: A Technical Guide to a Cornerstone of Immunology
For Researchers, Scientists, and Drug Development Professionals
The ovalbumin-derived peptide, SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu), corresponding to amino acids 257-264 of chicken ovalbumin, represents a landmark discovery in immunology. Its identification as a potent, H-2Kb-restricted epitope for cytotoxic T lymphocytes (CTLs) has provided an invaluable and remarkably specific tool for dissecting the mechanisms of cellular immunity. This technical guide provides an in-depth exploration of the discovery and history of SIINFEKL, detailing the key experiments, quantitative data, and the enduring impact of this model antigen on immunological research and therapeutic development.
The Genesis of a Model Epitope: A Historical Perspective
The story of SIINFEKL is rooted in the fundamental question of how CTLs, the cellular arbiters of antiviral and antitumor immunity, recognize and eliminate target cells. In the mid-1980s, it became evident that CTLs do not recognize intact proteins but rather short peptide fragments presented by Major Histocompatibility Complex (MHC) class I molecules. The seminal work of researchers like Alain Townsend, Michael Bevan, and Francis Carbone, using chicken ovalbumin (OVA) as a readily available and immunogenic model protein, was instrumental in elucidating this process.
A pivotal 1988 publication by Moore, Carbone, and Bevan demonstrated that while CTLs could not recognize cells incubated with native OVA, they could lyse target cells if the protein was introduced directly into the cytoplasm. This was achieved through an innovative technique known as osmotic lysis of pinosomes, providing strong evidence that the presentation of OVA-derived peptides on MHC class I was dependent on intracellular processing. This laid the groundwork for the subsequent hunt for the precise peptide fragment being presented.
Further research by Carbone and Bevan in 1989 showed that while short synthetic peptides corresponding to portions of OVA could sensitize target cells for lysis by OVA-specific CTLs in vitro, they were inefficient at priming CTL responses in vivo. This suggested that the context and length of the peptide were critical for effective immune activation.
The definitive identification of SIINFEKL as the minimal and optimal epitope came in 1991 from the work of Rötzschke and colleagues. By developing methods to elute and sequence peptides directly from MHC class I molecules, they were able to precisely identify the 8-amino acid peptide, SIINFEKL, as the naturally processed and presented epitope from ovalbumin bound to the H-2Kb molecule. This discovery was a technical tour de force and provided a molecularly defined system to study T-cell recognition.
Quantitative Analysis of the SIINFEKL-H-2Kb Interaction
The utility of SIINFEKL as a model antigen is underpinned by its well-defined and high-affinity interaction with the H-2Kb MHC class I molecule. This has been quantified in numerous studies.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to H-2Kb | ~10 nM | |
| Peptide concentration for 50% maximal OT-I T-cell activation | 10-9 to 10-10 M | |
| Peptide concentration for in vitro CTL lysis | 10-6 to 10-12 M |
Key Experimental Protocols in the Discovery of SIINFEKL
The identification and characterization of SIINFEKL relied on a series of elegant and now-classic immunological assays. The detailed methodologies for these key experiments are outlined below.
Generation of OVA-Specific Cytotoxic T Lymphocytes (CTLs)
This protocol describes the generation of CTLs capable of recognizing processed ovalbumin, a crucial first step in the discovery process.
-
Immunization: C57BL/6 (H-2b) mice are immunized with syngeneic tumor cells (e.g., the EL4 thymoma) transfected with the chicken ovalbumin cDNA (E.G7-OVA). This forces the tumor cells to endogenously synthesize and process OVA, presenting its peptides on MHC class I.
-
In Vitro Restimulation: Seven to ten days post-immunization, splenocytes from the immunized mice are harvested. These cells are then co-cultured with irradiated E.G7-OVA cells for 5-6 days. This in vitro restimulation expands the population of OVA-specific CTLs.
-
CTL Line Maintenance: The resulting CTLs can be maintained in culture by periodic restimulation with irradiated E.G7-OVA cells and the addition of T-cell growth factors like Interleukin-2 (IL-2).
51Chromium Release Assay for CTL-Mediated Lysis
This assay was the workhorse for quantifying the ability of CTLs to kill target cells presenting the OVA epitope.
-
Target Cell Preparation: Target cells (e.g., EL4 cells) are labeled with 51Cr by incubating them with Na251CrO4 for 1 hour at 37°C.
-
Peptide Pulsing: The 51Cr-labeled target cells are then washed and incubated with varying concentrations of the synthetic OVA peptide (or fragments) for 1-2 hours at 37°C to allow for peptide binding to surface H-2Kb molecules.
-
Co-culture: The peptide-pulsed target cells are washed to remove unbound peptide and then co-cultured with the generated OVA-specific CTLs at different effector-to-target (E:T) ratios in a 96-well plate.
-
Measurement of 51Cr Release: After a 4-6 hour incubation at 37°C, the plates are centrifuged, and the supernatant from each well is collected. The amount of 51Cr released into the supernatant, indicative of target cell lysis, is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr released in the presence of CTLs.
-
Spontaneous Release: 51Cr released from target cells in the absence of CTLs.
-
Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).
-
Osmotic Lysis of Pinosomes for Intracellular Antigen Loading
This technique was critical in demonstrating that cytosolic localization of OVA was required for its presentation by MHC class I.
-
Hypertonic Loading: Target cells are incubated in a hypertonic medium containing a high concentration of sucrose (e.g., 0.5 M) and the protein to be loaded (e.g., 10 mg/mL ovalbumin) for 10 minutes at 37°C. This induces the cells to take up the protein and sucrose into pinosomes.
-
Hypotonic Shock: The cells are then rapidly transferred to a hypotonic medium (e.g., culture medium diluted with water). The osmotic gradient causes the pinosomes to swell and burst, releasing their contents, including the ovalbumin, into the cytoplasm.
-
Recovery and Use: The cells are allowed to recover in normal culture medium before being used as target cells in a 51Cr release assay.
Visualizing the Molecular and Cellular Events
MHC Class I Presentation of SIINFEKL
The journey of the SIINFEKL peptide from the full-length ovalbumin protein to the cell surface is a multi-step process within the antigen-presenting cell.
The Role of Ovalbumin Peptide (257-264) as a Model Antigen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of immunology, the octapeptide derived from chicken ovalbumin, residues 257-264, with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), stands as a cornerstone model antigen.[1][2] Its widespread use is attributed to its well-defined immunodominant properties, specifically its high-affinity binding to the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[2][3][4] This interaction elicits a robust and easily detectable CD8+ cytotoxic T lymphocyte (CTL) response, making the SIINFEKL system an invaluable tool for dissecting the fundamental mechanisms of adaptive immunity.[1][3] This guide provides a comprehensive technical overview of the role of OVA peptide (257-264) in immunological research, detailing its core mechanisms, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations.
Core Mechanism: MHC Class I Presentation and T-Cell Activation
The utility of SIINFEKL as a model antigen is fundamentally linked to its processing and presentation via the MHC class I pathway, a critical process for the immune surveillance of intracellular pathogens and cancerous cells.[1][5]
-
Antigen Processing: When a cell is infected with a pathogen expressing ovalbumin or is engineered to express an ovalbumin-containing protein, the protein is targeted for degradation in the cytoplasm by the proteasome.[1][6]
-
Peptide Transport: The resulting peptide fragments, including SIINFEKL, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1]
-
MHC Class I Loading: Within the ER, SIINFEKL is loaded onto the peptide-binding groove of newly synthesized H-2Kb molecules.[1]
-
Cell Surface Presentation: The stable SIINFEKL-H-2Kb complex is then transported to the cell surface, where it can be recognized by the T-cell receptor (TCR) of antigen-specific CD8+ T-cells.[1] The availability of the 25D1.16 monoclonal antibody, which specifically recognizes the SIINFEKL-H-2Kb complex, allows for precise quantification and tracking of these antigen-presenting cells.[5][7][8]
Quantitative Data
The predictable and quantifiable nature of the SIINFEKL-H-2Kb interaction and the subsequent T-cell response are central to its utility as a model antigen.
| Parameter | Value | Reference |
| Peptide Sequence | SIINFEKL | [3] |
| Molecular Weight | 963.16 g/mol | [9] |
| MHC Restriction | H-2Kb | [3] |
| Binding Affinity (KD) to H-2Kb | ~10 nM | [5] |
| kon (association rate constant) | 1.627 × 10^7 M⁻¹h⁻¹ | [10] |
| koff (dissociation rate constant) | 0.0495 h⁻¹ | [10] |
| Experimental Application | Typical SIINFEKL Concentration | Reference(s) |
| In vitro T-cell Stimulation | 1 nM - 10 µg/mL | [1][11] |
| Peptide Pulsing of Target Cells (In vivo cytotoxicity assay) | 1-10 µM | [12] |
| Peptide Pulsing of Splenocytes (Target cell preparation) | 10 µg/mL | [1][13] |
| ELISpot Assay | 1-10 µg/mL | [1] |
| Intracellular Cytokine Staining | 1-10 µg/mL | [1] |
| In vivo Immunization | 10 µg per mouse | [14] |
Key Experimental Protocols and Workflows
The SIINFEKL model antigen is integral to a variety of standard immunological assays designed to assess the efficacy of vaccines and immunotherapies.
Antigen Processing and Presentation Pathway
The following diagram illustrates the cellular pathway leading to the presentation of the SIINFEKL peptide on the cell surface.
Caption: Workflow of OVA protein processing and SIINFEKL presentation via the MHC class I pathway.
In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to eliminate target cells presenting the SIINFEKL peptide.[12][13][15]
Methodology:
-
Target Cell Preparation:
-
Divide the splenocytes into two populations.
-
Pulse one population with 1-10 µM SIINFEKL peptide for 1 hour at 37°C to create "target" cells.[12]
-
The second population remains unpulsed and serves as the "control."
-
Label the target cells with a high concentration of a fluorescent dye like CFSE (CFSEhigh).[12][13]
-
Label the control cells with a low concentration of the same dye (CFSElow).[12][13]
-
Adoptive Transfer:
-
Analysis:
-
After 18-24 hours, harvest spleens from the recipient mice.[1]
-
Prepare a single-cell suspension and analyze by flow cytometry to quantify the remaining CFSEhigh and CFSElow populations.[1][12]
-
The percentage of specific lysis is calculated based on the reduction of the CFSEhigh population in immunized mice compared to naive controls.[15]
-
Caption: Experimental workflow for the in vivo cytotoxicity assay using SIINFEKL-pulsed target cells.
IFN-γ ELISpot Assay
This highly sensitive assay quantifies the number of SIINFEKL-specific T-cells that secrete interferon-gamma (IFN-γ) upon antigen recognition.[1][2][9]
Methodology:
-
Plate Preparation: Coat an ELISpot plate with an anti-IFN-γ capture antibody.[16]
-
Cell Plating: Prepare single-cell suspensions of splenocytes from immunized mice and add them to the wells of the pre-coated plate.[1][17]
-
Stimulation: Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL to stimulate the antigen-specific T-cells.[1]
-
Incubation: Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO₂ incubator.[17]
-
Detection:
-
Analysis: Count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay used to identify and quantify cytokine-producing cells within a mixed population.[1][2]
Methodology:
-
Cell Stimulation: Prepare a single-cell suspension of splenocytes and stimulate them with SIINFEKL peptide (1-10 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[1]
-
Surface Staining: Stain the cells with fluorescently-conjugated antibodies against cell surface markers, such as CD8 and CD44, to identify the T-cell populations of interest.[1]
-
Fixation and Permeabilization: Fix the cells and permeabilize their membranes to allow antibodies to access intracellular proteins.[1][18]
-
Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines like IFN-γ and TNF-α.[1]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to SIINFEKL stimulation.
T-Cell Receptor Signaling Cascade
The recognition of the SIINFEKL-H-2Kb complex by the TCR on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector function.
Caption: Simplified signaling cascade in a CD8+ T-cell after TCR engagement with SIINFEKL-H-2Kb.
Conclusion
The OVA (257-264) peptide, SIINFEKL, remains an indispensable tool in immunological research. Its well-characterized nature, strong immunogenicity, and the availability of specific reagents provide a robust and reproducible system for studying the intricacies of antigen presentation, T-cell activation, and cytotoxic responses. For researchers and drug development professionals, the SIINFEKL model offers a powerful platform to evaluate the efficacy of novel vaccines and immunotherapies, ultimately accelerating the development of new treatments for infectious diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. invivogen.com [invivogen.com]
- 4. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)) (14-5743-82) [thermofisher.com]
- 8. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PerCP-eFluor™ 710 (46-5743-82) [thermofisher.com]
- 9. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 14. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. ELISPOT protocol | Abcam [abcam.com]
- 17. stemcell.com [stemcell.com]
- 18. jitc.bmj.com [jitc.bmj.com]
An In-Depth Technical Guide to the MHC Class I Binding Affinity of the SIINFEKL Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the model peptide SIINFEKL to Major Histocompatibility Complex (MHC) class I molecules. It includes quantitative binding data, detailed experimental protocols for measuring binding affinity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Significance of SIINFEKL
The synthetic peptide SIINFEKL, derived from chicken ovalbumin (residues 257-264), is a cornerstone of immunological research. Its high affinity for the murine MHC class I molecule H-2Kb has made it an invaluable tool for studying antigen processing and presentation, T-cell activation, and the development of immunotherapies and vaccines. Understanding the quantitative and qualitative aspects of its interaction with MHC class I is fundamental to its application in these fields.
Quantitative Binding Affinity of SIINFEKL
The binding of SIINFEKL to various MHC class I alleles has been characterized using multiple experimental techniques. The data consistently demonstrates a high affinity for H-2Kb. Below is a summary of reported binding affinities.
| MHC Class I Allele | Peptide Sequence | Method | Binding Value | Unit | Reference(s) |
| H-2Kb | SIINFEKL | Not Specified | 10 | nM (Kd) | [1] |
| H-2Kb | SIINFEKL | Predictive Algorithm (netMHCpan) | 215.07 | nM (IC50) | [2] |
| H-2Kb | SIINFEKL | Predictive Algorithm (NetMHCpan) | 392.36 | nM (IC50) | [3] |
| H-2Db | SIINFEKL | Not Specified | No Binding | N/A |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are both measures of binding affinity, with lower values indicating stronger binding.
The MHC Class I Antigen Presentation Pathway for SIINFEKL
The presentation of the SIINFEKL peptide on the cell surface by MHC class I molecules is a multi-step process that begins with the degradation of its parent protein, ovalbumin, and culminates in the recognition by CD8+ T cells.
Experimental Protocols for Measuring Binding Affinity
Several robust methods are employed to quantify the binding affinity of peptides to MHC class I molecules. Below are detailed protocols for three commonly used techniques.
MHC Class I Stabilization Assay using TAP-deficient Cells (RMA-S)
This cell-based assay leverages Transporter associated with Antigen Processing (TAP)-deficient cell lines, such as RMA-S, which have low surface expression of MHC class I molecules due to the inability to transport peptides into the endoplasmic reticulum. The binding of an exogenous peptide stabilizes the MHC class I complex on the cell surface, which can be quantified by flow cytometry.[4]
Materials:
-
RMA-S cell line (or other TAP-deficient cell line expressing the MHC class I allele of interest)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
SIINFEKL peptide and control peptides
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled monoclonal antibody specific for the MHC class I allele (e.g., anti-H-2Kb-FITC)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Peptide Incubation:
-
Seed RMA-S cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add serial dilutions of the SIINFEKL peptide (and control peptides) to the wells. A typical concentration range is from 100 µM down to 0.01 µM. Include a no-peptide control.
-
Incubate the cells with the peptides for 4-18 hours at 37°C and 5% CO2 to allow for MHC stabilization.
-
-
Antibody Staining:
-
Harvest the cells and wash them twice with cold PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA.
-
Add the fluorescently labeled anti-MHC class I antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with cold PBS with 1% BSA.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the stained cells.
-
-
Data Analysis:
-
Plot the MFI against the peptide concentration.
-
The concentration of peptide that results in half-maximal stabilization is an indicator of its binding affinity.
-
Fluorescence Polarization (FP) Competition Assay
This in vitro assay measures the binding of a fluorescently labeled peptide to purified MHC class I molecules. The binding of an unlabeled competitor peptide (e.g., SIINFEKL) displaces the fluorescent probe, leading to a decrease in fluorescence polarization.[5][6]
Materials:
-
Purified, soluble MHC class I molecules (e.g., H-2Kb)
-
Fluorescently labeled probe peptide with known high affinity for the MHC class I molecule
-
Unlabeled SIINFEKL competitor peptide
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Black, low-binding 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Assay Setup:
-
In a black microplate, add a fixed concentration of the purified MHC class I molecules.
-
Add a fixed concentration of the fluorescently labeled probe peptide. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add serial dilutions of the unlabeled SIINFEKL competitor peptide. A typical concentration range would be from 100 µM down to 0.01 nM. Include a control with no competitor peptide.
-
Bring the final volume of each well to a constant volume with the assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 2-24 hours to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. Excite the sample with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
The instrument software will calculate the millipolarization (mP) values.
-
Plot the mP values against the log of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the fluorescent probe.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, soluble MHC class I molecules (ligand)
-
SIINFEKL peptide (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified MHC class I molecules over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the SIINFEKL peptide (analyte) over the sensor surface at a constant flow rate.
-
Monitor the association of the peptide to the immobilized MHC class I in real-time (increase in response units, RU).
-
After the association phase, switch to running buffer to monitor the dissociation of the peptide from the MHC class I molecules (decrease in RU).
-
-
Regeneration: Inject the regeneration solution to remove any remaining bound peptide from the sensor surface, preparing it for the next injection cycle.
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding affinity of a peptide to an MHC class I molecule.
Conclusion
The SIINFEKL peptide's high affinity for the H-2Kb molecule is a well-established and critical aspect of its utility as a model antigen. The quantitative data and detailed experimental protocols provided in this guide offer researchers and drug development professionals the necessary information to effectively utilize SIINFEKL in their studies and to accurately measure the binding affinities of novel peptide candidates. The robust methodologies described herein are fundamental to advancing our understanding of immune recognition and for the development of new immunotherapeutics.
References
- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characteristics of Ovalbumin Peptide (257-264)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural characteristics of the Ovalbumin (Ova) peptide fragment 257-264. This octapeptide, with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), is a well-characterized and immunodominant epitope presented by the murine MHC class I molecule H-2Kb.[1][2][3][4][5][6][7][8][9][10] Its high affinity and specific recognition by CD8+ T cells have made it a cornerstone model antigen in immunological research, particularly in studies of antigen presentation, T-cell activation, and vaccine development.[3][8][9][10]
Core Structural Features
The structural integrity and conformational dynamics of the SIINFEKL peptide are central to its immunological function. These characteristics are defined at the primary, secondary, and tertiary levels, particularly when complexed with the H-2Kb molecule.
Primary Structure: The linear amino acid sequence of Ova (257-264) is H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH.[1][2][7]
Secondary and Tertiary Structure in Complex with H-2Kb: The crystal structure of the SIINFEKL peptide bound to the H-2Kb molecule has been resolved at 2.5 Å.[11][12][13][14] In this complex, the peptide adopts an extended conformation, anchored into the peptide-binding groove of the MHC class I molecule. Key features of this interaction include:
-
Anchor Residues: The peptide utilizes primary and secondary anchor residues to stabilize its interaction with H-2Kb. Phenylalanine at position 5 (P5) and Leucine at position 8 (P8) are the primary anchor residues, fitting into specific pockets within the H-2Kb groove. Isoleucine at position 2 (P2) acts as a secondary anchor.[11][12][13]
-
Interplay of Anchor Positions: The crystal structure reveals a close packing of the hydrophobic side chains of Ile-P2 and Phe-P5 into the B and C pockets of H-2Kb, respectively.[11][12][13] This demonstrates an interplay between primary and secondary anchor residues that contributes to the specificity and stability of the peptide-MHC interaction.[11][12][13]
Conformational Plasticity: In a non-physiological context, such as self-assembly into a hydrogel, the SIINFEKL peptide can adopt a different conformation. Under these conditions, it forms a partial β-sheet structure, a fold not observed in the native ovalbumin protein where the SIINFEKL sequence is part of two separate α-helices and a random coil.[15] This highlights the conformational flexibility of the peptide, which is constrained upon binding to the MHC molecule.
Quantitative Data Summary
The following table summarizes key quantitative data related to the structural and binding characteristics of the Ova (257-264) peptide.
| Parameter | Value | Method | Reference |
| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | Protein Sequencing | [1],[2] |
| Molecular Weight | 963.13 g/mol | Mass Spectrometry | [4],[7],[16] |
| Molecular Formula | C45H74N10O13 | Elemental Analysis | [2],[4],[7] |
| Binding Affinity (Kd) to H-2Kb | ~10 nM | Not specified in snippet | [17] |
| Crystal Structure Resolution (SIINFEKL/H-2Kb) | 2.5 Å | X-ray Crystallography | [11],[12],[13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the Ova (257-264) peptide. Below are protocols for key experiments cited in the literature.
Protocol 1: Determination of Peptide-MHC Class I Binding Affinity
This protocol is adapted from competitive binding assays, which are a standard method for quantifying the binding affinity of a peptide to an MHC molecule.[18][19]
Objective: To determine the concentration of the unlabeled SIINFEKL peptide required to inhibit the binding of a labeled probe peptide to purified H-2Kb molecules by 50% (IC50), which is an approximation of the dissociation constant (Kd).
Materials:
-
Purified, soluble H-2Kb molecules
-
High-affinity, labeled (e.g., radiolabeled or fluorescently labeled) probe peptide known to bind H-2Kb
-
Unlabeled SIINFEKL peptide
-
Binding buffer (e.g., phosphate-buffered saline with protease inhibitors)
-
96-well plates
-
Detection system appropriate for the label (e.g., scintillation counter or fluorescence plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the labeled probe peptide at a known concentration.
-
Prepare a series of dilutions of the unlabeled SIINFEKL peptide.
-
Prepare a solution of purified H-2Kb molecules at a constant concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of H-2Kb to each well.
-
Add the serially diluted unlabeled SIINFEKL peptide to the wells.
-
Add a constant, low concentration of the labeled probe peptide to all wells.
-
Include control wells with:
-
H-2Kb and labeled probe peptide only (maximum binding).
-
Labeled probe peptide only (background).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium (typically 48-72 hours).[18]
-
-
Separation of Bound and Free Probe:
-
Detection and Data Analysis:
-
Quantify the amount of bound labeled probe in each well using the appropriate detection system.
-
Calculate the percentage of inhibition for each concentration of the SIINFEKL peptide relative to the maximum binding control.
-
Plot the percentage of inhibition against the logarithm of the SIINFEKL peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: X-ray Crystallography of the SIINFEKL-H-2Kb Complex
This protocol outlines the general steps involved in determining the crystal structure of the peptide-MHC complex.[14]
Objective: To obtain high-resolution three-dimensional structural data of the SIINFEKL peptide in complex with the H-2Kb molecule.
Materials:
-
Highly purified, soluble H-2Kb heavy chain and β2-microglobulin
-
Synthetic SIINFEKL peptide
-
Crystallization buffers and reagents (e.g., polyethylene glycol, salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Protein Expression and Purification:
-
Complex Formation:
-
Incubate the purified H-2Kb heavy chain and β2-microglobulin with an excess of the SIINFEKL peptide to facilitate the formation of the peptide-MHC complex.
-
Purify the resulting complex to remove unbound peptide and protein subunits.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (pH, precipitant concentration, temperature) to identify conditions that yield diffraction-quality crystals. Vapor diffusion methods (sitting or hanging drop) are commonly used.
-
-
Data Collection:
-
Expose the obtained crystals to a high-intensity X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the electron density map.
-
Build a molecular model of the SIINFEKL-H-2Kb complex into the electron density map.
-
Refine the model to achieve the best fit with the experimental data.
-
Visualizations
The following diagrams illustrate key conceptual frameworks related to the study of the Ova (257-264) peptide.
Caption: Workflow for determining peptide-MHC binding affinity.
Caption: T-cell receptor signaling cascade upon pMHC engagement.
References
- 1. OVA Peptides Products, OVA Peptides USA [biosyn.com]
- 2. OVA (257-264) Peptide Fragment [anaspec.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. lifetein.com [lifetein.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. rcsb.org [rcsb.org]
- 12. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Ovalbumin Epitope SIINFEKL Self-Assembles into a Supramolecular Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
The Immunodominance of SIINFEKL: A Technical Guide to a Cornerstone of Immunological Research
For Researchers, Scientists, and Drug Development Professionals
The octapeptide SIINFEKL, derived from chicken ovalbumin (residues 257-264), represents one of the most extensively studied and well-characterized immunodominant epitopes in the field of immunology. Its high affinity for the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb and its ability to elicit a robust and reproducible CD8+ cytotoxic T lymphocyte (CTL) response have established it as an invaluable tool for dissecting the fundamental mechanisms of antigen processing and presentation, T-cell activation, and for the preclinical evaluation of vaccines and immunotherapies.[1][2][3] This technical guide provides an in-depth overview of the core principles underlying SIINFEKL immunodominance, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.
Quantitative Data Summary
The potent immunogenicity of SIINFEKL is fundamentally linked to its strong and stable interaction with the H-2Kb molecule.[3][4] This high binding affinity is a critical determinant of its efficient presentation on the cell surface and subsequent recognition by specific T-cell receptors (TCRs). The following tables summarize key quantitative data related to the SIINFEKL/H-2Kb interaction.
Table 1: H-2Kb Binding Affinity and Kinetics of SIINFEKL
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 3.042 nM | [5] |
| 1.5 - 7 nM | [5] | |
| 10 nM | [4][6] | |
| On-rate (kon) | 1.627 x 107 M-1h-1 | [5] |
| Off-rate (koff) | 0.0495 h-1 | [5] |
| Half-life (t1/2) at 37°C | ~14 hours | [5] |
Note: IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity. The KD value represents the equilibrium dissociation constant, with a lower value indicating a stronger binding affinity.
Antigen Processing and Presentation of SIINFEKL
The journey of the SIINFEKL epitope from a full-length ovalbumin protein to its presentation on an MHC class I molecule is a multi-step process involving several key cellular components.
Cytosolic Pathway
dot
Caption: Cytosolic processing of ovalbumin for MHC Class I presentation.
Full-length ovalbumin in the cytosol is targeted for degradation by the proteasome through ubiquitination. The 26S proteasome unfolds and degrades the protein into smaller peptide fragments.[2][7] While the proteasome can directly generate the precise 8-amino acid SIINFEKL epitope, it predominantly produces N-terminally extended precursors.[8][9] These peptide fragments, typically 8-16 amino acids in length, are then transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[10][11]
Endoplasmic Reticulum Pathway
dot
Caption: Peptide loading and trimming in the Endoplasmic Reticulum.
Within the ER, N-terminally extended SIINFEKL precursors are trimmed by the ER aminopeptidase 1 (ERAP1) to the final 8-residue epitope.[12][13][14][15] The peptide loading complex (PLC), which includes chaperones like calreticulin and tapasin, facilitates the loading of the mature SIINFEKL peptide onto the H-2Kb molecule.[16] Once stably bound, the pMHC-I complex is transported through the Golgi apparatus to the cell surface for presentation to CD8+ T cells.[17]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the immunodominance of SIINFEKL.
In Vivo Cytotoxicity Assay
This assay measures the antigen-specific killing of target cells by CD8+ T cells in a living animal.[1][18][19]
Materials:
-
C57BL/6 mice (immunized and naive)
-
SIINFEKL peptide
-
Splenocytes from naive C57BL/6 mice
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 2.5 µM and 0.25 µM)
-
Complete RPMI medium
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Preparation of Target Cells:
-
Harvest splenocytes from a naive C57BL/6 mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1 µg/mL SIINFEKL peptide in complete RPMI for 1 hour at 37°C. The other population remains unpulsed.[20]
-
Wash both cell populations with PBS.
-
Label the peptide-pulsed splenocytes with a high concentration of CFSE (CFSEhigh, e.g., 2.5 µM) and the unpulsed splenocytes with a low concentration of CFSE (CFSElow, e.g., 0.25 µM) for 15 minutes at 37°C.[1]
-
Quench the labeling reaction with 5 volumes of ice-cold complete RPMI.
-
Wash the cells extensively with PBS.
-
Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.
-
-
Injection of Target Cells:
-
Inject an equal number of the mixed target cells (e.g., 10 x 106 total cells) intravenously into both immunized and naive control mice.[4]
-
-
Analysis:
-
After 24 hours, harvest the spleens from the recipient mice.[1]
-
Prepare single-cell suspensions.
-
Analyze the splenocytes by flow cytometry to determine the number of CFSEhigh and CFSElow cells.
-
Calculate the percentage of specific killing using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where Ratio = (% CFSEhigh cells / % CFSElow cells)[1]
-
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, such as IFN-γ producing CD8+ T cells, upon antigen-specific stimulation.[3][20][21][22]
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized mice
-
SIINFEKL peptide
-
Complete RPMI medium
-
Recombinant human IL-2 (optional)
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP)
-
ELISpot reader
Procedure:
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add 5 x 105 to 1 x 106 splenocytes per well to the pre-coated ELISpot plate.
-
Add SIINFEKL peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.[3]
-
Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
-
The results are typically expressed as spot-forming units (SFU) per million cells.
-
OT-I T-Cell Activation Assay
This in vitro assay uses CD8+ T cells from OT-I transgenic mice, which express a TCR specific for SIINFEKL/H-2Kb, to assess antigen presentation by antigen-presenting cells (APCs).[23][24]
Materials:
-
Splenocytes or purified CD8+ T cells from OT-I transgenic mice
-
Antigen-presenting cells (e.g., splenocytes, dendritic cells, or a cell line)
-
SIINFEKL peptide or ovalbumin protein
-
Complete RPMI medium supplemented with 2-mercaptoethanol (50 µM)
-
Mitomycin C (for treating APCs if they are proliferative)
-
Flow cytometer and antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25) or cytokine staining (e.g., anti-IFN-γ)
Procedure:
-
Preparation of Cells:
-
Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.
-
Prepare APCs. If using splenocytes as APCs, they can be treated with Mitomycin C to prevent their proliferation.
-
Plate the APCs (e.g., 6 x 106 cells/mL) in a 96-well plate.[23]
-
-
Antigen Loading and Co-culture:
-
Add SIINFEKL peptide (e.g., 1 µg/mL) or ovalbumin protein to the APCs and incubate for at least 1 hour.
-
Add OT-I T cells (e.g., 3 x 106 cells/mL) to the wells containing the antigen-loaded APCs.[23]
-
Co-culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of Activation:
-
Flow Cytometry for Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD8, the Vα2 TCR (to identify OT-I cells), and activation markers such as CD69 and CD25. Analyze by flow cytometry.
-
Intracellular Cytokine Staining: In the last 4-6 hours of co-culture, add a protein transport inhibitor (e.g., Brefeldin A). Harvest the cells, surface stain for CD8 and Vα2, then fix, permeabilize, and stain for intracellular IFN-γ. Analyze by flow cytometry.
-
Proliferation Assay: Label the OT-I T cells with a proliferation dye (e.g., CFSE) before co-culture. After 3 days, harvest the cells and analyze the dilution of the dye by flow cytometry, which indicates cell division.
-
Flow Cytometry Staining with 25D1.16 Antibody
The 25D1.16 monoclonal antibody specifically recognizes the SIINFEKL peptide bound to H-2Kb, allowing for the direct visualization and quantification of this pMHC-I complex on the cell surface.[6][25][26][27]
Materials:
-
Cells to be analyzed (e.g., peptide-pulsed splenocytes, cells expressing ovalbumin)
-
SIINFEKL peptide (for positive controls)
-
Fluorochrome-conjugated 25D1.16 antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the cells to be analyzed.
-
For a positive control, pulse naive C57BL/6 splenocytes with 30 µM SIINFEKL peptide in flow staining buffer for 2 hours at 37°C.[26]
-
Wash the cells with flow staining buffer.
-
-
Staining:
-
Resuspend the cells in flow staining buffer.
-
Add the fluorochrome-conjugated 25D1.16 antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells with flow staining buffer.
-
-
Analysis:
-
Resuspend the cells in flow staining buffer.
-
Analyze the cells on a flow cytometer, gating on the cell population of interest.
-
The mean fluorescence intensity (MFI) of the 25D1.16 staining is proportional to the number of SIINFEKL/H-2Kb complexes on the cell surface.
-
Conclusion
The immunodominance of the SIINFEKL epitope is a result of a highly efficient cascade of molecular events, from its generation by the proteasome to its stable presentation by H-2Kb. Its well-defined nature and the availability of specific immunological tools have made it an indispensable model for advancing our understanding of cellular immunity. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals leveraging this powerful system to explore the frontiers of immunology and develop novel therapeutic strategies.
References
- 1. In vivo cytotoxicity killing assay [bio-protocol.org]
- 2. ashpublications.org [ashpublications.org]
- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.12. In vivo cytotoxicity assay [bio-protocol.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two distinct proteolytic processes in the generation of a major histocompatibility complex class I-presented peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structural determinants of peptide-dependent TAP1-TAP2 transit passage targeted by viral proteins and altered by cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using the TAP Component of the Antigen-Processing Machinery as a Molecular Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Internal Sequence of the Peptide-Substrate Determines Its N-Terminus Trimming by ERAP1 | PLOS One [journals.plos.org]
- 13. pnas.org [pnas.org]
- 14. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Specificity of Trimming of MHC Class I-Presented Peptides in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ovalbumin-derived precursor peptides are transferred sequentially from gp96 and calreticulin to MHC I in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antigen Processing and Presentation | British Society for Immunology [immunology.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. sinobiological.com [sinobiological.com]
- 23. researchgate.net [researchgate.net]
- 24. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PerCP-eFluor™ 710 (46-5743-82) [thermofisher.com]
- 26. ulab360.com [ulab360.com]
- 27. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]
An In-depth Technical Guide to the Key Physicochemical Properties of Ovalbumin Peptide (257-264)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the Ovalbumin (OVA) peptide (257-264), a cornerstone reagent in immunological research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the effective use of this critical peptide.
Core Physicochemical Properties
The Ovalbumin peptide (257-264), commonly known by its single-letter amino acid sequence, SIINFEKL, is a well-characterized immunodominant epitope of chicken ovalbumin.[1] Its defined sequence and strong binding affinity to the H-2Kb molecule in the Major Histocompatibility Complex (MHC) class I make it an invaluable tool in immunological studies.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1] |
| Molecular Formula | C45H74N10O13 | [1] |
| Molecular Weight | ~963.1 g/mol | [1] |
| Theoretical Isoelectric Point (pI) | 5.68 (Calculated) | |
| Solubility | Soluble in DMSO and aqueous solutions (pH dependent) | [1][2][3][4] |
| Purity | Typically >95% (as determined by HPLC) | [1] |
| Appearance | Lyophilized white powder | [5] |
| Storage | Store at -20°C to -80°C | [5] |
Experimental Methodologies
Accurate characterization of the physicochemical properties of synthetic peptides is crucial for their effective application. Below are detailed protocols for determining the isoelectric point and solubility of peptides like OVA (257-264).
Determination of Isoelectric Point (pI)
The isoelectric point is the pH at which a molecule carries no net electrical charge. It is a critical parameter for predicting a peptide's solubility and behavior in different buffer systems.
Principle: cIEF separates molecules based on their pI in a pH gradient established within a capillary. When a peptide reaches the point in the pH gradient that corresponds to its pI, it becomes neutral and stops migrating in the applied electric field.[6]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer, typically a low-molarity, broad-range ampholyte solution. The final concentration should be optimized but is often in the range of 0.1-1 mg/mL.
-
Capillary Conditioning: Rinse the capillary sequentially with 1 M NaOH, deionized water, and finally with the separation buffer containing the ampholytes and pI markers.
-
Sample Loading: Inject the sample into the capillary using pressure or vacuum.
-
Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches its pI.
-
Mobilization and Detection: After focusing, mobilize the focused zones past a detector (typically UV absorbance at 280 nm) by applying pressure or a chemical mobilizer.
-
Data Analysis: Determine the pI of the peptide by comparing its migration time to that of known pI markers included in the run.[7]
Principle: Similar to cIEF, this method separates peptides in a pH gradient established within a polyacrylamide or agarose gel.
Protocol:
-
Gel Preparation: Cast a polyacrylamide gel containing carrier ampholytes to create a pH gradient. Alternatively, use pre-cast immobilized pH gradient (IPG) strips.
-
Sample Application: Apply the peptide sample to the gel.
-
Electrophoresis: Place the gel in an electrophoresis chamber with an acidic solution at the anode and a basic solution at the cathode. Apply an electric field to initiate the separation.
-
Focusing: Peptides will migrate through the gel until they reach the pH corresponding to their pI.
-
Staining: After focusing, fix the proteins in the gel and visualize them using a protein stain such as Coomassie Brilliant Blue or silver stain.
-
pI Determination: Determine the pI by comparing the position of the peptide band to the positions of known pI markers run in parallel.[8][9][10]
Determination of Solubility
Peptide solubility is highly dependent on its amino acid composition, sequence, and the pH and composition of the solvent.
Principle: Nephelometry measures the turbidity of a solution by detecting the amount of light scattered by suspended particles. This can be used to determine the concentration at which a peptide begins to precipitate, thus defining its solubility limit.[11]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a solvent in which it is known to be highly soluble (e.g., DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the peptide stock solution in the desired aqueous buffer (e.g., PBS) in a microplate format.
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 24 hours) to allow for equilibration.
-
Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Plot the nephelometric turbidity units (NTU) against the peptide concentration. The concentration at which a significant increase in turbidity is observed indicates the solubility limit of the peptide in that specific buffer.[11]
A simpler, though less quantitative, method involves the visual inspection of solubility.
Protocol:
-
Solvent Testing: Attempt to dissolve a small, known amount of the lyophilized peptide in a specific volume of the desired solvent (e.g., deionized water, PBS, or a buffer at a specific pH).
-
Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.
-
Aiding Solubilization: If the peptide does not readily dissolve, sonication or gentle vortexing can be applied. For acidic or basic peptides, adjusting the pH of the solution away from the pI can significantly improve solubility.[1][2][4]
Signaling Pathway and Experimental Workflows
The OVA peptide (257-264) is a model antigen for studying MHC class I-mediated antigen presentation and the subsequent activation of CD8+ T cells.
MHC Class I Antigen Presentation Pathway
Exogenous antigens like the full ovalbumin protein are taken up by antigen-presenting cells (APCs), such as dendritic cells, through phagocytosis or endocytosis. The antigen is then processed through a pathway known as cross-presentation, leading to its presentation on MHC class I molecules.[12][13][14]
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. Pathways of MHC I cross-presentation of exogenous antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immunology.org [immunology.org]
- 13. Antigen processing - Wikipedia [en.wikipedia.org]
- 14. sinobiological.com [sinobiological.com]
Core Principles of Antigen Presentation with SIINFEKL: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of immunology, the octapeptide SIINFEKL serves as a cornerstone for investigating the intricacies of the adaptive immune response. Derived from chicken ovalbumin (residues 257-264), this peptide is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1] Its well-defined characteristics and the availability of specific transgenic T-cell receptors have established the SIINFEKL system as an invaluable model for dissecting antigen presentation, T-cell activation, and the efficacy of novel vaccines and immunotherapies. This guide provides a comprehensive overview of the fundamental principles of SIINFEKL antigen presentation, complete with quantitative data, detailed experimental protocols, and visual representations of the core pathways.
Core Mechanism: The MHC Class I Presentation Pathway
The utility of SIINFEKL as a model antigen is intrinsically linked to its presentation via the MHC class I pathway, a critical process for alerting the immune system to intracellular pathogens such as viruses and certain bacteria. This pathway allows for the surveillance of proteins synthesized within a cell.
The canonical MHC class I presentation of SIINFEKL involves several key steps:
-
Protein Degradation: Endogenously synthesized proteins, such as viral proteins or a model protein like ovalbumin, are targeted for degradation in the cytoplasm by the proteasome.[1]
-
Peptide Transport: The resulting peptide fragments, including SIINFEKL, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][2][3][4][5] The TAP transporter preferentially translocates peptides that are 8-16 amino acids in length.[6]
-
Peptide Trimming: Within the ER, N-terminal extended precursors of SIINFEKL are trimmed to their optimal 8-residue length by the ER aminopeptidase 1 (ERAP1).[7][8][9][10] This trimming is crucial for efficient MHC class I binding.
-
MHC Class I Loading: Inside the ER, the mature SIINFEKL peptide binds to the peptide-binding groove of newly synthesized H-2Kb molecules. This binding is a critical part of the assembly and stabilization of the MHC class I complex.[11]
-
Cell Surface Presentation: The stable SIINFEKL/H-2Kb complex is then transported from the ER, through the Golgi apparatus, to the cell surface.[11]
-
T-Cell Recognition: Once on the cell surface, the SIINFEKL/H-2Kb complex is recognized by the T-cell receptor (TCR) of CD8+ T-cells, such as those from OT-I transgenic mice, initiating an adaptive immune response.[1][12]
Cross-presentation is another important mechanism where exogenous antigens, like ovalbumin taken up by antigen-presenting cells (APCs), can be processed and presented on MHC class I molecules to activate CD8+ T-cells.[9][13][14] This process is vital for initiating immune responses against viruses that may not directly infect APCs.
Quantitative Data
The SIINFEKL system is well-characterized, with a range of quantitative data available to researchers.
| Parameter | Value/Observation | MHC Allele | Significance | Reference(s) |
| Binding Affinity (KD) | 10 nM | H-2Kb | High-affinity binding, contributing to its immunodominance. | [12] |
| Presentation Kinetics | Peak presentation of virally-derived SIINFEKL occurs at or before the peak of viral protein expression. | H-2Kb | Demonstrates the rapid nature of antigen processing and presentation during an infection. | |
| Presentation Efficiency | Modulated by N-terminal flanking residues of SIINFEKL in precursor proteins. Secreted SIINFEKL is presented more efficiently than cytoplasmic SIINFEKL in the context of recombinant BCG infection. | H-2Kb | Highlights the importance of protein context and subcellular localization in determining the magnitude of the T-cell response. | [7] |
| Structural Basis of Binding | The crystal structure of SIINFEKL in complex with H-2Kb reveals that hydrophobic residues Ile-P2 and Phe-P5 are critical anchor residues that fit into binding pockets B and C of the MHC molecule, respectively. | H-2Kb | Provides a molecular understanding of the high-affinity and specific interaction between SIINFEKL and H-2Kb. |
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Presentation Pathway for SIINFEKL
Caption: The MHC Class I pathway for processing and presentation of the SIINFEKL epitope.
Experimental Workflow: In Vitro Antigen Presentation Assay
Caption: Workflow for the B3Z T-cell hybridoma assay to quantify SIINFEKL presentation.
Experimental Workflow: Intracellular Cytokine Staining
Caption: Workflow for intracellular cytokine staining to detect SIINFEKL-specific T-cell responses.
Experimental Protocols
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from mouse bone marrow, which are commonly used as antigen-presenting cells in in vitro assays.
Materials:
-
Mouse femurs and tibias
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Recombinant murine GM-CSF and IL-4
-
70% ethanol
-
Sterile PBS
-
Cell strainer (70 µm)
-
Non-tissue culture treated plates
Procedure:
-
Euthanize a mouse and dissect the femurs and tibias.
-
In a sterile hood, clean the bones by removing muscle and connective tissue.
-
Sterilize the bones by briefly immersing them in 70% ethanol, followed by washing with sterile PBS.
-
Cut the ends of the bones and flush the bone marrow into a sterile tube using a syringe with RPMI medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI medium.
-
Count the cells and plate them at a density of 2 x 10^6 cells/ml in non-tissue culture treated plates.
-
Add recombinant murine GM-CSF (20 ng/ml) and IL-4 (5 ng/ml) to the culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature BMDCs.
-
The BMDCs can be further matured by adding a stimulating agent like LPS (1 µg/ml) for 24 hours before use in antigen presentation assays.
In Vitro Antigen Presentation Assay using B3Z T-cell Hybridoma
This assay quantifies the presentation of SIINFEKL/H-2Kb complexes by measuring the activation of the B3Z T-cell hybridoma, which expresses a lacZ reporter gene under the control of the NF-AT promoter.
Materials:
-
BMDCs (or other H-2Kb expressing APCs)
-
B3Z T-cell hybridoma
-
Complete RPMI medium
-
Antigen source (e.g., ovalbumin protein or SIINFEKL peptide)
-
96-well flat-bottom plates
-
Lysis buffer (e.g., PBS with 0.5% NP-40)
-
CPRG (Chlorophenol red-β-D-galactopyranoside) substrate
-
Microplate reader
Procedure:
-
Seed 5 x 10^4 BMDCs per well in a 96-well plate.
-
Add the antigen source at various concentrations to the wells containing BMDCs. Include a negative control (no antigen) and a positive control (saturating concentration of SIINFEKL peptide).
-
Incubate for 4-6 hours at 37°C to allow for antigen processing and presentation.
-
Add 1 x 10^5 B3Z cells to each well.
-
Co-culture the BMDCs and B3Z cells for 18-24 hours at 37°C.
-
After incubation, lyse the cells by adding lysis buffer.
-
Add the CPRG substrate to each well and incubate at room temperature in the dark for 4-24 hours, or until a color change is observed.
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the amount of SIINFEKL/H-2Kb complexes presented.
Intracellular Cytokine Staining (ICS) for OT-I T-cell Response
This protocol is used to detect and quantify SIINFEKL-specific CD8+ T-cells based on their production of cytokines like IFN-γ and TNF-α upon antigen recognition.
Materials:
-
Splenocytes from an OT-I transgenic mouse (or from a mouse immunized with an ovalbumin-containing vaccine)
-
SIINFEKL peptide-pulsed APCs (e.g., BMDCs)
-
Complete RPMI medium
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from an OT-I mouse.
-
Co-culture 1-2 x 10^6 splenocytes with 1 x 10^5 SIINFEKL-pulsed APCs in a 96-well round-bottom plate.
-
Include a negative control (unpulsed APCs) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor and incubate for an additional 4-6 hours.
-
Harvest the cells and wash with FACS buffer.
-
Perform surface staining by incubating the cells with antibodies against CD8 and other surface markers for 20-30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating the permeabilized cells with antibodies against IFN-γ and TNF-α for 30 minutes at room temperature.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells positive for IFN-γ and/or TNF-α.
Conclusion
The SIINFEKL peptide system remains a powerful and versatile tool in immunology research. Its well-defined nature, coupled with the availability of specific reagents, allows for precise and reproducible investigation of MHC class I antigen presentation and CD8+ T-cell responses. The quantitative data, signaling pathways, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this model system to advance our understanding of immune function and to develop novel immunotherapies.
References
- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two distinct proteolytic processes in the generation of a major histocompatibility complex class I-presented peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
- 11. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Ag Cross-presentation and in vivo Ag Cross-presentation by Dendritic Cells in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
The Role of OVA Peptide (257-264) in Adaptive Immunity: A Technical Guide
Introduction
The ovalbumin peptide (257-264), commonly known by its single-letter amino acid sequence SIINFEKL, is a cornerstone of immunological research.[1] As the immunodominant epitope of chicken ovalbumin for C57BL/6 mice, this octapeptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[2][3][4][5] Its high affinity for H-2Kb and the potent CD8+ T-cell response it elicits have established SIINFEKL as a critical model antigen.[6][7] This guide provides an in-depth overview of the core immunological principles, quantitative data, and experimental protocols associated with the use of SIINFEKL in studying adaptive immunity, tailored for researchers, scientists, and professionals in drug development.
The Immunobiology of SIINFEKL: From Antigen Presentation to T-Cell Activation
The utility of SIINFEKL as a model antigen stems from its precise and powerful interaction with the adaptive immune system, allowing for the detailed dissection of the MHC class I antigen presentation pathway and the subsequent activation of cytotoxic T lymphocytes (CTLs).[1]
MHC Class I Antigen Processing and Presentation
The presentation of the SIINFEKL epitope on the cell surface is the culmination of a highly regulated intracellular process. This pathway ensures that the immune system can detect and eliminate virally infected or cancerous cells by surveying the proteins being synthesized within them.[6]
-
Antigen Generation : For endogenous proteins like ovalbumin expressed within a cell (e.g., in a tumor cell line engineered to express OVA), the protein is targeted for degradation by the proteasome in the cytosol.[8][9] For exogenous ovalbumin taken up by professional antigen-presenting cells (APCs) like dendritic cells (DCs), a process known as cross-presentation occurs, where the exogenous antigen is shuttled from the endocytic pathway into the cytosol.[8][10] The proteasome then cleaves the protein into smaller peptide fragments.[9]
-
ER Translocation : The resulting peptides, including SIINFEKL, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[8][11]
-
Peptide Loading and Complex Formation : Within the ER, a series of chaperones, including calreticulin and gp96, facilitate the loading of high-affinity peptides onto newly synthesized MHC class I heavy chains associated with β2-microglobulin.[11] Peptides may be further trimmed by the ER-associated aminopeptidase (ERAAP) to the optimal length of 8-11 amino acids for MHC class I binding.[11] The stable SIINFEKL-H-2Kb complex is then formed.
-
Surface Presentation : The trimeric peptide-MHC complex is transported from the ER, through the Golgi apparatus, to the cell surface, where it is displayed for surveillance by CD8+ T-cells.[6][9]
T-Cell Recognition and Activation
Naive CD8+ T-cells that express a T-cell receptor (TCR) specific for the SIINFEKL-H-2Kb complex become activated upon this interaction.[1] The availability of OT-I transgenic mice, whose CD8+ T-cells almost exclusively express a high-affinity TCR for this specific peptide-MHC complex, has been invaluable for studying this process with high precision.[12][13][14]
Activation is a multi-signal process:
-
Signal 1 (Antigen Recognition) : The TCR on an OT-I CD8+ T-cell binds to the SIINFEKL-H-2Kb complex on an APC.
-
Signal 2 (Co-stimulation) : Co-stimulatory molecules on the APC (e.g., CD80/CD86) bind to their receptors (e.g., CD28) on the T-cell.
-
Signal 3 (Cytokine Milieu) : Cytokines released by the APC (like IL-12) and the T-cell itself (like IL-2) drive proliferation and differentiation.
This cascade triggers downstream signaling pathways, including the PLCγ and MAPK pathways, leading to T-cell proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and the production of effector cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1][12][15] These activated CTLs can then identify and eliminate any target cells presenting the SIINFEKL-H-2Kb complex.[15]
Quantitative Data
The interactions involving the SIINFEKL peptide have been extensively quantified, providing a baseline for numerous immunological studies.
Table 1: Binding Kinetics of SIINFEKL to H-2Kb
This table summarizes the affinity and rate constants for the binding of the SIINFEKL peptide to the H-2Kb molecule on the cell surface.
| Parameter | Value | Reference |
| Association Rate (kon) | 1.627 x 107 M-1h-1 | [16] |
| Dissociation Rate (koff) | 0.0495 h-1 | [16] |
| Binding Affinity (KD) | ~10 nM | [6] |
Table 2: Representative T-Cell Responses to SIINFEKL Stimulation
This table illustrates the magnitude of CD8+ T-cell responses under various experimental conditions, demonstrating the impact of adjuvants and vaccine formulations.
| Experimental System | Stimulation/Vaccine | Readout | Result | Reference |
| In Vitro OT-I Stimulation | OVA-pulsed PECs | Cytokine Secretion | Preferential secretion of IFN-γ, IL-2, TNF-α | [15] |
| In Vitro OT-I Stimulation | TGF-β2 treated, OVA-pulsed PECs | Cytokine Secretion | Significantly less IFN-γ, IL-2, TNF-α | [15] |
| In Vivo Peptide Vaccination | TriVax/Poly-IC with OVA257-264 | Tetramer+ CD8+ T-cells in blood | ~10-20% of CD8+ T-cells | [17] |
| In Vivo Tumor Challenge | OVA257-264 peptide + anti-CD40 | IFN-γ+ CD8+ T-cells | Significantly increased vs. peptide alone | |
| In Vitro Macrophage Assay | OVA-pulsed macrophages + OT-I T-cells | IL-2 Secretion (72h) | ~1800 pg/ml | [18] |
| In Vitro Macrophage Assay | OVA-pulsed macrophages (100mM Ethanol) + OT-I T-cells | IL-2 Secretion (72h) | ~10 pg/ml (98% reduction) | [18] |
Key Experimental Methodologies
Detailed protocols are essential for reproducibility. The following sections outline core methodologies used in research involving the SIINFEKL peptide.
In Vivo Cytotoxicity Assay
Objective: To measure the antigen-specific killing of target cells by cytotoxic T lymphocytes in a living animal.
Methodology:
-
Target Cell Preparation: Harvest splenocytes from a naive syngeneic mouse (e.g., C57BL/6).
-
Peptide Pulsing: Divide the splenocytes into two populations.
-
Target Population: Pulse with 10 µM SIINFEKL peptide for 3 hours at 37°C.[17]
-
Control Population: Leave unpulsed.
-
-
Fluorescent Labeling: Label the two populations with different concentrations of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE).
-
Injection: Mix the two labeled populations in a 1:1 ratio and inject intravenously (IV) into immunized and control mice (1 x 107 total cells per mouse).[17]
-
Analysis: After 16-18 hours, harvest splenocytes from the recipient mice.[17][19] Analyze the presence of CFSEhigh and CFSElow populations by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus naive mice. A reduction in the CFSEhigh population indicates specific killing.[17]
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify SIINFEKL-specific CD8+ T-cells that produce intracellular cytokines (e.g., IFN-γ, TNF-α) upon antigen re-stimulation.[1]
Methodology:
-
Cell Stimulation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice. Stimulate approximately 1-2 x 106 cells with SIINFEKL peptide (1-10 µg/mL) for 4-6 hours at 37°C.[1][19][20]
-
Protein Transport Inhibition: During the last 4 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture.[1][20][21] This traps cytokines within the cell.
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 15-20 minutes on ice to identify the T-cell populations of interest.[1][22]
-
Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells using a formaldehyde-based buffer for ~20 minutes at room temperature.[21][22] Following fixation, wash the cells and resuspend them in a permeabilization buffer (containing a mild detergent like saponin) to allow antibodies to access intracellular antigens.[22][23]
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells and incubate for at least 20 minutes at room temperature in the dark.[23]
-
Analysis: Wash the cells to remove unbound intracellular antibodies and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze to determine the percentage of CD8+ T-cells producing specific cytokines.[24]
Enzyme-Linked Immunosorbent Spot (ELISpot) Assay
Objective: To quantify the frequency of SIINFEKL-specific, cytokine-secreting T-cells.
Methodology:
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ). Incubate overnight at 4°C.
-
Cell Plating: Wash the plate to remove unbound antibody and block with sterile medium containing serum. Add a known number of splenocytes or PBMCs to each well.
-
Stimulation: Add SIINFEKL peptide to the appropriate wells to stimulate the cells.[25] Include positive (e.g., mitogen) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time, activated T-cells will secrete cytokines, which are captured by the antibody on the plate membrane.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for ~2 hours at room temperature.
-
Signal Generation: Wash the plate and add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase). After incubation and washing, add a substrate that precipitates upon enzymatic cleavage, forming a visible spot.
-
Analysis: Once spots have formed, stop the reaction by washing with water. Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
In Vivo Immunization Protocol
Objective: To induce a robust SIINFEKL-specific CD8+ T-cell response in mice for subsequent analysis.
Methodology:
-
Antigen and Adjuvant Preparation: Dissolve the SIINFEKL peptide in a sterile buffer like PBS. To enhance the immune response, emulsify the peptide solution with an adjuvant. Common choices include:
-
Immunization: Administer the peptide-adjuvant emulsion to C57BL/6 mice. A typical dose ranges from 10 µg to 100 µg of peptide per mouse.[27] The route of administration is commonly subcutaneous (s.c.) at the base of the tail or in the footpad.[27]
-
Boosting: For a stronger, more durable response, a booster immunization can be given 7 to 21 days after the primary immunization, typically using the same peptide dose but with a less potent adjuvant like IFA.[17]
-
Response Analysis: At a set time point after immunization (commonly 7 days post-final boost), the immune response can be assessed using the assays described above (e.g., ICS, ELISpot, in vivo cytotoxicity).[17][27]
Conclusion
The OVA (257-264) peptide, SIINFEKL, is an indispensable tool in immunology.[1] Its well-defined characteristics and the availability of specific reagents like the 25-D1.16 monoclonal antibody and OT-I transgenic mice allow for precise and reproducible investigations into the fundamental mechanisms of CD8+ T-cell immunity.[6][13] From dissecting antigen presentation pathways to serving as a benchmark for novel vaccine and immunotherapy platforms, SIINFEKL continues to be a vital component in the arsenal of researchers dedicated to advancing our understanding of adaptive immunity.[25][28]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. OVA (257-264) Peptide Fragment [anaspec.com]
- 5. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 6. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H-2Kb SIINFEKL MHC Tetramer – OVA257-264 CD8+ T cell [tetramerstore.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. A polymeric protein induces specific cytotoxicity in a TLR4 dependent manner in the absence of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ovalbumin-derived precursor peptides are transferred sequentially from gp96 and calreticulin to MHC I in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Ovalbumin-specific CD4+ and CD8+ T cells contribute to different susceptibility for Theiler’s murine encephalomyelitis virus persistence [frontiersin.org]
- 15. In vitro generation of regulatory CD8+ T cells similar to those found in mice with anterior chamber-associated immune deviation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rupress.org [rupress.org]
- 20. Virulent Salmonella enterica Serovar Typhimurium Evades Adaptive Immunity by Preventing Dendritic Cells from Activating T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 22. med.virginia.edu [med.virginia.edu]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Intracellular cytokine staining [bio-protocol.org]
- 25. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 28. Enhanced anti-tumor immunity by superantigen-pulsed dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the SIINFEKL-H-2Kb Complex: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the SIINFEKL-H-2Kb complex, a cornerstone model system in immunology. We delve into its structural characteristics, binding kinetics, and its pivotal role in the activation of cytotoxic T lymphocytes (CTLs). Detailed experimental protocols and quantitative data are presented to facilitate research and development in immunotherapy and vaccine design.
Core Concepts: The SIINFEKL-H-2Kb Complex
The adaptive immune system relies on the presentation of intracellular peptides by Major Histocompatibility Complex (MHC) class I molecules for surveillance by CD8+ T cells. The SIINFEKL-H-2Kb complex is a well-characterized example of this interaction, comprising the H-2Kb MHC class I molecule presenting the SIINFEKL peptide, an immunodominant epitope derived from chicken ovalbumin.[1][2] This complex is recognized by the OT-I T cell receptor (TCR), making it an invaluable tool for studying the fundamentals of T cell activation.[1]
Structural Insights
The crystal structure of the SIINFEKL-H-2Kb complex reveals the peptide nestled within the binding groove of the H-2Kb molecule. The octapeptide SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) adopts a confirmation that allows for specific interactions with the MHC molecule. Key anchor residues of the peptide, typically at positions P2 (Ile) and P8 (Leu), fit into corresponding pockets within the H-2Kb groove, providing stability to the complex. The remaining peptide residues are more exposed and are available for interaction with the T cell receptor.[2] The interaction between the OT-I TCR and the SIINFEKL-H-2Kb complex has also been structurally characterized, providing a detailed view of the trimolecular recognition event that initiates T cell signaling.[3]
Quantitative Data: Binding Affinity and Stability
The interaction between the SIINFEKL peptide and the H-2Kb molecule is of high affinity, a crucial factor for stable presentation on the cell surface and subsequent T cell recognition. The binding affinity is typically characterized by the equilibrium dissociation constant (Kd), with lower values indicating a stronger interaction.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 1.5 - 10 nM | Varies (e.g., RIA, SPR) | [1][4] |
| Association Rate (kon) | 1.627 x 10^7 M⁻¹h⁻¹ | Cell surface binding assay | [1] |
| Dissociation Rate (koff) | 0.0495 h⁻¹ | Cell surface binding assay | [1] |
T Cell Activation Signaling Pathway
The engagement of the OT-I TCR with the SIINFEKL-H-2Kb complex on an antigen-presenting cell (APC) initiates a cascade of intracellular signaling events, leading to T cell activation, proliferation, and effector function.
Caption: TCR signaling cascade upon recognition of the SIINFEKL-H-2Kb complex.
A key initiating event is the exclusion of the transmembrane phosphatase CD45 from the immunological synapse, which shifts the kinase-phosphatase balance, favoring the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits of the TCR complex by Lck.[5][6] This initiates a signaling cascade involving ZAP70, LAT, and SLP-76, ultimately leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive cytokine production, T cell proliferation, and cytotoxic activity.[5][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the SIINFEKL-H-2Kb complex.
MHC Class I - Peptide Binding Assay
This assay measures the ability of a test peptide to bind to and stabilize the H-2Kb molecule.
Materials:
-
Recombinant soluble H-2Kb heavy chain and β2-microglobulin (β2m)
-
Synthetic peptides (SIINFEKL as a positive control, a known non-binding peptide as a negative control, and test peptides)
-
Peptide loading buffer (e.g., PBS with 0.1% BSA)
-
Conformation-specific antibody for H-2Kb (e.g., Y-3)
-
ELISA plates
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Peptide Dilution: Prepare serial dilutions of the control and test peptides in peptide loading buffer.
-
MHC Refolding: In a 96-well plate, mix the recombinant H-2Kb heavy chain and β2m with each peptide dilution. Incubate for 48 hours at 4°C to allow for complex formation.
-
ELISA Plate Coating: Coat an ELISA plate with a capture antibody specific for β2m overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the refolded MHC-peptide complexes to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a conformation-specific anti-H-2Kb antibody (e.g., Y-3) conjugated to a detectable marker (or use a primary/secondary antibody system). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the appropriate substrate (e.g., TMB for HRP).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: The signal intensity is proportional to the amount of stable H-2Kb-peptide complex formed. Calculate the EC50 (half-maximal effective concentration) for each peptide to determine its binding affinity relative to the positive control.
Caption: Workflow for an MHC Class I-peptide binding assay.
Tetramer Staining and Flow Cytometry
This protocol is for the detection and quantification of SIINFEKL-H-2Kb specific T cells (e.g., OT-I cells) using fluorescently labeled tetramers.
Materials:
-
PE- or APC-conjugated SIINFEKL-H-2Kb tetramer
-
Fluorochrome-conjugated anti-CD8 antibody
-
Live/dead stain (e.g., Propidium Iodide or a fixable viability dye)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Single-cell suspension of lymphocytes (e.g., splenocytes from an OT-I mouse)
-
96-well U-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes and adjust the cell concentration to 1-2 x 10⁷ cells/mL in FACS buffer.
-
Fc Block (Optional but Recommended): Incubate cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C to reduce non-specific binding.
-
Tetramer Staining: Add the SIINFEKL-H-2Kb tetramer to the cells at the predetermined optimal concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Surface Marker Staining: Add the anti-CD8 antibody and any other desired surface marker antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Live/Dead Staining: Resuspend the cells in FACS buffer containing a live/dead stain according to the manufacturer's instructions.
-
Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on live, single cells, then on CD8+ T cells. Within the CD8+ population, identify the tetramer-positive cells.
Caption: Step-by-step workflow for tetramer staining and flow cytometry.
Immunopeptidomics
This advanced technique allows for the identification of peptides naturally presented by MHC class I molecules on the surface of cells.
Materials:
-
Large number of cells (typically >10⁸)
-
Lysis buffer (containing detergent and protease inhibitors)
-
Anti-H-2Kb antibody (e.g., Y-3 or AF6-88.5)
-
Protein A/G beads
-
Acid elution buffer (e.g., 0.1% TFA)
-
C18 spin columns for peptide desalting
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Lyse the cells in a mild lysis buffer to solubilize membrane proteins while preserving the integrity of the MHC-peptide complexes.
-
Immunoaffinity Purification: Incubate the cell lysate with an anti-H-2Kb antibody coupled to Protein A/G beads overnight at 4°C to capture the MHC-peptide complexes.
-
Washing: Extensively wash the beads with a series of buffers of decreasing detergent concentration and increasing salt concentration to remove non-specifically bound proteins.
-
Peptide Elution: Elute the bound peptides from the MHC molecules using an acidic buffer.
-
Peptide Cleanup: Desalt and concentrate the eluted peptides using C18 spin columns.
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptide sequences.
Caption: General workflow for an immunopeptidomics experiment.
Conclusion
The SIINFEKL-H-2Kb complex remains a powerful and versatile tool in immunology. Its well-defined structural and kinetic properties, coupled with the availability of specific reagents, make it an ideal system for dissecting the molecular and cellular mechanisms of T cell immunity. The experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate antigen presentation, T cell activation, and to evaluate novel immunotherapeutic strategies.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional mapping of the orientation for TCR recognition of an H2-Kb-restricted ovalbumin peptide suggests that the beta-chain subunit can dominate the determination of peptide side chain specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical Mechanism of T Cell Receptor Triggering in a Reconstituted System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
Foundational Studies of Ova Peptide (257-264): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chicken ovalbumin (Ova) peptide spanning amino acids 257-264, commonly known by its single-letter amino acid sequence SIINFEKL, is a cornerstone model antigen in the field of immunology. Its well-defined characteristics and potent immunogenicity have made it an indispensable tool for dissecting the fundamental mechanisms of CD8+ T-cell-mediated immunity, evaluating novel vaccine platforms, and advancing cancer immunotherapy strategies. This technical guide provides a comprehensive overview of foundational studies utilizing the Ova (257-264) peptide, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.
Core Concepts: MHC Class I Presentation and T-Cell Recognition
The immunological significance of the Ova (257-264) peptide lies in its role as a potent, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope.[1] In essence, this octapeptide is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb on the surface of antigen-presenting cells (APCs) or infected/cancerous cells. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on specific CD8+ T cells, such as those from the widely used OT-I transgenic mouse model, initiating a cascade of signaling events that lead to T-cell activation, proliferation, and effector functions, including the killing of target cells.
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies involving the Ova (257-264) peptide, providing a basis for experimental design and data comparison.
Table 1: Binding Affinity of Ova (257-264) to H-2Kb
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 3.04 nM | Surface Plasmon Resonance (SPR) | [1] |
| IC50 | Not directly reported, but characterized by high affinity | Competition Assays | [2] |
Table 2: In Vivo Cytotoxicity Data
| Immunization/Treatment | Specific Lysis (%) | Time Point | Mouse Model | Reference |
| Ovalbumin-loaded 3.5 µm particles | 46% | 18 hours post-transfer | C57BL/6 | [3] |
| Ovalbumin-loaded 35 nm particles + CpG | 87% | 18 hours post-transfer | C57BL/6 | [3] |
| SIINFEKL-pulsed Nanoparticles (100 µM) | 62.7% | 7 days post-last immunization | C57BL/6 | [4] |
| B16 cells pulsed with 10⁻⁶ M SIINFEKL | 96% | 24 hours (in vitro) | OT-I T-cells | [5] |
Table 3: Frequency of Ova (257-264)-Specific CD8+ T-Cells
| Assay | Stimulus/Treatment | Frequency | Cell Type | Reference |
| IFN-γ ELISpot | Dexosome-OVA immunization | ~1500 spots/10^6 cells | Splenocytes | [6] |
| Intracellular Cytokine Staining (IFN-γ) | Dexosome-OVA immunization | ~1.5% of CD8+ T-cells | Splenocytes | [6] |
| Tetramer Staining | SIINFEKL-pulsed Nanoparticles | ~3.5% of CD8+ T-cells | Whole Blood | [4] |
Key Experimental Protocols
Detailed methodologies for cornerstone experiments involving the Ova (257-264) peptide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CTLs to kill target cells in a living animal.[7][8]
Materials:
-
Immunized and naive C57BL/6 mice
-
Splenocytes from naive C57BL/6 mice
-
Ova (257-264) (SIINFEKL) peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at high and low concentrations
-
Phosphate-buffered saline (PBS)
-
Complete RPMI-1640 medium
-
Flow cytometer
Protocol:
-
Prepare Target Cells:
-
Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow).
-
Pulse the CFSEhigh cells with 1-10 µM SIINFEKL peptide for 30-60 minutes at 37°C. The CFSElow cells serve as an unpulsed control.
-
Wash both cell populations to remove excess peptide and CFSE.
-
Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.
-
-
Adoptive Transfer:
-
Inject the mixed cell population intravenously into immunized and naive control mice.
-
-
Analysis:
-
After 4-18 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the splenocytes by flow cytometry, gating on the CFSE-positive populations.
-
Determine the ratio of CFSElow to CFSEhigh cells in both immunized and naive mice.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = (1 - (Ratio_naive / Ratio_immunized)) * 100 where Ratio = (% CFSElow / % CFSEhigh).
-
IFN-γ ELISpot Assay
This assay quantifies the number of IFN-γ-secreting cells upon antigen-specific stimulation.[9][10][11][12]
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
Splenocytes from immunized mice
-
Ova (257-264) (SIINFEKL) peptide
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Blocking solution (e.g., PBS with 5% BSA or 10% FBS)
Protocol:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add the splenocytes to the wells at a desired density (e.g., 2x105 to 5x105 cells/well).
-
Stimulate the cells with Ova (257-264) peptide at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection:
-
Wash the wells to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate. Monitor for spot development.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This technique allows for the identification and quantification of cytokine-producing cells within a mixed population.
Materials:
-
Splenocytes from immunized mice
-
Ova (257-264) (SIINFEKL) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD8, CD44)
-
Fluorescently-conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Protocol:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Stimulate the cells with Ova (257-264) peptide (1-10 µg/mL) in complete medium for 4-6 hours at 37°C.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to trap cytokines intracellularly.
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells producing IFN-γ.
-
Visualizing the Molecular Machinery
Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes involved in the immune response to Ova (257-264).
Antigen Processing and Presentation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot | Springer Nature Experiments [experiments.springernature.com]
The Immunogenic Landscape of Ovalbumin: A Technical Guide to its Peptide Epitopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalbumin (OVA), the primary protein in avian egg whites, has long served as a cornerstone model antigen in immunological research.[1][2] Its well-characterized protein sequence, strong immunogenicity, and the availability of established experimental tools have made it an invaluable resource for dissecting the fundamental mechanisms of antigen processing and presentation, T-cell activation, and the development of immune responses.[2] This technical guide provides an in-depth exploration of ovalbumin as a source of immunogenic peptides, offering quantitative data, detailed experimental protocols, and visual representations of key immunological pathways and workflows to support researchers in vaccine development, cancer immunotherapy, and allergy studies.
Key Immunogenic Peptides of Ovalbumin
Ovalbumin contains several well-defined T-cell epitopes that are crucial for inducing both CD4+ and CD8+ T-cell responses. These peptides bind to Major Histocompatibility Complex (MHC) class I and class II molecules, initiating the cascade of adaptive immunity.
MHC Class I-Restricted Peptides
The most extensively studied MHC class I-restricted epitope of ovalbumin is the octapeptide SIINFEKL , corresponding to amino acids 257-264.[3][4] This peptide is presented by the murine H-2Kb molecule and is a potent activator of CD8+ cytotoxic T lymphocytes (CTLs).[4] The identification and characterization of SIINFEKL have been instrumental in advancing our understanding of the cross-presentation pathway, where exogenous antigens are processed and presented on MHC class I molecules.
MHC Class II-Restricted Peptides
For the activation of CD4+ helper T-cells, the peptide OVA323-339 (ISQAVHAAHAEINEAGR) is the immunodominant epitope in mice expressing the I-Ad MHC class II molecule.[5][6] This peptide is critical for orchestrating adaptive immune responses by stimulating helper T-cells, which in turn support the activation and differentiation of B-cells and CD8+ T-cells.[7]
Data Presentation: Quantitative Analysis of Ovalbumin Peptide Immunogenicity
The immunogenicity of ovalbumin peptides is underpinned by their binding affinity to MHC molecules and their ability to trigger robust T-cell responses. This section summarizes key quantitative data in a structured format.
Table 1: MHC Binding Affinity of Key Ovalbumin Peptides
| Peptide Sequence | Amino Acid Position | MHC Allele | Binding Affinity (Kd or IC50) | Reference |
| SIINFEKL | 257-264 | H-2Kb | Kd = 3.0 nM | [8] |
| ISQAVHAAHAEINEAGR | 323-339 | I-Ad | High Affinity (t1/2 > 200 h) | [9] |
Table 2: Quantitative T-Cell Responses to Ovalbumin Peptides
| Peptide | T-Cell Type | Assay | Readout | Magnitude of Response | Reference |
| SIINFEKL | CD8+ T-cells | ELISpot | IFN-γ Spot Forming Units (SFU) / 10^6 cells | Varies with immunization strategy | [10] |
| SIINFEKL | CD8+ T-cells | Intracellular Cytokine Staining | % of IFN-γ+ CD8+ T-cells | Varies with immunization strategy | [11] |
| OVA323-339 | CD4+ T-cells | Proliferation Assay | [3H]Thymidine incorporation (CPM) | Varies with peptide concentration | [2] |
| OVA323-339 | CD4+ T-cells | ELISpot | IFN-γ Spot Forming Units (SFU) / 10^6 cells | Varies with immunization strategy | [6] |
| OVA323-339 | CD4+ T-cells | Intracellular Cytokine Staining | % of IL-4+ CD4+ T-cells | Varies with immunization strategy | [12] |
Table 3: In Vivo Anti-Tumor Efficacy of Ovalbumin Peptide-Based Immunotherapy
| Tumor Model | Peptide Vaccine | Treatment Regimen | Outcome | Quantitative Data | Reference |
| B16-OVA Melanoma | SIINFEKL | Dendritic cell vaccine | Tumor growth inhibition | Significant reduction in tumor volume | [13] |
| EG7.OVA Lymphoma | SIINFEKL | Peptide + Adjuvant | Tumor rejection | Complete tumor rejection in a subset of mice | [14] |
| B16-OVA Melanoma | SIINFEKL | Combination with checkpoint inhibitors | Enhanced survival | Increased median survival | [15] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and execution of experiments involving ovalbumin peptides. This section provides step-by-step protocols for key assays.
Protocol 1: In Vitro T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with an ovalbumin peptide.
Materials:
-
Single-cell suspension of splenocytes or purified T-cells from immunized mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Ovalbumin peptide (e.g., OVA323-339)
-
[3H]Thymidine
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized mice in complete RPMI-1640 medium.
-
Adjust the cell concentration to 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of the ovalbumin peptide in complete RPMI-1640 medium.
-
Add 100 µL of the peptide dilutions to the respective wells. For a negative control, add 100 µL of medium alone. For a positive control, use a mitogen like Concanavalin A.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [3H]Thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [3H]Thymidine using a scintillation counter. Data are typically expressed as counts per minute (CPM).
Protocol 2: Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.[10][16]
Materials:
-
ELISpot plate (PVDF membrane)
-
Capture antibody (e.g., anti-mouse IFN-γ)
-
Blocking solution (e.g., sterile PBS with 1% BSA)
-
Single-cell suspension of splenocytes from immunized mice
-
Ovalbumin peptide (e.g., SIINFEKL or OVA323-339)
-
Biotinylated detection antibody (e.g., anti-mouse IFN-γ-biotin)
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)
-
Wash buffer (PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating:
-
Blocking:
-
Wash the plate 5 times with sterile PBS.
-
Block the plate with blocking solution for 2 hours at room temperature.[16]
-
-
Cell Incubation:
-
Wash the plate 5 times with sterile PBS.
-
Add 2-5 x 10^5 splenocytes per well in complete RPMI-1640 medium.
-
Add the ovalbumin peptide to the appropriate wells at the desired concentration. Include negative (medium alone) and positive (e.g., PHA or anti-CD3) controls.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[17]
-
-
Detection:
-
Wash the plate 5 times with wash buffer to remove the cells.
-
Add the biotinylated detection antibody diluted in blocking solution and incubate for 2 hours at room temperature.[16]
-
Wash the plate 5 times with wash buffer.
-
Add streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.[16]
-
Wash the plate 5 times with wash buffer.
-
-
Spot Development:
-
Add the substrate solution and monitor for the development of spots (typically 5-30 minutes).[17]
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
-
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing T-cells, enabling the simultaneous analysis of cell surface markers and intracellular cytokine expression.[18][19]
Materials:
-
Single-cell suspension of splenocytes from immunized mice
-
Complete RPMI-1640 medium
-
Ovalbumin peptide (e.g., SIINFEKL or OVA323-339)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, TNF-α)
-
Wash buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.[1]
-
Add the ovalbumin peptide to the cell suspension at the desired concentration. Include negative (medium alone) and positive (e.g., PMA/Ionomycin) controls.
-
Incubate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Add a protein transport inhibitor and incubate for an additional 4-6 hours.[1]
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.
-
Wash the cells with FACS buffer.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers for 20-30 minutes on ice in the dark.[18]
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at room temperature in the dark.[19]
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines diluted in permeabilization buffer for 30-45 minutes at room temperature in the dark.[1]
-
-
Acquisition and Analysis:
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cytokine-positive cells within specific T-cell populations (e.g., % of IFN-γ+ cells within the CD8+ T-cell gate).
-
Visualizing Immunological Pathways and Workflows
Graphical representations are essential for understanding the complex processes involved in the immune response to ovalbumin peptides.
Caption: MHC Class I Cross-Presentation Pathway for Ovalbumin.
Caption: MHC Class II Presentation Pathway for Ovalbumin.
Caption: Workflow for Assessing T-Cell Responses to Ovalbumin Peptides.
Conclusion
Ovalbumin and its derived immunogenic peptides remain indispensable tools in immunology. The well-defined nature of its T-cell epitopes, coupled with a wealth of established experimental protocols, provides a robust platform for investigating fundamental immune processes and for the preclinical evaluation of novel immunotherapies. This technical guide serves as a comprehensive resource for researchers, offering the necessary data and methodologies to effectively harness the power of ovalbumin as a model antigen in their scientific endeavors.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. Combination peptide immunotherapy based on T‐cell epitope mapping reduces allergen‐specific IgE and eosinophilia in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. invivogen.com [invivogen.com]
- 5. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Transplantable Murine Tumors in the Studies of Peptide Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. mabtech.com [mabtech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of T Cells with Ova Peptide (257-264)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin (Ova) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope of chicken ovalbumin.[1] It is presented by the Major Histocompatibility Complex Class I (MHC-I) molecule H-2Kb and is a cornerstone for studying CD8+ cytotoxic T lymphocyte (CTL) responses, particularly with T cells from OT-I transgenic mice.[1][2] These mice express a T cell receptor (TCR) specifically engineered to recognize the SIINFEKL/H-2Kb complex.[1] This document provides detailed protocols for the in vitro stimulation of T cells with the Ova peptide (257-264), covering T cell proliferation, cytokine analysis, and the underlying signaling pathways.
Principle of T Cell Activation
The activation of naive CD8+ T cells is a multi-step process initiated by the recognition of a specific peptide-MHC (pMHC) complex by the T cell receptor (TCR).[1] In this model system, antigen-presenting cells (APCs), such as dendritic cells or splenocytes, present the SIINFEKL peptide on their MHC class I molecules to CD8+ T cells from OT-I transgenic mice.[1][3] This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector cells.
Data Presentation
Table 1: Recommended Reagent and Cell Concentrations for T Cell Stimulation
| Component | Recommended Concentration/Density | Notes |
| SIINFEKL Peptide | 0.01 - 10 µg/mL | A titration is recommended to determine the optimal dose for a specific application.[1][4] A concentration of 1 µg/mL is often used for robust stimulation.[4][5] |
| Antigen-Presenting Cells (APCs) | 2-5 x 10⁵ cells/well (96-well plate) | Total splenocytes from a C57BL/6 mouse or bone marrow-derived dendritic cells (BMDCs) can be used.[1][3] |
| OT-I T Cells | 1-2 x 10⁵ cells/well (96-well plate) | Can be purified CD8+ T cells or total splenocytes from an OT-I mouse.[1] |
| CFSE (for proliferation assay) | 2-5 µM | For labeling OT-I T cells before co-culture.[1] |
| Brefeldin A / Monensin | Varies by manufacturer | Protein transport inhibitors used to trap cytokines intracellularly for staining. Added for the final 4-6 hours of culture.[1][4] |
Table 2: Typical Time-Course for In Vitro T Cell Responses
| Time Point | Expected T Cell Response | Assay |
| 6 - 12 hours | Initial cytokine production (e.g., IFN-γ, IL-2).[1][4] | Intracellular Cytokine Staining (ICS) |
| 24 hours | Upregulation of early activation markers (e.g., CD69, CD25). | Flow Cytometry |
| 48 - 72 hours | Peak T cell proliferation.[1][3] | CFSE Dilution Assay |
| 72 hours | Cytokine secretion into supernatant. | ELISA / ELISPOT |
Experimental Protocols
Protocol 1: Preparation of Cells and Reagents
-
Peptide Reconstitution : Dissolve the lyophilized SIINFEKL peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute the stock solution in sterile PBS or culture medium to the desired working concentration.[3] Store aliquots at -20°C.[3]
-
APC Preparation :
-
Splenocytes : Prepare a single-cell suspension from the spleen of a C57BL/6 mouse. Lyse red blood cells using an ACK lysis buffer. Wash the cells and resuspend in complete RPMI medium.
-
Bone Marrow-Derived Dendritic Cells (BMDCs) : Culture bone marrow cells from C57BL/6 mice in medium supplemented with GM-CSF for 7 days to differentiate them into BMDCs.[3]
-
-
OT-I T Cell Isolation : Prepare a single-cell suspension from the spleen and/or lymph nodes of an OT-I transgenic mouse. If desired, purify CD8+ T cells using magnetic bead-based negative selection kits.
Protocol 2: T Cell Proliferation Assay using CFSE
-
CFSE Labeling of OT-I T Cells : a. Resuspend isolated OT-I T cells in PBS at a concentration of 1x10⁷ cells/mL.[1] b. Add CFSE to a final concentration of 2-5 µM and mix immediately.[1] c. Incubate for 10 minutes at 37°C, protected from light.[1] d. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.[1] e. Wash the cells twice with complete RPMI medium to remove excess CFSE.[1] f. Resuspend the labeled cells in fresh medium.
-
Co-culture Setup : a. Plate APCs (e.g., total splenocytes) in a 96-well round-bottom plate at 2-5 x 10⁵ cells/well.[1] b. Add the SIINFEKL peptide at various concentrations (a titration from 0.01 to 10 µg/mL is recommended).[1] Include a "no peptide" control. c. Add 1-2 x 10⁵ CFSE-labeled OT-I T cells to each well.[1] d. Incubate the plate for 72 hours at 37°C with 5% CO₂.[1][3]
-
Flow Cytometry Analysis : a. Harvest the cells from the plate. b. Stain with fluorescently-conjugated antibodies against surface markers, such as CD8 and CD3. c. Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in the CD8+ T cell population.
Protocol 3: Intracellular Cytokine Staining (ICS)
-
T Cell Stimulation : a. Set up the co-culture of APCs, SIINFEKL peptide, and OT-I T cells as described in Protocol 2, step 2. b. Incubate for a total of 6-12 hours.[1] c. For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to trap cytokines within the cells.[1][4]
-
Cell Staining : a. Harvest the cells and wash them. b. Perform a live/dead stain to exclude non-viable cells from the analysis. c. Stain for cell surface markers (e.g., CD8, CD3).[1] d. Fix and permeabilize the cells using a commercially available fixation/permeabilization kit. e. Stain for intracellular cytokines (e.g., IFN-γ, IL-2) with fluorescently-conjugated antibodies.
-
Flow Cytometry Analysis : a. Analyze the cells using a flow cytometer. b. Gate on the live, CD8+ T cell population and quantify the percentage of cells expressing IFN-γ and/or IL-2.
Visualizations
T Cell Stimulation Experimental Workflow
Caption: Workflow for in vitro stimulation and analysis of OT-I T cells.
T Cell Receptor (TCR) Signaling Pathway
Caption: Key signaling events following TCR engagement with pMHC.
References
- 1. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of TCR-pMHC affinity and its implications for T cell responsiveness | Quality Assistance [quality-assistance.com]
- 3. Frontiers | Integrating Experiment and Theory to Understand TCR-pMHC Dynamics [frontiersin.org]
- 4. Biophysical Mechanism of T Cell Receptor Triggering in a Reconstituted System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: Utilizing SIINFEKL Peptide in ELISPOT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2] A common application of this assay is the measurement of antigen-specific T cell responses, a cornerstone of immunological research, vaccine development, and cancer immunotherapy.[1][3] This document provides detailed application notes and a comprehensive protocol for the use of the SIINFEKL peptide in an Interferon-gamma (IFN-γ) ELISPOT assay.
The SIINFEKL peptide is a well-characterized, immunodominant epitope derived from chicken ovalbumin (OVA), specifically corresponding to amino acids 257-264.[1][4] It is presented by the Major Histocompatibility Complex Class I (MHC-I) molecule, H-2Kb, and is a potent activator of OVA-specific CD8+ T cells.[1][5] Stimulation of these T cells with the SIINFEKL peptide leads to the secretion of effector cytokines, most notably IFN-γ, making it an ideal model antigen for studying CD8+ T cell responses.[4][6]
Principle of the Assay
The IFN-γ ELISPOT assay using the SIINFEKL peptide is based on the principles of an enzyme-linked immunosorbent assay (ELISA), but is adapted to capture and visualize the cytokine secreted by individual cells. The process begins with the in vitro stimulation of immune cells, such as splenocytes or Peripheral Blood Mononuclear Cells (PBMCs), with the SIINFEKL peptide.[1] CD8+ T cells that recognize the SIINFEKL peptide presented on the MHC-I molecules of antigen-presenting cells (APCs) become activated and secrete IFN-γ.[1]
This secreted IFN-γ is captured by a specific anti-IFN-γ antibody pre-coated onto the surface of a polyvinylidene fluoride (PVDF) membrane-bottomed ELISPOT plate.[1][7][8] After an appropriate incubation period, the cells are washed away, leaving the captured cytokine bound to the antibody. The captured IFN-γ is then detected by a second, biotinylated anti-IFN-γ antibody. A streptavidin-enzyme conjugate, such as streptavidin-horseradish peroxidase, is added, which binds to the biotinylated antibody. Finally, a substrate is introduced that is converted by the enzyme into an insoluble, colored precipitate at the site of cytokine secretion.[1][9] Each resulting spot represents a single IFN-γ-secreting cell, allowing for the precise quantification of the antigen-specific T cell frequency.[1][9]
Data Presentation
Quantitative Experimental Parameters
The successful implementation of an ELISPOT assay with the SIINFEKL peptide requires careful optimization of several key parameters. The following table summarizes typical ranges for these parameters based on published literature. It is highly recommended to perform initial optimization experiments to determine the ideal conditions for your specific cell type and experimental setup.[8]
| Parameter | Typical Range | Notes |
| Cell Seeding Density | 2 x 10⁵ to 1 x 10⁶ cells/well | Optimize based on the expected frequency of responding cells. Too few cells may result in no detectable spots, while too many can lead to confluent spots that are difficult to count.[1] |
| SIINFEKL Peptide Concentration | 1 - 25 µg/mL | Titration is crucial to find the optimal concentration that induces a robust response without causing non-specific activation or cell death. A common starting concentration is 1 µg/mL.[1][10] |
| Incubation Time | 16 - 40 hours | The optimal time depends on the kinetics of IFN-γ secretion by the specific T cell population being studied. A 16-22 hour incubation is often sufficient for CD8+ T cell responses.[6][10] |
| Positive Control | Phytohemagglutinin (PHA) or Phorbol 12-myristate 13-acetate (PMA)/Ionomycin | Used for non-specific stimulation to confirm cell viability and the functionality of the assay reagents.[1][9] |
| Negative Control | Unstimulated cells (media alone) or a scrambled peptide (e.g., FILKSINE) | Essential for determining the background level of spot formation and ensuring the specificity of the response to the SIINFEKL peptide.[1] |
Representative ELISPOT Data
The following table provides an example of how to present quantitative data from a SIINFEKL ELISPOT experiment. Data is typically reported as Spot Forming Units (SFU) per million cells.
| Treatment Group | Mean SFU / 5 x 10⁵ cells ± SEM (n=3) |
| PBS (Vehicle Control) | 5 ± 2 |
| TATSIIN (Control Peptide) | 8 ± 3 |
| AntpSIIN (Experimental Peptide) | 150 ± 15 |
| SIINFEKL (Positive Peptide Control) | 200 ± 20 |
| OVA323-339 (CD4 Epitope Control) | 6 ± 2 |
This is example data adapted from a study by Brooks et al. (2010) and is for illustrative purposes only. Actual results will vary depending on the experimental conditions.[11]
Experimental Protocols
Materials and Reagents
-
Cells: Single-cell suspension of splenocytes or PBMCs from immunized or relevant experimental animals (e.g., C57BL/6 mice).
-
SIINFEKL Peptide: Lyophilized peptide, to be reconstituted in sterile, endotoxin-free water or DMSO.
-
ELISPOT Plate: 96-well PVDF membrane filter plates.
-
Coating Antibody: Anti-mouse IFN-γ capture antibody.
-
Detection Antibody: Biotinylated anti-mouse IFN-γ detection antibody.
-
Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP).
-
Substrate: Corresponding substrate for the enzyme conjugate (e.g., AEC for HRP, BCIP/NBT for AP).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Blocking Buffer: PBS containing 1% Bovine Serum Albumin (BSA) or 5% skim milk.
-
Wash Buffer: PBS containing 0.05% Tween 20.
-
Positive Control: PHA or PMA/Ionomycin.
-
Negative Control: Scrambled peptide or media alone.
-
Sterile PBS.
-
35% Ethanol in sterile water.
-
Sterile, deionized water.
Step-by-Step Methodology
1. Plate Preparation (Day 1)
-
Pre-wet the PVDF membrane of each well of the ELISPOT plate with 15 µL of 35% ethanol for 30 seconds.[12]
-
Wash the plate three times with 200 µL/well of sterile PBS to remove the ethanol.[9]
-
Dilute the anti-mouse IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Cover the plate and incubate overnight at 4°C.
2. Cell Stimulation (Day 2)
-
Aspirate the coating antibody from the plate and wash four times with 200 µL/well of sterile PBS.
-
Block the plate by adding 200 µL/well of blocking buffer.
-
Incubate for at least 2 hours at room temperature.[13]
-
While the plate is blocking, prepare a single-cell suspension of your splenocytes or PBMCs in cell culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 2 x 10⁶ cells/mL for a final concentration of 2 x 10⁵ cells/well in 100 µL).
-
Prepare your peptide and control solutions at 2x the final desired concentration in cell culture medium.
-
Aspirate the blocking buffer from the plate and wash once with 200 µL/well of cell culture medium.
-
Add 100 µL of the appropriate peptide or control solution to each well.
-
Add 100 µL of the cell suspension to each well.
-
Cover the plate and incubate at 37°C in a humidified 5% CO₂ incubator for 16-40 hours. Do not disturb the plate during incubation to avoid creating "snail trail" spots.[9]
3. Spot Development (Day 3)
-
Aspirate the cells from the wells.
-
Wash the plate four times with 200 µL/well of wash buffer.
-
Dilute the biotinylated anti-mouse IFN-γ detection antibody to the recommended concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Wash the plate four times with 200 µL/well of wash buffer.
-
Dilute the streptavidin-enzyme conjugate to the recommended concentration in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate four times with 200 µL/well of wash buffer, followed by two final washes with PBS.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Monitor spot development closely. Once distinct spots appear, stop the reaction by washing the plate thoroughly with deionized water.
-
Allow the plate to dry completely in the dark.
4. Data Analysis
-
Count the spots in each well using an automated ELISPOT reader or manually under a dissection microscope.
-
The results are typically expressed as Spot Forming Units (SFU) per million plated cells.
-
Subtract the average number of spots in the negative control wells from the average number of spots in the experimental wells to determine the antigen-specific response.[9]
-
Statistical analysis, such as a t-test, can be used to determine the significance of the results.[14]
Visualization of Key Processes
Signaling Pathway of T Cell Activation by SIINFEKL
Caption: Recognition of the SIINFEKL-MHC I complex by the TCR and CD8 co-receptor on a CD8+ T cell, leading to IFN-γ secretion.
Experimental Workflow of the ELISPOT Assay
Caption: Step-by-step workflow of the SIINFEKL ELISPOT assay from plate coating to data analysis.
Logical Relationship for Data Interpretation
Caption: The logical process for analyzing raw ELISPOT data to determine the antigen-specific T cell response.
References
- 1. benchchem.com [benchchem.com]
- 2. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 3. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 4. SIINFEKL peptide [novoprolabs.com]
- 5. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 8. Optimize your ELISpot Assay [fishersci.co.uk]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISPOT protocol | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Statistical analysis of ELISPOT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of Ova Peptide (257-264) for Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin peptide (257-264), with the amino acid sequence SIINFEKL, is a cornerstone model antigen in immunology, particularly for studying CD8+ cytotoxic T lymphocyte (CTL) responses.[1] This peptide is the immunodominant epitope presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in C57BL/6 mice.[1] As such, it is extensively used to evaluate the efficacy of vaccines and immunotherapies aimed at eliciting cell-mediated immunity. A critical parameter in these studies is the concentration of the OVA peptide used to pulse target cells for cytotoxicity assays. This document provides a comprehensive guide to determining the optimal concentration of OVA peptide (257-264) and detailed protocols for performing both in vitro and in vivo cytotoxicity assays.
The optimal concentration of OVA peptide (257-264) for cytotoxicity assays is highly dependent on the specific experimental setup, including the cell types used and the assay format.[1] It is crucial to perform a peptide titration to determine the ideal concentration for your specific conditions.[1] However, based on established protocols, a general range can be recommended.
Data Presentation: Recommended OVA Peptide (257-264) Concentrations
The following table summarizes the commonly used concentrations of OVA peptide (257-264) for pulsing various target cells in cytotoxicity assays.
| Target Cell Type | Assay Type | Peptide Concentration Range | Key Considerations |
| Splenocytes | In vivo CTL Killing Assay | 1 µM - 10 µM | Higher concentrations are often used for robustly labeling target cells for in vivo tracking and lysis.[2][3] |
| EL4 (Thymoma Cell Line) | In vitro Cytotoxicity Assay (LDH or Chromium Release) | 1 pM - 1 µM | A wide range should be tested to determine the concentration that yields maximal specific lysis with minimal background.[1][4] |
| B16 (Melanoma Cell Line) | In vitro Cytotoxicity Assay | 1 nM - 1 µM | The concentration required for optimal killing can be influenced by the effector to target cell ratio.[5] |
| Dendritic Cells (DCs) | T Cell Stimulation/Activation Assay | 1 nM - 1 µM | Used for activating and expanding OVA-specific T cells (e.g., from OT-I mice) prior to a cytotoxicity assay.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (LDH Release Assay)
This protocol measures the ability of OVA (257-264)-specific CTLs to lyse peptide-pulsed target cells by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cells (e.g., EL4 cell line)
-
Effector cells (e.g., activated OT-I CD8+ T cells)
-
OVA (257-264) peptide (SIINFEKL)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
LDH cytotoxicity detection kit
-
96-well round-bottom plates
Procedure:
-
Preparation of Target Cells:
-
Culture target cells to a sufficient density.
-
Prepare serial dilutions of OVA (257-264) peptide in complete RPMI, ranging from 1 µM to 1 pM.[1]
-
Pulse the target cells with the different concentrations of OVA peptide for 1 hour at 37°C.[1]
-
Wash the target cells three times with complete RPMI to remove excess peptide.[1]
-
Resuspend the washed target cells at a concentration of 1 x 10^5 cells/mL.
-
-
Preparation of Effector Cells:
-
Generate CTLs by stimulating splenocytes from OT-I transgenic mice with 10 nM OVA (257-264) peptide for 3 days, followed by expansion in IL-2 for 3-5 days.[1]
-
Wash and resuspend the effector cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
-
Co-culture and LDH Assay:
-
Plate 100 µL of the peptide-pulsed target cells (1 x 10^4 cells) into a 96-well round-bottom plate.
-
Add 100 µL of the effector cell suspension to the wells to achieve the desired E:T ratios.
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with lysis buffer from the LDH kit.
-
Effector cell control: Effector cells with medium only.
-
-
Centrifuge the plate at 250 x g for 5 minutes to initiate cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Follow the manufacturer's instructions for the LDH detection kit to measure LDH activity.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
-
Plot the percentage of specific lysis against the OVA peptide concentration to determine the optimal concentration.
-
Protocol 2: In Vivo Cytotoxicity Assay
This protocol measures the cytotoxic activity of SIINFEKL-specific CTLs in a living animal.[2][6]
Materials:
-
C57BL/6 mice (immunized and naive)
-
OVA (257-264) peptide (SIINFEKL)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
ACK lysis buffer
-
Flow cytometer
Procedure:
-
Immunization of Mice:
-
Immunize C57BL/6 mice with an OVA-expressing vaccine or OVA protein with an adjuvant to generate an OVA-specific CTL response. This step is typically done 7-14 days prior to the assay.[6]
-
-
Preparation of Target and Control Cells:
-
Adoptive Transfer:
-
Mix the CFSEhigh (target) and CFSElow (control) cell populations at a 1:1 ratio.
-
Inject approximately 10-20 x 10^6 total cells intravenously into both immunized and naive control mice.[2]
-
-
Analysis:
-
After 4-24 hours, harvest the spleens from the recipient mice.[2]
-
Prepare single-cell suspensions.
-
Acquire the cells on a flow cytometer and analyze the CFSE fluorescence.
-
Gate on the lymphocyte population and identify the CFSEhigh and CFSElow populations.
-
-
Data Analysis:
-
Calculate the ratio of CFSEhigh to CFSElow cells for each mouse.
-
Determine the percentage of specific lysis using the following formula:
-
% Specific Lysis = [1 - (Ratio immunized / Ratio naive)] x 100
-
-
Mandatory Visualization
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Workflow for an in vivo cytotoxicity assay.
Caption: Simplified signaling pathway of CTL-mediated cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthrax Toxin-Mediated Delivery In Vivo and In Vitro of a Cytotoxic T-Lymphocyte Epitope from Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.bio-protocol.org [en.bio-protocol.org]
Generating Antigen-Specific Effector CD8+ T Cells: An Application Note and Protocol for Ova-Specific Models
For researchers, scientists, and drug development professionals, the generation of antigen-specific CD8+ T cells is a cornerstone of immunological research and therapeutic development. This document provides a detailed, step-by-step guide for the in vitro generation of ovalbumin (Ova)-specific CD8+ T cells, a widely used model system in immunology. The protocols outlined herein leverage the OT-I transgenic mouse model, which expresses a T cell receptor (TCR) specific for the Ova peptide SIINFEKL presented by the MHC class I molecule H-2Kb.
Introduction
The ability to generate and expand antigen-specific CD8+ cytotoxic T lymphocytes (CTLs) in vitro is crucial for studying T cell activation, differentiation, and effector functions. Furthermore, these protocols are foundational for the development of adoptive T cell therapies for cancer and infectious diseases. The OT-I mouse model provides a robust and reproducible source of naïve CD8+ T cells with a defined antigen specificity, making it an ideal tool for these studies.[1][2] This guide will detail the isolation of these cells, their activation and expansion using Ova antigen, and methods for assessing their cytotoxic potential.
Principle of the Method
The generation of Ova-specific CD8+ T cells relies on the co-culture of naïve OT-I CD8+ T cells with antigen-presenting cells (APCs) that have been loaded with either the whole ovalbumin protein or its immunodominant peptide, SIINFEKL.[3] Upon recognition of the peptide-MHC complex by the TCR, in conjunction with co-stimulatory signals from the APC, the T cells become activated, proliferate, and differentiate into effector CTLs capable of recognizing and killing target cells expressing the specific antigen.
Experimental Workflow
The overall workflow for generating Ova-specific CD8+ T cells is depicted below. This process begins with the isolation of splenocytes from an OT-I transgenic mouse, followed by the purification of CD8+ T cells and their co-culture with antigen-pulsed APCs. Subsequent analysis confirms the successful generation of functional, antigen-specific CTLs.
Figure 1. Experimental workflow for generating Ova-specific CD8+ T cells.
Key Signaling Pathway
The activation of OT-I CD8+ T cells is initiated by the interaction of the transgenic TCR with the SIINFEKL peptide presented on MHC class I molecules on the surface of APCs. This, along with co-stimulation (e.g., CD28-B7 interaction), triggers a downstream signaling cascade leading to T cell activation, proliferation, and differentiation.
Figure 2. Simplified TCR signaling cascade in OT-I CD8+ T cells.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| OT-I Transgenic Mice | The Jackson Laboratory | 003831 |
| C57BL/6 Mice (for APCs) | The Jackson Laboratory | 000664 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 2-Mercaptoethanol | Sigma-Aldrich | M3148 |
| L-Glutamine | Gibco | 25030081 |
| CD8a+ T Cell Isolation Kit | Miltenyi Biotec | 130-104-075 |
| Ovalbumin (protein) | Sigma-Aldrich | A5503 |
| SIINFEKL peptide | Anaspec | AS-60193 |
| Mitomycin C | Sigma-Aldrich | M4287 |
| CFSE Cell Division Tracker Kit | BioLegend | 423801 |
| Anti-mouse CD8a-PE | BioLegend | 100708 |
| Anti-mouse CD25-APC | BioLegend | 102012 |
| Granzyme B Monoclonal Antibody | eBioscience | 12-8898-82 |
| 51Cr | PerkinElmer | NEZ030002MC |
Detailed Experimental Protocols
Protocol 1: Isolation of Naïve OT-I CD8+ T Cells
-
Spleen Harvest: Euthanize an OT-I mouse according to approved institutional animal care and use committee protocols. Aseptically remove the spleen and place it in a 15 mL conical tube containing 5 mL of cold T-cell medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol).[3]
-
Splenocyte Preparation: In a sterile cell culture hood, place a 40 µm cell strainer into a well of a 6-well plate containing 5 mL of T-cell medium. Transfer the spleen to the cell strainer and gently mash it with the plunger of a 1 mL syringe to create a single-cell suspension.[3]
-
Red Blood Cell Lysis: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 400 x g for 5 minutes. Aspirate the supernatant and resuspend the pellet in 2 mL of ACK lysing buffer. Incubate for 2 minutes at room temperature. Add 10 mL of T-cell medium to quench the lysis and centrifuge again.
-
Cell Counting: Resuspend the cell pellet in 10 mL of T-cell medium and perform a cell count using a hemocytometer or an automated cell counter.
-
CD8+ T Cell Purification: Purify CD8+ T cells from the splenocyte suspension using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. This typically yields a highly pure population of CD8+ T cells.
Protocol 2: Preparation of Antigen-Presenting Cells (APCs)
-
APC Source: Prepare a single-cell suspension of splenocytes from a C57BL/6 mouse as described in Protocol 1, steps 1-4.
-
Inactivation (Optional but Recommended): To prevent the proliferation of APCs in the co-culture, treat the splenocytes with Mitomycin C (50 µg/mL) for 30 minutes at 37°C. Wash the cells three times with T-cell medium to remove any residual Mitomycin C.
-
Peptide Pulsing: Resuspend the APCs at a concentration of 1 x 10^7 cells/mL in T-cell medium. Add SIINFEKL peptide to a final concentration of 1 µg/mL. Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.[4]
-
Washing: Wash the peptide-pulsed APCs three times with T-cell medium to remove any unbound peptide. Resuspend the cells in T-cell medium at the desired concentration for co-culture.
Protocol 3: Co-culture and Expansion of Ova-Specific CD8+ T Cells
-
Co-culture Setup: In a 24-well plate, co-culture 1 x 10^6 purified OT-I CD8+ T cells with 2-5 x 10^6 peptide-pulsed APCs in a total volume of 2 mL of T-cell medium per well.[5][6]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 3 days.[3][6]
-
Expansion (Optional): After 3 days, the activated T cells can be further expanded. Gently pipette the cells to resuspend them and transfer to a larger culture vessel. Add fresh T-cell medium containing a low concentration of IL-2 (e.g., 20 U/mL) to support T cell survival and proliferation.[7] Monitor the cell density and split the cultures as needed.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes | Reference |
| OT-I CD8+ T Cell Yield | 5-10 x 10^6 per spleen | Varies with age and health of the mouse. | - |
| Purity of CD8+ T cells | >95% | Post-MACS purification. | - |
| APCs to T cell ratio | 2:1 to 5:1 | Optimal ratio may need to be determined empirically. | [5][6] |
| SIINFEKL Peptide Concentration | 1 µg/mL | Can be titrated for optimal stimulation. | [4] |
| Proliferation Index (Day 3) | 3-5 | Measured by CFSE dilution assay. | [8] |
| % CD25+ Activated Cells (Day 3) | >90% | A marker of early T cell activation. | [8] |
| % Granzyme B+ Cells (Day 5) | 70-90% | Indicates differentiation into cytotoxic effectors. | [8] |
Functional Assays
Protocol 4: Flow Cytometry Analysis of T Cell Activation and Proliferation
-
CFSE Labeling (for proliferation): Prior to co-culture, label the purified OT-I CD8+ T cells with CFSE according to the manufacturer's protocol.
-
Staining: After the desired incubation period, harvest the cells from the co-culture. Wash the cells with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD8a, CD25) and intracellular markers (e.g., Granzyme B) following standard protocols for flow cytometry.
-
Analysis: Acquire the data on a flow cytometer and analyze using appropriate software. Proliferation is measured by the dilution of the CFSE signal. Activation is determined by the percentage of cells expressing markers like CD25.
Protocol 5: 51Cr Release Cytotoxicity Assay
-
Target Cell Preparation: Use a target cell line that expresses the H-2Kb molecule, such as EL4 cells. Transfect or pulse a portion of the target cells with the SIINFEKL peptide to create antigen-specific targets. Label the target cells with 51Cr.
-
Co-incubation: Co-incubate the activated OT-I CD8+ T cells (effector cells) with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate for 4 hours.
-
Measurement of Cr Release: After incubation, centrifuge the plate and collect the supernatant. Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Troubleshooting
| Problem | Possible Cause | Solution |
| Low T cell proliferation | - Suboptimal peptide concentration- Poor APC viability or function- Insufficient co-stimulation | - Titrate SIINFEKL peptide concentration.- Use fresh, healthy APCs.- Ensure APCs express adequate co-stimulatory molecules. |
| High background T cell activation | - Contamination of reagents with mitogens- Allogeneic reaction if APCs are from a different mouse strain | - Use endotoxin-free reagents.- Ensure APCs are from a syngeneic background (C57BL/6). |
| Low cytotoxicity | - Insufficient T cell activation/differentiation- Target cells not expressing antigen | - Extend co-culture duration or add IL-2 for further differentiation.- Confirm peptide loading or transfection of target cells. |
Conclusion
This guide provides a comprehensive framework for the successful in vitro generation of functional, Ova-specific CD8+ T cells. By following these detailed protocols, researchers can reliably produce effector T cells for a wide range of applications, from basic immunological studies to the preclinical development of novel immunotherapies. The use of the OT-I model system, combined with the described methods for activation, expansion, and functional analysis, offers a powerful platform for advancing our understanding of T cell biology.
References
- 1. In vitro generation of regulatory CD8+ T cells similar to those found in mice with anterior chamber-associated immune deviation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the ovalbumin-specific TCR transgenic line OT-I: MHC elements for positive and negative selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Model Using Ovalbumin Peptide (257-264) Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a well-characterized, immunodominant epitope of chicken ovalbumin that binds with high affinity to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I.[1] This peptide is extensively used as a model antigen in immunology, particularly in preclinical vaccine development for cancer immunotherapy and infectious diseases, to elicit robust CD8+ cytotoxic T lymphocyte (CTL) responses.[1][2] These application notes provide detailed protocols for an in vivo mouse model of immunization with OVA peptide (257-264), methods for assessing the subsequent immune response, and a summary of expected quantitative outcomes.
Core Principles
The activation of naive CD8+ T cells is initiated by the presentation of the antigenic peptide by MHC class I molecules on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs).[3] The OVA (257-264) peptide, with the amino acid sequence SIINFEKL, is the immunodominant H-2Kb-restricted epitope of chicken ovalbumin.[3] The primary pathway for the presentation of exogenous antigens like the OVA peptide on MHC class I molecules is known as cross-presentation, a critical process for initiating CD8+ T cell responses.[3]
A successful immunization with OVA peptide (257-264) will lead to the expansion and differentiation of OVA-specific CD8+ T cells into effector CTLs. These CTLs can recognize and eliminate target cells presenting the SIINFEKL peptide, such as tumor cells engineered to express ovalbumin. The effectiveness of the immune response can be quantified by measuring the frequency of antigen-specific T cells, their cytokine production, and their cytotoxic function in vivo.
Data Presentation: Quantitative Outcomes of OVA (257-264) Immunization
The following tables summarize quantitative data from preclinical studies employing various OVA (257-264)-based immunization strategies. These data highlight the impact of different adjuvants on the magnitude of the induced CD8+ T cell response.
Table 1: Adjuvant Impact on CD8+ T Cell Response to OVA (257-264) Vaccination
| Vaccine Formulation | Adjuvant/Co-stimulation | Animal Model | Key Outcome Measure | Result | Reference |
| OVA (257-264) Peptide | None | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T-cells | 0.19% - 0.28% | [4] |
| OVA (257-264) Peptide | Poly(I:C) + anti-CD40 | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T-cells | 1.93% - 3.8% | [4] |
| OVA (257-264) Peptide | CpG ODN | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T-cells in blood | Significantly higher than peptide alone | [5] |
| OVA (257-264) Peptide | Poly(I:C) | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T-cells in blood | Significantly higher than peptide alone | [5] |
| OVA (257-264) Peptide | Anti-CD40 mAb + Poly(I:C) | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T-cells in blood | 2-3 fold increase compared to peptide + anti-CD40 mAb alone | [5] |
Experimental Protocols
Protocol 1: In Vivo Immunization of Mice with OVA (257-264) Peptide
This protocol describes the subcutaneous immunization of C57BL/6 mice to induce an OVA-specific CD8+ T cell response.
Materials:
-
OVA (257-264) peptide (SIINFEKL)
-
Adjuvant (e.g., CpG-ODN 1826, Poly(I:C), TiterMax, Complete Freund's Adjuvant)[5][6][7]
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles
Procedure:
-
Vaccine Preparation:
-
Dissolve the OVA (257-264) peptide in sterile PBS at a concentration of 1 mg/mL.[1]
-
If using an adjuvant that requires emulsification (e.g., TiterMax, Freund's Adjuvant), mix the peptide solution with the adjuvant in a 1:1 ratio.[5] For soluble adjuvants like CpG-ODN or Poly(I:C), simply mix the desired amount with the peptide solution.
-
A common dose for immunization is 10-100 µg of peptide and 10-50 µg of CpG ODN per mouse.[5][7]
-
-
Immunization:
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the in vivo cytotoxic potential of antigen-specific CD8+ T cells generated by immunization.[8]
Materials:
-
Immunized and naive (control) C57BL/6 mice
-
Splenocytes from naive C57BL/6 mice
-
OVA (257-264) peptide (SIINFEKL)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 medium with 10% FBS
-
Flow cytometer
Procedure:
-
Preparation of Target and Control Cells:
-
Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice.[9]
-
Divide the splenocytes into two populations.
-
Target cells: Pulse one population with 1-10 µM SIINFEKL peptide for 30-60 minutes at 37°C.[8][10] Label these cells with a high concentration of CFSE (e.g., 5 µM) to create the CFSEhigh population.[11]
-
Control cells: Do not pulse the second population with peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM) to create the CFSElow population.[11]
-
-
Adoptive Transfer:
-
Analysis:
-
After 4-24 hours, euthanize the mice and harvest their spleens.[8] The optimal time should be determined empirically.[8]
-
Prepare single-cell suspensions from the spleens.
-
Acquire the cells on a flow cytometer and distinguish the CFSEhigh and CFSElow populations.[8]
-
Calculate the percentage of specific lysis using the following formula:
-
Ratio = (%CFSElow / %CFSEhigh)
-
% Specific Lysis = [1 - (Ratio naive / Ratio immunized)] x 100
-
-
Protocol 3: ELISpot Assay for IFN-γ Secretion
This protocol quantifies the number of IFN-γ-secreting OVA-specific T cells.[1]
Materials:
-
Splenocytes from immunized mice
-
Mouse IFN-γ ELISpot plate
-
OVA (257-264) peptide
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
ELISpot substrate
-
ELISpot plate reader
Procedure:
-
Cell Plating: Plate splenocytes (2 x 10^5 to 5 x 10^5 cells/well) in the pre-coated ELISpot plate.[1]
-
Antigen Stimulation: Add OVA (257-264) peptide to the wells at a final concentration of 1-10 µg/mL.[1] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).[1]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Detection and Analysis: Follow the manufacturer's instructions for the detection of IFN-γ spots. Count the spots using an ELISpot plate reader. The number of spots corresponds to the number of IFN-γ secreting cells.[1]
Mandatory Visualizations
Caption: Experimental workflow for OVA peptide immunization and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using SIINFEKL for Flow Cytometry Analysis of T Cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SIINFEKL peptide, derived from chicken ovalbumin (residues 257-264), is a well-characterized and immunodominant peptide epitope that binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2][3] This peptide-MHC complex is a powerful tool for studying the activation of antigen-specific CD8+ T cells, a critical component of the adaptive immune response against intracellular pathogens and tumors.[4][5] The availability of specific reagents, such as the 25D1.16 monoclonal antibody that recognizes the SIINFEKL-H-2Kb complex and T cells from OT-I transgenic mice whose T cell receptors (TCRs) are specific for this complex, makes it an ideal model system for immunological research.[4][6][7]
This application note provides detailed protocols for using the SIINFEKL peptide to stimulate and analyze T cell activation via flow cytometry. It covers the principles of antigen presentation, methodologies for in vitro T cell stimulation, and multicolor flow cytometry staining to identify and characterize activated T cells.
Principles of SIINFEKL-Mediated T Cell Activation
The activation of naive CD8+ T cells is a multi-step process initiated by the recognition of a specific peptide-MHC class I complex on the surface of an antigen-presenting cell (APC) by the T cell receptor (TCR). The SIINFEKL peptide is exogenously supplied to APCs, which then present it on their H-2Kb molecules. This interaction, along with co-stimulatory signals, triggers a signaling cascade within the T cell, leading to its activation, proliferation, and differentiation into effector and memory cells.
Caption: Signaling pathway of T cell activation initiated by SIINFEKL presentation.
Experimental Workflow
A typical experiment to analyze SIINFEKL-specific T cell activation involves isolating APCs and T cells, co-culturing them with the SIINFEKL peptide, staining with fluorescently labeled antibodies, and analyzing the cell populations using a flow cytometer.
Caption: A typical workflow for analyzing T cell activation using SIINFEKL.
Experimental Protocols
Materials
-
SIINFEKL peptide (e.g., from Genscript, Anaspec)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
CD8+ T cell isolation kit (e.g., magnetic bead-based)
-
Antigen-presenting cells (e.g., splenocytes, bone marrow-derived dendritic cells)
-
OT-I transgenic mice (for SIINFEKL-specific T cells)
-
Fluorescently conjugated antibodies for flow cytometry (see Table 1)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining
-
Fixation/Permeabilization buffers for intracellular staining
Protocol 1: Preparation of Cells
-
Antigen-Presenting Cells (APCs):
-
Harvest spleens from C57BL/6 mice and prepare a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with complete RPMI-1640 medium and count them.
-
Resuspend the splenocytes at a concentration of 1 x 106 cells/mL in complete RPMI-1640.
-
-
CD8+ T Cells:
-
Harvest spleens and lymph nodes from OT-I transgenic mice.
-
Prepare a single-cell suspension and lyse RBCs as described above.
-
Isolate CD8+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.
-
Assess the purity of the isolated CD8+ T cells by flow cytometry (typically >95%).
-
For proliferation assays, label the purified T cells with CFSE according to the manufacturer's protocol.
-
Protocol 2: T Cell Stimulation
-
Peptide Pulsing of APCs:
-
In a 96-well round-bottom plate, seed 1 x 105 APCs per well.
-
Prepare a stock solution of SIINFEKL peptide in DMSO and dilute it to the desired final concentrations (e.g., 0.01 to 10 µg/mL) in complete RPMI-1640.[8]
-
Add the diluted SIINFEKL peptide to the wells containing APCs and incubate for 1-2 hours at 37°C.
-
-
Co-culture:
-
After peptide pulsing, add 1 x 105 purified CD8+ T cells to each well.
-
Incubate the co-culture for the desired time period (e.g., 6-24 hours for activation marker expression, 3-5 days for proliferation).[9]
-
Protocol 3: Flow Cytometry Staining
-
Surface Staining:
-
Harvest the cells from the co-culture plate and transfer them to FACS tubes or a 96-well V-bottom plate.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.[7]
-
Add the cocktail of fluorescently conjugated antibodies for surface markers (e.g., anti-CD8, anti-CD69, anti-CD25) and incubate for 30 minutes at 4°C in the dark.[10]
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Cytokine Staining (Optional):
-
For the last 4-6 hours of co-culture, add a protein transport inhibitor (e.g., Brefeldin A) to the wells.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Add the fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on live, single CD8+ T cells and then quantify the percentage of cells expressing activation markers or producing cytokines. For proliferation assays, analyze the dilution of the CFSE signal.
-
Data Presentation
The quantitative data from flow cytometry analysis can be summarized in tables for easy comparison between different experimental conditions.
Table 1: Flow Cytometry Antibody Panel for T Cell Activation
| Target | Fluorochrome | Clone | Purpose |
| CD8a | APC | 53-6.7 | Identify CD8+ T cells |
| CD69 | FITC | H1.2F3 | Early activation marker[11] |
| CD25 (IL-2Rα) | PE | PC61 | Late activation marker[11] |
| IFN-γ | PerCP-Cy5.5 | XMG1.2 | Effector cytokine |
| TNF-α | PE-Cy7 | MP6-XT22 | Effector cytokine |
| Live/Dead | e.g., Zombie Aqua | - | Exclude dead cells |
Table 2: Example Data Summary of T Cell Activation
| SIINFEKL Conc. (µg/mL) | % CD69+ of CD8+ T cells | % CD25+ of CD8+ T cells | % IFN-γ+ of CD8+ T cells |
| 0 (Unstimulated) | 2.5 ± 0.8 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| 0.1 | 25.3 ± 3.1 | 15.6 ± 2.5 | 10.2 ± 1.8 |
| 1 | 68.7 ± 5.4 | 55.2 ± 4.9 | 45.8 ± 3.7 |
| 10 | 85.1 ± 4.2 | 78.9 ± 3.8 | 65.3 ± 4.1 |
| Data are presented as mean ± standard deviation from triplicate wells and are representative of a typical experiment. |
Table 3: Example Data Summary of T Cell Proliferation (CFSE Dilution)
| SIINFEKL Conc. (µg/mL) | % Proliferated CD8+ T cells (at day 3) |
| 0 (Unstimulated) | 1.8 ± 0.5 |
| 0.1 | 35.2 ± 4.2 |
| 1 | 82.4 ± 6.1 |
| 10 | 91.5 ± 3.7 |
| Data are presented as mean ± standard deviation from triplicate wells and are representative of a typical experiment. |
Troubleshooting
-
Low T cell activation:
-
Check the viability of APCs and T cells.
-
Titrate the concentration of the SIINFEKL peptide.
-
Ensure the purity of the isolated CD8+ T cells.
-
Verify the activity of the antibodies and the settings of the flow cytometer.
-
-
High background activation:
-
Use high-quality reagents and sterile techniques to avoid contamination.
-
Ensure complete washing of cells between steps.
-
Include an unstimulated control to establish a baseline.
-
Conclusion
The SIINFEKL peptide is a versatile and robust tool for studying antigen-specific CD8+ T cell activation. The protocols outlined in this application note provide a framework for conducting reproducible in vitro T cell stimulation and analysis using flow cytometry. By carefully selecting T cell activation markers and optimizing experimental conditions, researchers can gain valuable insights into the mechanisms of T cell immunity, which is crucial for the development of novel immunotherapies and vaccines.
References
- 1. researchgate.net [researchgate.net]
- 2. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 4. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biocompare.com [biocompare.com]
- 8. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 9. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: OVA Peptide (257-264) in Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-established model antigen in cancer immunotherapy research.[1][2] It is a potent, H-2Kb-restricted epitope that elicits a strong cytotoxic T lymphocyte (CTL) response, making it an invaluable tool for the development and preclinical evaluation of cancer vaccines.[2][3][4] These application notes provide an overview of its use, alongside detailed protocols for key experiments.
The core principle of using SIINFEKL in cancer vaccine models is its presentation by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) and tumor cells.[1][3] This presentation flags the cells for recognition and destruction by CD8+ cytotoxic T lymphocytes. Various strategies aim to enhance the delivery and presentation of SIINFEKL to APCs to maximize the anti-tumor immune response.[5][6]
Key Applications
-
Evaluation of Vaccine Delivery Systems: SIINFEKL is widely used to assess the efficacy of various vaccine platforms, including nanoparticles, liposomes, and viral vectors, in delivering the antigen to APCs and inducing a potent anti-tumor response.[5][7]
-
Adjuvant and Formulation Screening: Researchers utilize SIINFEKL to compare the effectiveness of different adjuvants and vaccine formulations in enhancing the immunogenicity of peptide-based vaccines.[8][9]
-
Mechanism of Action Studies: The well-defined nature of the SIINFEKL-specific T-cell response allows for detailed investigation into the mechanisms of CTL activation, differentiation, and tumor cell killing.[10]
-
Preclinical Efficacy Testing: In vivo tumor models, such as those using B16-OVA melanoma or E.G7-OVA lymphoma cells, rely on the expression of ovalbumin to test the therapeutic efficacy of SIINFEKL-based cancer vaccines.[11][12][13]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing OVA peptide (257-264) in various cancer vaccine formulations.
| Vaccine Strategy | Animal Model | Key Findings | Reference |
| Peptide Vaccine + anti-CD122 mAb | C57BL/6 | Tumor Volume (Day 16): ~200 mm³ (combination) vs. ~1200 mm³ (control) Survival: 80% (combination) vs. 0% (control) IFNγ/TNFα secreting CD8+ T cells: Significantly High (combination) | [1] |
| Nanoparticles coated with SIINFEKL-MHC-I complexes | C57BL/6 (EG7.OVA tumor) | Almost complete inhibition of tumor growth. | [5] |
| STINGΔTM-cGAMP Complex with SIINFEKL | C57BL/6 (MC38-SIINFEKL tumor) | Significantly delayed tumor growth and increased tumor-free survival. | [6][14] |
| WH-OVA(257-264) Fusion Peptide | C57BL/6 (B16-OVA lung metastasis) | Significantly decreased number of lung metastasis loci compared to control. | [11] |
| CBP-12-OVA Peptide Vaccine | C57BL/6 (B16-OVA melanoma) | Significantly inhibited tumor growth and increased tumor-infiltrating CD8+ T cells. | [12] |
| Peptide Vaccine + anti-PD-1 Ab | C57BL/6 (RMA tumor) | Synergistic suppression of tumor growth. | [15] |
Signaling and Experimental Workflow Diagrams
Antigen Presentation and CTL Activation Pathway
Caption: MHC Class I antigen presentation of SIINFEKL peptide and subsequent CD8+ T cell activation.
In Vivo Tumor Challenge Experimental Workflow
Caption: A typical experimental workflow for an in vivo tumor challenge study.
Experimental Protocols
Protocol 1: In Vivo Tumor Challenge Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a SIINFEKL-based vaccine in a syngeneic mouse model.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
B16-OVA or E.G7-OVA tumor cells
-
Phosphate-buffered saline (PBS)
-
SIINFEKL-based vaccine formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Culture: Culture B16-OVA or E.G7-OVA cells in appropriate media until they reach the desired confluency.
-
Tumor Inoculation: Harvest and wash the tumor cells with sterile PBS. Subcutaneously inject 1 x 10^5 to 5 x 10^5 cells in 100 µL of PBS into the flank of each mouse.[12][15]
-
Vaccination: On day 3-7 post-tumor inoculation, when tumors are palpable, randomly divide the mice into treatment and control groups.
-
Administer the SIINFEKL-based vaccine according to the specific protocol (e.g., intravenous, subcutaneous, or intramuscular injection).[5][8][16] The control group should receive a vehicle control.
-
Booster Immunization: A booster immunization can be given 7-14 days after the primary vaccination.[12][15]
-
Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Volume can be calculated using the formula: (Length x Width^2) / 2.
-
Survival Analysis: Monitor the mice for signs of distress and euthanize them when tumors reach a predetermined size or become ulcerated, in accordance with animal welfare guidelines. Record the date of euthanasia for survival analysis.
-
Endpoint Analysis: At the end of the experiment, tumors and spleens can be harvested for further analysis of the immune response (see Protocol 2 and 3).
Protocol 2: ELISpot Assay for IFN-γ Secretion
This protocol is for quantifying the number of SIINFEKL-specific, IFN-γ-secreting T cells in the spleen.
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes isolated from vaccinated and control mice
-
SIINFEKL peptide
-
RPMI 1640 medium with 10% FBS
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
ELISpot reader
Procedure:
-
Splenocyte Isolation: Aseptically remove the spleens from euthanized mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer.
-
Cell Plating: Plate the splenocytes in the pre-coated ELISpot plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
Peptide Stimulation: Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL to re-stimulate the antigen-specific T cells.[12] Include wells with no peptide (negative control) and a mitogen like Concanavalin A (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate as recommended by the manufacturer.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution. Stop the reaction when spots are clearly visible.
-
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for identifying and quantifying SIINFEKL-specific CD8+ T cells that produce cytokines like IFN-γ and TNF-α.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs)
-
SIINFEKL peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently-labeled antibodies against mouse CD3, CD8, IFN-γ, and TNF-α
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 splenocytes or PBMCs with SIINFEKL peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.[1][12][14]
-
Surface Staining: Wash the cells and stain with fluorescently-labeled antibodies against surface markers CD3 and CD8 for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Gating Strategy: Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD8+ T cells. Within the CD8+ population, quantify the percentage of cells positive for IFN-γ and/or TNF-α.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 5. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 13. mdpi.com [mdpi.com]
- 14. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. journals.asm.org [journals.asm.org]
Methodology for Pulsing Dendritic Cells with SIINFEKL Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodology for pulsing dendritic cells (DCs) with the model peptide antigen SIINFEKL. It includes detailed protocols for the generation of bone marrow-derived dendritic cells (BMDCs), peptide pulsing, and subsequent analysis of antigen presentation and T-cell activation. The information is intended to assist researchers in immunology, vaccine development, and cancer immunotherapy in designing and executing robust experiments.
Introduction
Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating adaptive immune responses. The process of "pulsing" DCs involves incubating them with a specific antigen, in this case, the SIINFEKL peptide, which is an immunodominant epitope from chicken ovalbumin. This peptide is presented on Major Histocompatibility Complex (MHC) class I molecules (specifically H-2Kb in C57BL/6 mice) and is recognized by CD8+ T cells, such as those from OT-I transgenic mice. This system is a cornerstone of immunological research, allowing for the precise study of antigen presentation and the induction of cytotoxic T lymphocyte (CTL) responses.
Experimental Protocols
Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature DCs from mouse bone marrow, which are then suitable for peptide pulsing.[1][2][3]
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4) (optional, but can enhance DC yield and purity)
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% FBS)
-
Red blood cell (RBC) lysis buffer
-
Sterile surgical instruments
Procedure:
-
Harvesting Bone Marrow:
-
Euthanize a 6- to 12-week-old C57BL/6 mouse according to approved institutional animal care and use committee protocols.
-
Sterilize the mouse by spraying with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Remove all muscle and connective tissue from the bones.
-
In a sterile laminar flow hood, cut the ends of the bones.
-
Flush the bone marrow out of the bones using a syringe with complete RPMI-1640 medium.
-
Create a single-cell suspension by gently pipetting up and down.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Culture and Differentiation:
-
Resuspend the cell pellet in RBC lysis buffer and incubate for 1-2 minutes to lyse red blood cells.
-
Add complete RPMI-1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 and perform a viable cell count.
-
Seed approximately 2 x 10^6 bone marrow cells per 100 mm bacteriological petri dish in 10 mL of complete RPMI-1640 supplemented with 20 ng/mL of GM-CSF and optionally 5 ng/mL of IL-4.[1][2]
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Day 3: Add 10 mL of fresh complete RPMI-1640 containing GM-CSF (and IL-4 if used) to each plate.
-
Day 6: Gently swirl the plates and collect half of the media (10 mL), which contains non-adherent cells and waste products. Centrifuge the collected media, discard the supernatant, and resuspend the cell pellet in 10 mL of fresh complete RPMI-1640 with cytokines. Add this back to the original plate.
-
Day 7-8: Immature, non-adherent and loosely adherent DCs are ready to be harvested. Gently pipette the media to dislodge the loosely adherent cells and collect the cell suspension.
-
Pulsing Dendritic Cells with SIINFEKL Peptide
This protocol details the incubation of DCs with the SIINFEKL peptide to load it onto MHC class I molecules.
Materials:
-
Generated immature BMDCs
-
SIINFEKL peptide (endotoxin-free)
-
Complete RPMI-1640 medium or flow staining buffer
-
Sterile PBS
Procedure:
-
Harvest the immature BMDCs and perform a viable cell count.
-
Resuspend the DCs at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL in complete RPMI-1640 medium or flow staining buffer.[4]
-
Add SIINFEKL peptide to the cell suspension. The optimal concentration can vary and should be titrated, but common ranges are from 1 nM to 30 µM.[4][5] For many applications, a concentration of 1 µg/mL to 5 µg/mL is effective.[6]
-
Incubate the cells at 37°C for a period ranging from 30 minutes to 4 hours.[4][5] An incubation time of 2 hours is often sufficient.[5]
-
After incubation, wash the cells at least twice with a large volume of sterile PBS or medium to remove any unbound peptide. This is crucial to prevent the carryover of free peptide into downstream assays.
-
The SIINFEKL-pulsed DCs are now ready for use in T-cell activation assays or for further analysis.
Flow Cytometric Analysis of SIINFEKL-H-2Kb Complex Expression
This protocol allows for the quantification of SIINFEKL peptide successfully loaded onto H-2Kb molecules on the DC surface.
Materials:
-
SIINFEKL-pulsed DCs
-
Unpulsed DCs (negative control)
-
PE-conjugated anti-mouse OVA257-264 (SIINFEKL) peptide bound to H-2Kb monoclonal antibody (clone 25-D1.16)[5][7]
-
PE-conjugated isotype control antibody
-
FACS buffer
-
Propidium iodide or other viability dye
Procedure:
-
Resuspend approximately 1 x 10^6 pulsed and unpulsed DCs in 100 µL of FACS buffer.
-
Add the 25-D1.16 antibody or the isotype control at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Analyze the cells by flow cytometry. Gate on live, single cells and measure the fluorescence intensity in the PE channel. The level of staining with the 25-D1.16 antibody on pulsed DCs compared to unpulsed DCs indicates the efficiency of peptide loading.[6][7]
In Vitro T-Cell Activation Assay
This protocol assesses the ability of SIINFEKL-pulsed DCs to activate naïve CD8+ T cells from OT-I mice.
Materials:
-
SIINFEKL-pulsed DCs
-
Naïve CD8+ T cells isolated from the spleen and lymph nodes of OT-I transgenic mice
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays
-
Anti-mouse CD8, anti-mouse CD25, anti-mouse CD69, and other activation marker antibodies
-
Complete RPMI-1640 medium
Procedure:
-
T-Cell Labeling (for proliferation assay):
-
Isolate naïve CD8+ T cells from OT-I mice using a negative selection kit.
-
Label the T cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture:
-
Plate the SIINFEKL-pulsed DCs in a 96-well round-bottom plate at a density of 2 x 10^4 cells/well.[2]
-
Add 2 x 10^5 CFSE-labeled OT-I T cells to each well (a 1:10 DC to T-cell ratio is a common starting point).[2]
-
Include appropriate controls: unpulsed DCs with T cells, T cells alone, and T cells with free SIINFEKL peptide.
-
Incubate the co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8 and activation markers such as CD25 and CD69.[8]
-
Analyze by flow cytometry. T-cell proliferation is measured by the serial dilution of the CFSE signal in the CD8+ T-cell population.[2] T-cell activation is quantified by the upregulation of activation markers.
-
Data Presentation
Table 1: Representative Quantitative Data for SIINFEKL Pulsing and T-Cell Activation
| Parameter | Value | Cell Type | Conditions | Reference |
| Peptide Pulsing | ||||
| SIINFEKL Concentration | 1 nM - 1 µM | BMDCs | 4-6 hour incubation at 37°C | [4] |
| SIINFEKL Concentration | 30 µM | C57BL/6 splenocytes | 2 hour incubation at 37°C | [5] |
| SIINFEKL Concentration | 5 µg/mL | BMDCs | Not specified | [6] |
| SIINFEKL Concentration | 1 µg/mL | Immature DCs | 4 hour incubation | [8] |
| T-Cell Activation | ||||
| DC:T-Cell Ratio | 1:10 | BMDCs and OT-I T cells | 72 hour co-culture | [2] |
| T-Cell Seeding Density | 10,000 - 50,000 cells/well | OT-I T cells | 3 day co-culture | [8] |
| SIINFEKL for T-cell stimulation | 0.01 - 10 ng/mL | OT-I T cells | 3 day culture | [8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for pulsing dendritic cells with SIINFEKL peptide.
MHC Class I Antigen Presentation Pathway for Exogenous Peptides (Cross-Presentation)
Caption: MHC class I cross-presentation pathway for exogenous peptides like SIINFEKL.
References
- 1. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
- 6. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]
- 8. Dendritic Cell Membrane Vesicles for Activation and Maintenance of Antigen-specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Creating an Asthmatic Mouse Model to Investigate the Role of OVA Peptide (257-264)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a murine model of allergic asthma. While the classic model utilizes whole ovalbumin (OVA) to elicit a T-helper 2 (Th2) cell-dominant immune response, this document specifically addresses the role and application of the OVA peptide (257-264). This peptide is the immunodominant epitope for CD8+ T cells and serves as a critical tool for dissecting the complex role of cytotoxic T lymphocytes in the pathogenesis or regulation of allergic airway disease.
Principle of the Model
The conventional ovalbumin-induced asthma model is the most characterized animal model for studying allergic asthma.[1] It effectively mimics key features of the human condition, including airway hyperresponsiveness (AHR), eosinophilic inflammation, elevated serum IgE levels, and a Th2-polarized cytokine environment (IL-4, IL-5, IL-13).[1][2] The model is established through two main phases:
-
Sensitization: Mice are systemically immunized with whole OVA, typically using an aluminum hydroxide (alum) adjuvant, to prime the immune system and generate OVA-specific Th2 cells and IgE antibodies.[2]
-
Challenge: Subsequent exposure of the airways to aerosolized OVA triggers an allergic inflammatory cascade, leading to the asthmatic phenotype.[1]
Clarification on OVA Peptides:
It is critical to distinguish between different OVA-derived peptides used in immunological studies:
-
Whole Ovalbumin (OVA): The full protein used to induce a polyclonal T and B cell response, leading to the classic Th2-mediated allergic asthma phenotype.
-
OVA Peptide (323-339): The immunodominant epitope for MHC class II presentation in BALB/c mice, which effectively stimulates CD4+ T helper cells and can induce a Th2-like response.[3][4]
-
OVA Peptide (257-264) (SIINFEKL): The immunodominant epitope for MHC class I presentation, recognized by CD8+ cytotoxic T lymphocytes (CTLs).[5][6] This peptide is not used to induce the primary asthmatic phenotype. Instead, it is a tool used within the established asthma model to investigate the function of allergen-specific CD8+ T cells, whose role in asthma is complex and can be either pathogenic or protective.[6][7][8]
Data Presentation
The following tables summarize representative quantitative data from OVA-induced allergic asthma models in mice. Values are presented as mean ± standard error of the mean (SEM) and are compiled from typical findings in the literature.[5][9][10]
Table 1: Representative Cellular Composition of Bronchoalveolar Lavage Fluid (BALF)
| Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Saline Control | 1.1 ± 0.2 | 0.04 ± 0.01 | 0.2 ± 0.05 | 0.1 ± 0.03 | 0.8 ± 0.1 |
| OVA-Challenged | 6.2 ± 0.8 | 3.8 ± 0.6 | 0.6 ± 0.1 | 1.6 ± 0.3 | 0.2 ± 0.05 |
Table 2: Representative Serum Immunoglobulin E (IgE) Levels
| Group | Total IgE (ng/mL) | OVA-Specific IgE (µg/mL) |
| Saline Control | 250 ± 55 | < 0.1 |
| OVA-Challenged | 2500 ± 450 | 7.0 ± 0.6 |
Table 3: Representative Th2 Cytokine Levels in BALF (pg/mL)
| Group | IL-4 | IL-5 | IL-13 |
| Saline Control | < 15 | < 10 | < 20 |
| OVA-Challenged | 85 ± 15 | 120 ± 20 | 550 ± 90 |
Experimental Protocols
Protocol 1: Induction of a Standard OVA-Induced Allergic Asthma Model
This protocol describes the standard method for inducing allergic airway inflammation using whole OVA.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Ovalbumin (OVA), Grade V (e.g., Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer or mouse aerosol chamber
Procedure:
-
Sensitization Phase:
-
Challenge Phase:
-
On Days 21, 22, and 23, challenge the sensitized mice by placing them in an aerosol chamber and exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes.[1]
-
The control group should be challenged with a PBS aerosol under identical conditions.
-
-
Endpoint Analysis:
-
Perform endpoint analyses 24 to 48 hours after the final OVA challenge. This is the optimal window for assessing peak airway inflammation and hyperresponsiveness.
-
Protocol 2: Using OVA Peptide (257-264) for Mechanistic Studies
This protocol is performed on mice in which allergic airway disease has already been established using Protocol 1. It is designed to probe the function of allergen-specific CD8+ T cells.
Application A: Ex Vivo Restimulation to Quantify CD8+ T Cell Response
-
Tissue Harvest: 24-48 hours after the final OVA challenge, euthanize mice and aseptically harvest spleens and/or lung-draining mediastinal lymph nodes.
-
Single-Cell Suspension: Prepare single-cell suspensions from the harvested tissues by mechanical dissociation.
-
Cell Culture: Plate 2 x 10⁵ cells per well in a 96-well plate.
-
Stimulation: Stimulate the cells with 1-10 µg/mL of OVA peptide (257-264) (SIINFEKL) for 48-72 hours. Use wells with media alone as a negative control.
-
Analysis: Analyze the CD8+ T cell response.
-
Cytokine Measurement: Collect supernatant and measure IFN-γ levels by ELISA.
-
Intracellular Cytokine Staining: Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture. Stain cells for surface markers (CD3, CD8) and then intracellularly for IFN-γ, and analyze by flow cytometry.
-
Application B: In Vivo Modulation of the Asthmatic Response This approach tests whether activating CD8+ T cells can suppress the allergic phenotype.
-
Sensitization: Sensitize mice with whole OVA/alum on Days 0 and 12 as per Protocol 1.[12]
-
Peptide Vaccination: On Day 20, administer a single injection of 100 µg of OVA (257-264) peptide combined with a suitable adjuvant (e.g., a TLR agonist like CpG DNA) intradermally or subcutaneously.[12]
-
Challenge: Challenge mice with aerosolized OVA from Days 28-33.[12]
-
Analysis: On Day 34, assess asthma endpoints (AHR, BALF inflammation) and compare the peptide-vaccinated group to a control group that received adjuvant only. A reduction in eosinophilia or AHR would suggest a suppressive role for the induced CD8+ T cells.
Protocol 3: Assessment of Key Asthmatic Phenotypes
A. Airway Hyperresponsiveness (AHR) Measurement AHR to a bronchoconstrictor like methacholine is a key functional outcome.[13][14]
-
System: Use either an invasive system (e.g., FlexiVent) for anesthetized, tracheotomized mice or a non-invasive whole-body plethysmography system for conscious, unrestrained mice.[15][16]
-
Acclimatization: Allow mice to acclimatize to the chamber.
-
Baseline: Record baseline airway resistance readings for 3-5 minutes.
-
Challenge: Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL in PBS).
-
Recording: Record airway resistance for 3 minutes following each methacholine dose. Data are typically expressed as the percentage increase over the PBS baseline.
B. Bronchoalveolar Lavage (BAL) Fluid Analysis BAL fluid is analyzed to quantify the type and number of inflammatory cells in the airways.[17]
-
Collection: After euthanasia, expose the trachea and insert a cannula. Secure it with a suture.
-
Lavage: Instill 0.8 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process twice, pooling the recovered fluid (typically >80% recovery).
-
Total Cell Count: Centrifuge the BAL fluid, resuspend the cell pellet in a known volume, and determine the total cell count using a hemocytometer.
-
Differential Cell Count: Prepare a cytospin slide from the cell suspension. Stain with Wright-Giemsa stain and count at least 300 cells under a microscope to determine the differential percentages of eosinophils, neutrophils, lymphocytes, and macrophages.[17]
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the OVA-induced allergic asthma mouse model.
Caption: Allergic sensitization pathway showing distinct antigen presentation routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. Comparison between ovalbumin and ovalbumin peptide 323-339 responses in allergic mice: humoral and cellular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. atsjournals.org [atsjournals.org]
- 7. CD8(+) T cells regulate immune responses in a murine model of allergen-induced sensitization and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human CD8+ T Cells in Asthma: Possible Pathways and Roles for NK-Like Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Suppression of allergic airway inflammation and IgE responses by a class I restricted allergen peptide vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Measurement of Airway Hyperresponsiveness [bio-protocol.org]
- 17. A New Approach for Analyzing Cellular Infiltration during Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Cytokine Staining of SIINFEKL-Specific T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intracellular cytokine staining (ICS) is a powerful technique used to identify and quantify cytokine-producing cells within a heterogeneous population at a single-cell level.[1][2] This method is particularly valuable for characterizing antigen-specific T cell responses, a cornerstone of immunology research in fields such as vaccine development, cancer immunotherapy, and infectious diseases.[1][3] The protocol described here provides a detailed methodology for the detection of cytokines produced by CD8+ T cells specifically recognizing the SIINFEKL peptide, a well-characterized ovalbumin-derived epitope presented by the MHC class I molecule H-2Kb.
This application note will guide users through the essential steps of the ICS workflow, including the preparation of mouse splenocytes, in vitro stimulation with the SIINFEKL peptide, cell surface and intracellular staining, and subsequent analysis by flow cytometry.
Experimental Principles
The ICS procedure involves several key stages. Initially, isolated immune cells, such as splenocytes, are stimulated in vitro to induce cytokine production. For antigen-specific responses, this is achieved by incubating the cells with the relevant peptide, in this case, SIINFEKL. A protein transport inhibitor, such as Brefeldin A or Monensin, is added to block the secretion of newly synthesized cytokines, causing them to accumulate within the cytoplasm and endoplasmic reticulum.[3]
Following stimulation, the cells are stained for cell surface markers to identify the cell population of interest (e.g., CD8+ T cells). Subsequently, the cells are fixed to preserve their morphology and antigenicity, and then permeabilized to allow antibodies to access intracellular targets. Finally, fluorochrome-conjugated antibodies specific for the cytokines of interest are used for intracellular staining. The stained cells are then analyzed by flow cytometry to determine the frequency and phenotype of the cytokine-producing, antigen-specific T cells.
Key Experimental Methodologies
I. Preparation of Mouse Splenocytes
This protocol outlines the isolation of splenocytes from mice, a common source of T cells for immunological studies.
-
Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically harvest the spleen and place it in a petri dish containing 5-10 mL of complete RPMI-1640 medium.
-
Generate a single-cell suspension by gently mashing the spleen between the frosted ends of two sterile glass slides or by using a syringe plunger to press the spleen through a 70 µm cell strainer.
-
Lyse red blood cells by resuspending the cell pellet in ACK lysis buffer and incubating for 3-5 minutes at room temperature.[4]
-
Quench the lysis by adding an excess of complete RPMI-1640 medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells to a final concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.[3]
II. In Vitro Stimulation of Splenocytes
This step is critical for inducing cytokine production in an antigen-specific manner.
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.
-
Prepare stimulation conditions:
-
Unstimulated Control: Cells with media only.
-
Positive Control: Cells with a polyclonal stimulator like PMA (50 ng/mL) and Ionomycin (500 ng/mL).[3]
-
Antigen-Specific Stimulation: Cells with SIINFEKL peptide. The optimal concentration should be determined empirically but typically ranges from 10⁻⁸ to 10⁻² µg/mL.[5] A starting concentration of 1 µM can be used.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.[3]
-
Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), to each well to block cytokine secretion.[3][6]
-
Continue incubation for an additional 4-6 hours. The total stimulation time is typically 6 hours.[6][7]
III. Cell Surface and Intracellular Staining
This procedure allows for the simultaneous detection of cell surface markers and intracellular cytokines.
-
Harvest the cells and wash them with FACS buffer (PBS containing 1-2% FBS and 0.05% sodium azide).
-
Block Fc receptors by incubating the cells with an anti-CD16/CD32 antibody to reduce non-specific antibody binding.
-
Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies against cell surface antigens (e.g., anti-CD3, anti-CD8) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for preserving cell integrity and allowing antibodies to enter the cell.[3]
-
Stain for intracellular cytokines by incubating the cells with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) in the permeabilization buffer for 30-60 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
Data Presentation
The following tables summarize the recommended quantitative parameters for the intracellular cytokine staining protocol.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Splenocytes | - | 1-2 x 10^6 cells/mL | Cell source |
| SIINFEKL Peptide | 1 mM | 1 µM (or as optimized) | Antigen-specific stimulation |
| PMA | 1 mg/mL | 50 ng/mL | Positive control stimulation |
| Ionomycin | 1 mM | 500 ng/mL | Positive control stimulation |
| Brefeldin A | 5 mg/mL | 10 µg/mL | Protein transport inhibitor |
| Anti-CD16/CD32 | - | Per manufacturer's recommendation | Fc receptor blocking |
| Surface Staining Abs | - | Per manufacturer's recommendation | Cell surface phenotyping |
| Intracellular Staining Abs | - | Per manufacturer's recommendation | Cytokine detection |
| Fixation Buffer | - | Per kit instructions | Cell fixation |
| Permeabilization Buffer | - | Per kit instructions | Cell permeabilization |
Table 2: Incubation Times and Temperatures
| Step | Incubation Time | Temperature |
| Red Blood Cell Lysis | 3-5 minutes | Room Temperature |
| Cell Stimulation (initial) | 1-2 hours | 37°C |
| Protein Transport Inhibition | 4-6 hours | 37°C |
| Fc Receptor Blocking | 10-15 minutes | 4°C |
| Surface Staining | 20-30 minutes | 4°C |
| Fixation | 20 minutes | Room Temperature |
| Intracellular Staining | 30-60 minutes | Room Temperature or 4°C |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the intracellular cytokine staining protocol for SIINFEKL-specific T cells.
Caption: Experimental workflow for intracellular cytokine staining.
TCR Signaling Pathway
Upon recognition of the SIINFEKL peptide presented by MHC class I on an antigen-presenting cell (APC), the T cell receptor (TCR) on a CD8+ T cell initiates a signaling cascade leading to cytokine production.
Caption: Simplified TCR signaling cascade in CD8+ T cells.
Flow Cytometry Gating Strategy
A sequential gating strategy is essential for accurately identifying the target cell population. While gating strategies can vary, a typical approach for this experiment is as follows:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte population based on their characteristic size and granularity.
-
Singlet Gating: Exclude cell doublets and aggregates using FSC-A vs. FSC-H or a similar parameter.
-
Live/Dead Staining: Gate on the live cell population by excluding cells that have taken up a viability dye.
-
CD3+ T Cells: Identify T cells by gating on the CD3-positive population.
-
CD8+ T Cells: From the CD3+ population, gate on the CD8-positive cells to isolate cytotoxic T lymphocytes.
-
Cytokine-Positive Cells: Within the CD8+ T cell gate, analyze the expression of intracellular cytokines (e.g., IFN-γ vs. TNF-α). Set gates for cytokine-positive populations based on the unstimulated control.
Conclusion
This application note provides a comprehensive and detailed protocol for the intracellular cytokine staining of SIINFEKL-specific T cells. By following these methodologies and utilizing the provided quantitative data and visualizations, researchers can reliably identify and quantify antigen-specific T cell responses. Careful optimization of peptide concentration and adherence to the protocol are crucial for obtaining high-quality, reproducible data. This technique is a fundamental tool for advancing our understanding of T cell-mediated immunity in various research and drug development contexts.
References
- 1. Intracellular Staining Quick Guides | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes: Utilizing Ova Peptide (257-264) in Adoptive T Cell Transfer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin peptide (257-264), with the amino acid sequence SIINFEKL, is a cornerstone reagent in immunological research, particularly in studies involving adoptive T cell transfer.[1][2] This octapeptide represents the immunodominant epitope of chicken ovalbumin and is presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[2][3] Its high affinity for H-2Kb and specific recognition by the T cell receptor (TCR) of OT-I transgenic T cells make it an invaluable tool for studying CD8+ T cell activation, proliferation, differentiation, and effector functions. These application notes provide detailed protocols and compiled data for the use of Ova peptide (257-264) in adoptive T cell transfer studies, offering a comprehensive resource for researchers in immunology and cancer immunotherapy.
Core Concepts: T Cell Activation and Adoptive Transfer
The fundamental principle behind the use of Ova peptide (257-264) lies in its ability to mimic an antigenic challenge, thereby activating a specific population of CD8+ T cells. In adoptive T cell transfer studies, T cells, often from OT-I transgenic mice whose CD8+ T cells express a TCR specific for SIINFEKL, are isolated and transferred into recipient mice.[4][5] Subsequent exposure to the SIINFEKL peptide, either through vaccination or in the context of a tumor model expressing ovalbumin, leads to the activation and expansion of these transferred T cells.[6][7] This system allows for the precise tracking and functional analysis of an antigen-specific T cell response in vivo.
Key Applications and Experimental Protocols
The versatility of the Ova peptide (257-264) allows for its use in a variety of applications to assess T cell function.
In Vitro T Cell Stimulation and Proliferation Assay
This assay is designed to measure the proliferation of Ova-specific T cells in response to antigen presentation.
Protocol:
-
Isolation of T Cells: Isolate splenocytes from an OT-I transgenic mouse. For a more purified population, CD8+ T cells can be enriched using magnetic bead separation.[8]
-
CFSE Labeling: Resuspend the isolated T cells in PBS at a concentration of 1x10⁷ cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 2-5 µM and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium supplemented with 10% FBS. Wash the cells twice to remove excess CFSE.[3]
-
Antigen Presenting Cell (APC) Preparation: Isolate splenocytes from a C57BL/6 mouse to serve as APCs. Plate the APCs in a 96-well plate at a density of 2-5 x 10⁵ cells/well.[3]
-
Peptide Pulsing: Add Ova peptide (257-264) to the wells containing APCs at varying concentrations (a titration from 0.01 to 10 µg/mL is recommended).[3][9]
-
Co-culture: Add the CFSE-labeled OT-I T cells to the wells with the peptide-pulsed APCs at a concentration of 1-2 x 10⁵ cells per well.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against CD8. Analyze the cells using a flow cytometer to measure the dilution of CFSE, which corresponds to cell proliferation.[8]
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8+ T cells to kill target cells in a living animal.[8]
Protocol:
-
Target Cell Preparation: Isolate splenocytes from a naive C57BL/6 mouse and split them into two populations.
-
Peptide Pulsing: Pulse one population with 1 µg/mL of Ova peptide (257-264) for 1 hour at 37°C. The second population remains unpulsed.[10]
-
Fluorescent Labeling: Label the peptide-pulsed splenocytes with a high concentration of CFSE (CFSEhigh, e.g., 5 µM) and the unpulsed population with a low concentration of CFSE (CFSElow, e.g., 0.5 µM).[1][11]
-
Adoptive Transfer of Target Cells: Mix the CFSEhigh and CFSElow populations at a 1:1 ratio and inject intravenously into recipient mice that have been previously immunized to generate Ova-specific CTLs or have received an adoptive transfer of OT-I T cells.[1][11]
-
Analysis: After 4-6 hours, harvest the spleens of the recipient mice and prepare a single-cell suspension.[10] Analyze the cells by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells. A reduction in the CFSEhigh population indicates specific killing.[11][12]
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.[11][12]
Adoptive T Cell Transfer for Tumor Models
This application is crucial for evaluating the efficacy of T cell-based cancer immunotherapies.
Protocol:
-
Tumor Cell Inoculation: Subcutaneously inoculate C57BL/6 mice with a tumor cell line engineered to express ovalbumin (e.g., B16-OVA or MC38-OVA).[13][14][15]
-
OT-I T Cell Preparation: Isolate CD8+ T cells from OT-I transgenic mice. These cells can be activated and expanded in vitro by culturing with Ova peptide (257-264) (1 µg/mL) and IL-2 (200 U/mL) for 3 days.[16]
-
Adoptive Transfer: When tumors become palpable (e.g., day 7), inject approximately 1-10 x 10⁶ activated OT-I T cells intravenously into the tumor-bearing mice.[13]
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.[13]
-
Immunological Analysis: At the end of the experiment, tumors, spleens, and tumor-draining lymph nodes can be harvested for analysis of T cell infiltration, activation status, and cytokine production by flow cytometry or ELISPOT.[15]
Data Presentation
The following tables summarize quantitative data from representative studies utilizing Ova peptide (257-264) in various assays.
| Assay | Cell Type | Peptide Concentration | Key Finding | Reference |
| In Vitro T Cell Proliferation | OT-I CD8+ T cells | 0.01 - 1 µg/mL | Dose-dependent increase in T cell proliferation as measured by CFSE dilution.[9] | [9] |
| In Vitro Cytokine Production | OT-I CD8+ T cells | 1-10 µg/mL | Stimulation leads to production of IFN-γ and IL-2.[2][8] | [8],[2] |
| In Vivo Cytotoxicity | Splenocytes | 1 µg/mL (for pulsing) | Efficient in vivo lysis of peptide-pulsed target cells by CTLs.[10] | [10] |
| Treg Induction | OT-I CD8+ T cells | 2 µg/mL (with IL-2, TGF-β, Aza) | Induced differentiation into Foxp3+ regulatory T cells with over 70% suppressive function.[17] | [17] |
| Tumor Growth Inhibition | B16-OVA tumor model | N/A (in vivo) | Adoptive transfer of OT-I T cells significantly inhibited tumor growth.[13] | [13] |
| Parameter | Value | Conditions | Reference |
| OT-I T Cell Purity after Isolation | >90% | Using CD8+ T cell Isolation kit (Miltenyi Biotec).[4] | [4] |
| Number of OT-I T cells for Adoptive Transfer | 50,000 - 10 x 10⁶ cells/mouse | Varies depending on the experimental model.[4][13] | [4],[13] |
| In Vitro T Cell:APC Ratio | 1:1 to 1:2 | For optimal T cell stimulation.[3] | [3] |
| Serum IgE and IgG1 Reduction | ~70% and ~60% respectively | In an oral tolerance model with adoptive transfer of induced Tregs.[17] | [17] |
Visualizations
Signaling Pathway of T Cell Recognition
Caption: TCR signaling cascade upon recognition of the SIINFEKL-H-2Kb complex.
Experimental Workflow for Adoptive T Cell Transfer
Caption: Workflow for an in vivo adoptive T cell transfer experiment.
Conclusion
The Ova peptide (257-264) is an indispensable tool for the study of CD8+ T cell immunology. Its use in conjunction with the OT-I transgenic mouse model provides a robust and highly specific system for dissecting the mechanisms of T cell-mediated immunity. The protocols and data presented in these application notes offer a foundational resource for researchers aiming to leverage this powerful model system in their studies of basic immunology and the development of novel immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Adoptive transfer of OT-1 T cells [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Intratumoral peptide injection enhances tumor cell antigenicity recognized by cytotoxic T lymphocytes: a potential option for improvement in antigen-specific cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 10. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. One-step artificial antigen presenting cell-based vaccines induce potent effector CD8 T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Efficient T cell adoptive transfer in lymphoreplete hosts mediated by transient activation of Stat5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
Application Note and Protocols: Assessing T Cell Proliferation in Response to SIINFEKL
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing T cell proliferation in response to the specific peptide antigen, SIINFEKL. These methodologies are critical for immunology research and the development of novel immunotherapies.
Introduction
The adaptive immune system's ability to recognize and eliminate specific threats is largely mediated by T lymphocytes (T cells). A key characteristic of an effective T cell response is clonal expansion, or proliferation, upon encountering a specific antigen. The SIINFEKL peptide, derived from chicken ovalbumin, is a well-characterized model antigen presented by the MHC class I molecule H-2Kb. This peptide is recognized by T cell receptors (TCRs) on CD8+ T cells from OT-I transgenic mice, making this a widely used system to study antigen-specific T cell activation and proliferation.[1][2][3] Accurate and reliable measurement of this proliferative response is fundamental in various research and drug development contexts.
This guide details three commonly used methods to assess T cell proliferation:
-
Carboxyfluorescein succinimidyl ester (CFSE) Dilution Assay: A flow cytometry-based method that allows for the tracking of individual cell divisions.[4][5][6][7]
-
Bromodeoxyuridine (BrdU) Incorporation Assay: An immunoassay that detects the incorporation of a synthetic nucleoside analog into newly synthesized DNA.[7][8][9][10][11][12]
-
[3H]-Thymidine Incorporation Assay: A classic radiometric assay that measures the incorporation of a radioactive nucleoside into replicating DNA.[8][10][13][14][15]
T Cell Activation Signaling Pathway
The recognition of the SIINFEKL peptide presented by an antigen-presenting cell (APC) initiates a cascade of intracellular signaling events within the T cell, leading to activation and proliferation.
References
- 1. The same well-characterized T cell epitope SIINFEKL expressed in the context of a cytoplasmic or secreted protein in BCG induces different CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 8. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 10. criver.com [criver.com]
- 11. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. revvity.com [revvity.com]
- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: SIINFEKL Peptide in Preclinical Immunotherapy Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SIINFEKL peptide, an octapeptide with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu, is the immunodominant epitope of chicken ovalbumin (OVA) protein presented by the H-2Kb MHC class I molecule in C57BL/6 mice.[1][2] Its high affinity for H-2Kb and the availability of specific T-cell receptor (TCR) transgenic mouse models (e.g., OT-I) have established SIINFEKL as a cornerstone model antigen in immunology and cancer immunotherapy research.[2][3][4] These application notes provide detailed protocols for key preclinical screening assays utilizing the SIINFEKL peptide to evaluate the efficacy of novel immunotherapies, including vaccines and checkpoint inhibitors.
The robust and quantifiable immune response elicited by SIINFEKL allows for the precise assessment of antigen-specific CD8+ T-cell activation, proliferation, and cytotoxic function.[2][5] This makes it an invaluable tool for screening the anti-tumor potential of various therapeutic strategies.[2][6]
Core Applications
-
Vaccine Efficacy Testing: SIINFEKL is incorporated into vaccine candidates to measure the induction of a CD8+ T-cell response, enabling rapid screening of different adjuvants, formulations, and delivery systems.[2][5]
-
Immunotherapy Screening: It is widely used to assess the efficacy of immune-modulating drugs, such as checkpoint inhibitors (e.g., anti-PD-1), by quantifying the enhancement of anti-tumor T-cell responses.[2][5]
-
Antigen Presentation Studies: As a gold standard for MHC class I antigen presentation assays, SIINFEKL is instrumental in studies of antigen processing and presentation pathways.[2]
-
In Vivo Tumor Models: The peptide is used in conjunction with tumor cell lines engineered to express ovalbumin (e.g., B16-OVA, EG7-OVA) to evaluate the ability of immunotherapies to control tumor growth.[6][7]
Signaling Pathway: MHC Class I Presentation of SIINFEKL
The presentation of the SIINFEKL peptide on MHC class I molecules is a critical step for the activation of cytotoxic T lymphocytes (CTLs). This process begins with the intracellular processing of the ovalbumin protein and culminates in the presentation of the peptide on the cell surface.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Adjuvant Selection in In Vivo Studies with Ova Peptide (257-264)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate adjuvant is critical for maximizing the immunogenicity of peptide-based vaccines in preclinical in vivo studies. The ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a well-characterized, immunodominant MHC class I epitope that serves as a model antigen for studying CD8+ T cell responses. The choice of adjuvant directly influences the magnitude and quality of the resulting immune response, dictating the polarization towards either cellular (Th1) or humoral (Th2) immunity. For the SIINFEKL peptide, the primary goal is often the induction of a robust cytotoxic T lymphocyte (CTL) response, characteristic of a Th1-biased response, which is essential for clearing virally infected cells and tumors.
These application notes provide a comprehensive guide to selecting and using common adjuvants with the OVA (257-264) peptide in murine models. This document includes a comparative summary of adjuvants, detailed experimental protocols for immunization and immunological assays, and diagrams of key signaling pathways.
Data Presentation: Adjuvant Comparison for OVA (257-264) Immunization
The following table summarizes the characteristics and performance of commonly used adjuvants in preclinical studies with the OVA (257-264) peptide. The results are compiled from various studies, and direct comparison of absolute values should be made with caution as experimental conditions may vary.
| Adjuvant | Type | Primary Mechanism of Action | Predominant Immune Response | Typical Dosage (per mouse) | Key Outcome Measure | Result with OVA (257-264) |
| CpG ODN 1826 | TLR9 Agonist | Activates TLR9 signaling in endosomes of APCs, particularly plasmacytoid dendritic cells and B cells.[1][2] | Strong Th1 | 10-50 µg | % of OVA-tetramer+ CD8+ T cells | Significantly higher than peptide alone.[3] |
| Poly(I:C) | TLR3 Agonist | Activates TLR3 signaling in endosomes of dendritic cells and other APCs, mimicking a viral infection.[4] | Strong Th1 | 20-100 µg | % of OVA-tetramer+ CD8+ T cells | Significantly higher than peptide alone; synergistic effect when combined with anti-CD40.[3] |
| Montanide ISA™ 51 | Water-in-oil emulsion | Forms an antigen depot at the injection site, allowing for slow antigen release and prolonged exposure to the immune system.[5] | Mixed Th1/Th2, can enhance CTL responses.[3] | 1:1 v/v ratio with peptide solution | In vivo killing activity | Moderate CTL activity.[3] |
| R848 (Resiquimod) | TLR7/8 Agonist | Activates TLR7 and TLR8 signaling in endosomes of various immune cells, including dendritic cells and monocytes.[6][7] | Strong Th1 | 10-100 µg | IFN-γ producing CD8+ T cells | Significant increase in IFN-γ producing CD8+ T cells compared to peptide alone.[8] |
| Anti-CD40 mAb | Co-stimulatory molecule agonist | Activates antigen-presenting cells (APCs) by ligating the CD40 receptor, promoting T cell help and CTL activation. | Potent T cell help and CTL activation | 50 µg | % of OVA-tetramer+ CD8+ T cells | 2-3 fold increase when combined with Poly(I:C) compared to peptide + anti-CD40 alone.[3][9] |
Experimental Protocols
Protocol 1: Immunization of C57BL/6 Mice with OVA (257-264) and Adjuvant
Materials:
-
OVA (257-264) peptide (SIINFEKL)
-
Selected Adjuvant (e.g., CpG ODN 1826, Poly(I:C), Montanide ISA™ 51, R848)
-
Sterile, endotoxin-free PBS
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles
Procedure:
-
Peptide and Adjuvant Preparation:
-
Reconstitute lyophilized OVA (257-264) peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
Reconstitute or dilute the selected adjuvant in sterile PBS to the desired stock concentration according to the manufacturer's instructions and the dosages listed in the table above.
-
-
Vaccine Formulation:
-
For soluble adjuvants (CpG ODN, Poly(I:C), R848): On the day of immunization, mix the required amounts of OVA (257-264) peptide and adjuvant in a sterile microcentrifuge tube. Adjust the final volume to 100-200 µL per mouse with sterile PBS. A common dose is 10-100 µg of peptide per immunization.[3]
-
For emulsion adjuvants (Montanide ISA™ 51): a. Prepare the peptide solution in sterile PBS at twice the final desired concentration. b. In a sterile environment, draw an equal volume of the peptide solution and Montanide ISA™ 51 into two separate syringes connected by a Luer-lock connector. c. Vigorously pass the contents back and forth between the syringes for 10-20 minutes until a stable, white, viscous emulsion is formed. d. To test for stability, place a drop of the emulsion onto the surface of cold water. A stable water-in-oil emulsion will remain as a droplet.[3]
-
-
Administration:
-
Administer the vaccine formulation to C57BL/6 mice via the desired route (e.g., subcutaneously at the base of the tail or intraperitoneally). The typical injection volume is 100-200 µL.
-
A booster immunization can be administered 7-14 days after the primary immunization, following the same protocol.[4]
-
Protocol 2: In Vivo Cytotoxic T Lymphocyte (CTL) Killing Assay
This assay measures the ability of immunized mice to kill target cells presenting the SIINFEKL peptide.
Materials:
-
Splenocytes from naïve C57BL/6 mice
-
OVA (257-264) peptide (SIINFEKL)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Sterile PBS and RPMI 1640 medium
-
Flow cytometer
Procedure:
-
Preparation of Target and Control Cells: a. Prepare a single-cell suspension of splenocytes from naïve C57BL/6 mice. b. Divide the splenocytes into two populations. c. Target cells: Pulse one population with 1-10 µM SIINFEKL peptide in RPMI medium for 1 hour at 37°C. Wash the cells and resuspend in PBS. Label these cells with a high concentration of CFSE (e.g., 5 µM), resulting in a CFSEhigh population. d. Control cells: Incubate the second population of splenocytes without the peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM), resulting in a CFSElow population. e. Wash both cell populations extensively to remove excess peptide and CFSE.
-
Adoptive Transfer: a. Mix the CFSEhigh (target) and CFSElow (control) cell populations at a 1:1 ratio. b. Inject a total of 1-2 x 107 mixed cells intravenously into immunized and control (naïve) mice.
-
Analysis: a. After 4-18 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions. b. Analyze the cells by flow cytometry to distinguish the CFSEhigh and CFSElow populations. c. Calculation of Specific Lysis: i. Determine the ratio of CFSElow to CFSEhigh cells in both control and immunized mice. ii. Calculate the percentage of specific killing using the formula: % Specific Lysis = [1 - (Rationaive / Ratioimmunized)] x 100
Protocol 3: IFN-γ ELISpot Assay
This assay quantifies the frequency of SIINFEKL-specific, IFN-γ-secreting T cells.
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ antibody
-
Splenocytes from immunized and control mice
-
OVA (257-264) peptide (SIINFEKL)
-
Complete RPMI 1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP and ELISpot substrate
-
ELISpot plate reader
Procedure:
-
Cell Plating and Stimulation: a. Prepare single-cell suspensions of splenocytes from immunized and control mice. b. Add 2 x 105 to 5 x 105 splenocytes per well to the pre-coated ELISpot plate. c. Stimulate the cells by adding OVA (257-264) peptide to the wells at a final concentration of 1-10 µg/mL. d. Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection: a. Wash the plate to remove the cells. b. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature. d. Wash the plate and add the ELISpot substrate. Monitor for the development of spots.
-
Analysis: a. Stop the reaction by washing with water and allow the plate to dry. b. Count the spots in each well using an ELISpot plate reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Signaling Pathways and Experimental Workflows
References
- 1. Combination Adjuvants Affect the Magnitude of Effector-Like Memory CD8 T Cells and Protection against Listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Poly(I:C) and combination of CpG ODN plus Montanide ISA adjuvants to enhance the efficacy of outer membrane vesicles as an acellular vaccine against Brucella melitensis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Adjuvant activities of immune response modifier R-848: comparison with CpG ODN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | OVA-PEG-R848 nanocapsules stimulate neonatal conventional and plasmacytoid dendritic cells [frontiersin.org]
- 8. Poly(I:C) and R848 ligands show better adjuvanticity to induce B and T cell responses against the antigen(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in SIINFEKL ELISPOT Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in their SIINFEKL ELISPOT assays. The information is presented in a question-and-answer format to directly address common problems encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing a very low number of spots, or no spots at all, in my positive control wells?
A low or absent signal in positive control wells indicates a fundamental issue with the assay setup or the components used. Several factors could be at play:
-
Reduced Cell Viability: Dead or unhealthy cells will not secrete cytokines upon stimulation. It is crucial to use highly viable cells for reliable results.[1][2][3] Cryopreserved cells are particularly susceptible to viability loss upon thawing.[1][4]
-
Suboptimal Cell Concentration: The number of cells plated per well is critical. Too few cells will naturally result in a low number of spot-forming cells (SFCs). Conversely, overcrowding the wells (e.g., more than 3x10^5 cells/well) can lead to multiple cell layers, which can impair spot formation.[1][5]
-
Ineffective SIINFEKL Peptide Stimulation: The concentration of the SIINFEKL peptide may be too low to elicit a strong response. It is also possible that the peptide quality has degraded due to improper storage or handling.
-
Issues with Assay Reagents: Critical reagents such as the capture antibody, detection antibody, or substrate may be expired, stored improperly, or prepared incorrectly.[6][7] For instance, using a substrate intended for ELISA instead of a precipitating substrate for ELISPOT will result in no spot formation.[2]
-
Procedural Errors: Mistakes during the assay procedure, such as inadequate washing, incorrect incubation times or temperatures, or the omission of a key reagent, can all lead to a weak or absent signal.[1][8]
Q2: My spots are faint and difficult to count. What could be the cause?
Faint spots suggest a problem with the detection and development steps of the assay, although issues with cell function can also contribute.
-
Poor Color Development: This can be caused by an improperly prepared or handled substrate solution (e.g., AEC solution).[1][5] The substrate incubation time may also be too short.[3]
-
Improper Reagent Concentrations: The concentrations of the capture or detection antibodies may be suboptimal. Titrating these antibodies is recommended to find the optimal concentration for a strong signal without increasing background.[3]
-
Enzyme Inhibition: The presence of detergents like Tween-20 in the final wash before substrate addition can inhibit the enzyme (e.g., HRP).[8] Similarly, sodium azide in any buffer will inactivate HRP.[9]
-
Reduced Cell Secretion: Even if viable, cells may not be secreting enough cytokine to produce strong spots. This could be due to suboptimal incubation times or the need for a pre-stimulation step.[10]
Q3: I have a low spot frequency in my experimental wells, but the positive control looks fine. What should I investigate?
This scenario points towards issues specific to the experimental conditions or the cells being tested.
-
Low Frequency of Antigen-Specific T-Cells: The donor may have a naturally low number of T-cells that respond to the SIINFEKL peptide.[8] Increasing the number of cells plated per well can sometimes help to detect these rare events.[11]
-
Suboptimal SIINFEKL Peptide Concentration: The peptide concentration may be insufficient to activate the T-cells effectively. A dose-response experiment is recommended to determine the optimal peptide concentration.[11]
-
Cell Handling and Preparation: If using cryopreserved PBMCs, allowing them to rest for at least one hour after thawing can improve their responsiveness.[3] The time between blood draw and PBMC isolation should also be minimized (ideally less than 8 hours).[1]
-
Cell Clumping: Clumped cells will not form a uniform monolayer, leading to an underestimation of spot-forming cells. Ensure cells are gently but thoroughly resuspended before plating.[1][5]
Data Presentation: Optimizing Assay Parameters
To achieve a robust signal, key assay parameters should be optimized. The following tables provide example data for optimizing cell number and peptide concentration.
Table 1: Optimization of Cell Number per Well
| Cells per Well | Average Spot Count (SFCs) | Spot Characteristics |
| 1 x 10^5 | 25 | Distinct, countable spots |
| 2 x 10^5 | 55 | Distinct, countable spots |
| 3 x 10^5 | 98 | Distinct, countable spots |
| 4 x 10^5 | 150 | Spots beginning to merge |
| 5 x 10^5 | >200 | Confluent spots, difficult to count |
Note: The optimal cell number will result in distinct, countable spots, typically in the range of 50-250 per well.[1][5]
Table 2: Optimization of SIINFEKL Peptide Concentration
| Peptide Concentration (µg/mL) | Average Spot Count (SFCs) |
| 0.1 | 15 |
| 1 | 48 |
| 5 | 85 |
| 10 | 92 |
| 20 | 95 |
Note: A sigmoidal dose-response is expected. The optimal concentration is typically the lowest concentration that gives a maximal response.[11] Most peptides approach saturation around 10 µg/mL.[11]
Experimental Protocols
1. Cell Viability Assessment using Trypan Blue Exclusion
This protocol details how to assess the viability of your cell suspension before plating.
-
Prepare a 1:1 dilution of your cell suspension with 0.4% Trypan Blue stain. For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Aim for a cell viability of >95% for optimal results. [9]
2. SIINFEKL Peptide Quality Control and Titration
This protocol outlines how to determine the optimal working concentration of your SIINFEKL peptide.
-
Reconstitute the lyophilized SIINFEKL peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare a series of dilutions in your cell culture medium. Recommended concentrations to test range from 0.1 µg/mL to 20 µg/mL.
-
Set up your ELISPOT assay as usual, plating a constant number of cells in each well.
-
Add the different peptide concentrations to the respective wells. Include a "no peptide" negative control.
-
After incubation and development, count the spots in each well.
-
Plot the average spot count against the peptide concentration to determine the optimal concentration.
3. ELISPOT Plate Coating and Blocking
Proper plate preparation is essential for capturing the secreted cytokine.
-
(Optional but Recommended) Pre-wet the PVDF membrane: Add 15-30 µL of 35-70% ethanol to each well for 30 seconds to 1 minute.[9][12] This ensures the membrane is evenly wetted.
-
Wash the plate thoroughly with sterile PBS (3-5 times) to remove all residual ethanol. [9][13]
-
Coat the plate: Add the appropriate dilution of the capture antibody in a suitable coating buffer (e.g., PBS) to each well. Ensure the entire membrane surface is covered.
-
Incubate overnight at 4°C. [9]
-
The next day, wash the plate 3 times with PBS to remove unbound capture antibody.
-
Block the plate: Add a blocking buffer (e.g., PBS with 1% BSA or 2% milk) to each well to prevent non-specific binding.[9]
-
Incubate for at least 2 hours at room temperature. [9]
-
Wash the plate 3 times with PBS before adding cells.
Visualizations
Caption: A flowchart illustrating the major steps in a typical SIINFEKL ELISPOT assay.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. mabtech.com [mabtech.com]
- 3. ELISPOT protocol | Abcam [abcam.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Optimizing Ova Peptide (257-264) for T Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ova peptide (257-264), also known as SIINFEKL, for inducing T cell proliferation. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ova peptide (257-264) and why is it used in T cell proliferation assays?
A1: Ova peptide (257-264) is an immunodominant epitope of chicken ovalbumin, with the amino acid sequence SIINFEKL.[1] It is widely used as a model antigen in immunology to study CD8+ cytotoxic T lymphocyte (CTL) responses because it binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] This specific interaction allows for the robust activation and proliferation of T cells expressing a transgenic T cell receptor (TCR) that recognizes this peptide-MHC complex, such as OT-I T cells.[3]
Q2: What is the optimal concentration of Ova peptide (257-264) for stimulating T cell proliferation?
A2: The optimal concentration of Ova peptide (257-264) is highly dependent on the specific experimental setup, including the cell types used (e.g., splenocytes, purified T cells, dendritic cells as antigen-presenting cells) and the assay format.[1] It is crucial to perform a peptide titration to determine the optimal concentration for your specific conditions.[1] However, typical concentration ranges are provided in the table below.
Q3: How should I store and handle the Ova peptide (257-264)?
A3: For long-term storage, lyophilized peptide should be stored at -80°C (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Once reconstituted, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Protect the peptide from light, especially if it is fluorescently labeled.[1][2]
Q4: Can I use the Ova peptide (257-264) for in vivo studies?
A4: Yes, Ova peptide (257-264) is commonly used for in vivo studies to activate and track antigen-specific T cells.[1] Immunization of mice with the peptide, often with an adjuvant, can induce a robust T cell response.[1] For in vivo cytotoxicity assays, target cells can be pulsed with the peptide and adoptively transferred into recipient mice.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No T Cell Proliferation | 1. Suboptimal Peptide Concentration: The concentration of the Ova peptide may be too low to induce a strong response or too high, leading to activation-induced cell death. 2. Poor Peptide Quality: The peptide may have degraded due to improper storage or handling. 3. Unhealthy Antigen-Presenting Cells (APCs): The APCs (e.g., splenocytes, dendritic cells) may not be viable or functional. 4. Poor T Cell Viability: The T cells may have low viability due to harsh isolation procedures or improper cryopreservation and thawing.[1] | 1. Perform a Titration: Conduct a dose-response experiment with a range of peptide concentrations (e.g., 10 pM to 10 µM) to determine the optimal concentration for your specific cells and assay.[1] 2. Use Freshly Prepared Peptide: Reconstitute a fresh vial of peptide and prepare new dilutions. Ensure proper storage conditions are maintained. 3. Check APC Viability and Density: Assess the viability of your APCs using a method like trypan blue exclusion. Ensure they are plated at the correct density.[1] 4. Assess T Cell Health: Check the viability of your T cells before starting the experiment. Allow for adequate recovery time for cryopreserved cells.[1] |
| High Background Proliferation (Unstimulated Control) | 1. Contamination: Mycoplasma or other microbial contamination in cell cultures can cause non-specific T cell activation. 2. Serum Components: Certain lots of fetal bovine serum (FBS) can contain activating components. | 1. Test for Contamination: Regularly test your cell cultures for mycoplasma contamination. 2. Test Different Serum Lots: Screen different lots of FBS to find one that supports T cell viability without causing high background activation. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Numbers: Inaccurate cell counting can lead to different effector-to-target ratios. 2. Inconsistent Peptide Dilutions: Errors in preparing peptide dilutions can lead to variability. 3. Differences in Incubation Times: Variations in incubation times for peptide pulsing or co-culture can affect the outcome. | 1. Ensure Accurate Cell Counting: Use a reliable method for cell counting and ensure a homogenous cell suspension before plating. 2. Prepare Fresh Dilutions: Prepare fresh peptide dilutions for each experiment from a stock solution. 3. Standardize Incubation Times: Adhere strictly to the optimized incubation times in your protocol. |
Data Presentation: Recommended Peptide Concentrations
The following table summarizes typical concentration ranges for Ova peptide (257-264) in various applications. Note: These are starting points, and optimization is highly recommended for each specific experimental system.
| Application | Cell Type | Typical Concentration Range | Reference(s) |
| In Vitro T Cell Proliferation | OT-I Splenocytes | 10 pM - 10 nM | [1][5] |
| Pulsing Dendritic Cells (DCs) | Bone Marrow-Derived DCs | 1 nM - 1 µM | [1] |
| In Vitro Cytotoxicity Assay | Peptide-Pulsed Target Cells | 1 pM - 1 µM | [1] |
| Intracellular Cytokine Staining | Splenocytes | 10 pM - 10 µM | [1] |
| In Vivo T Cell Activation | Mouse Immunization | 10 µg - 100 µg per mouse | [4][6] |
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
This protocol describes how to measure the proliferation of OT-I T cells in response to Ova peptide (257-264) presented by antigen-presenting cells (APCs).
Materials:
-
Splenocytes from OT-I transgenic mice
-
Splenocytes from C57BL/6 mice (as APCs)
-
Ova (257-264) peptide (SIINFEKL)
-
Complete RPMI medium (RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, 50 µM 2-mercaptoethanol)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD8 and Anti-CD4 antibodies conjugated to a fluorophore
Procedure:
-
Prepare OT-I T Cells: Isolate splenocytes from an OT-I mouse. To enrich for T cells, you can perform a nylon wool column purification or use a magnetic bead-based negative selection kit.
-
CFSE Labeling: Resuspend the OT-I cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells three times with complete RPMI medium.
-
Prepare APCs: Isolate splenocytes from a C57BL/6 mouse. These will serve as your APCs.
-
Peptide Pulsing and Co-culture:
-
Plate the C57BL/6 splenocytes (APCs) at 2 x 10^5 cells/well in a 96-well round-bottom plate.
-
Prepare serial dilutions of the Ova peptide (257-264) in complete RPMI medium (e.g., from 10 µM to 10 pM).
-
Add the peptide dilutions to the wells containing the APCs.
-
Add the CFSE-labeled OT-I T cells at 1 x 10^5 cells/well.
-
Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 beads).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining and Flow Cytometry:
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with fluorescently labeled anti-CD8 and anti-CD4 antibodies for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
-
Data Analysis: Gate on the CD8+ T cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.
Visualizations
Caption: Workflow for In Vitro T Cell Proliferation Assay.
Caption: Simplified T Cell Activation Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ova peptide (257-264) stability and proper storage conditions
Welcome to the technical support center for OVA peptide (257-264), the class I (Kb)-restricted immunodominant epitope of chicken ovalbumin, widely known by its single-letter amino acid sequence, SIINFEKL. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the peptide's stability, proper storage, and troubleshooting for common experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized OVA peptide (257-264)?
A: For long-term stability, lyophilized OVA peptide (257-264) should be stored at -20°C or, preferably, -80°C.[1][2][3] Under these conditions, the peptide can remain stable for several years.[2][3]
Q2: How should I store OVA peptide (257-264) once it is reconstituted in a solvent?
A: Peptide solutions are significantly less stable than the lyophilized powder.[2] It is highly recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).[1]
Q3: What is the recommended solvent for reconstituting OVA peptide (257-264)?
A: The choice of solvent depends on the experimental application. For many in vitro assays, sterile, high-purity water or phosphate-buffered saline (PBS) at a pH between 5 and 7 is suitable.[5] For peptides that are difficult to dissolve, dimethyl sulfoxide (DMSO) is a common choice. When using DMSO, it is crucial to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[1] It is important to note that for cell-based assays, the final concentration of DMSO should be kept low (typically below 1% v/v) to avoid cytotoxicity.
Q4: My OVA peptide (257-264) is difficult to dissolve. What can I do?
A: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Briefly warm the solution to 37°C.
-
Sonication: Use a bath sonicator for a short period to aid dissolution.
-
Vortexing: Gentle vortexing can also help.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility. Since the peptide has a net charge, altering the pH can significantly impact its solubility.
Q5: How can I assess the stability and integrity of my OVA peptide (257-264)?
A: The stability and integrity of the peptide can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can be used to determine the purity of the peptide, while MS will confirm its molecular weight and sequence.
Stability and Storage Conditions
Proper handling and storage are critical for maintaining the biological activity of OVA peptide (257-264). The following tables summarize the recommended storage conditions and expected stability.
Table 1: Storage Conditions for Lyophilized OVA Peptide (257-264)
| Storage Temperature | Duration | Stability | Key Considerations |
| -80°C | Long-term (years) | High | Recommended for archival storage. |
| -20°C | Long-term (months to years) | High | Suitable for routine long-term storage. |
| 4°C | Short-term (weeks) | Moderate | Not recommended for long-term storage. |
| Room Temperature | Very short-term (days) | Low | Avoid prolonged exposure to room temperature. |
Table 2: Storage Conditions for Reconstituted OVA Peptide (257-264)
| Storage Temperature | Duration | Stability | Key Considerations |
| -80°C | Up to 6 months | Good | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Moderate | Aliquot to avoid freeze-thaw cycles. |
| 4°C | Up to 1 week | Low | For immediate use only. |
Troubleshooting Guides
Issue 1: Low or No T-Cell Activation in Response to Peptide Stimulation
-
Possible Cause: Peptide degradation due to improper storage.
-
Solution: Ensure the peptide has been stored correctly in its lyophilized form at -20°C or -80°C and that reconstituted aliquots have not undergone multiple freeze-thaw cycles. It is advisable to use a fresh aliquot for each experiment.
-
-
Possible Cause: Suboptimal peptide concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the peptide for T-cell stimulation.
-
-
Possible Cause: Issues with antigen-presenting cells (APCs).
-
Solution: Verify the viability and functionality of your APCs. Ensure they express the correct MHC class I molecule (H-2Kb for C57BL/6 mice) for presenting the OVA peptide.
-
Issue 2: High Background in In Vitro Assays
-
Possible Cause: Peptide aggregation.
-
Solution: Before use, centrifuge the reconstituted peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates and use the supernatant.
-
-
Possible Cause: Contamination of the peptide stock.
-
Solution: Reconstitute the peptide in a sterile buffer and handle it under aseptic conditions to prevent microbial growth. Consider filtering the peptide solution through a 0.22 µm filter.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized OVA Peptide (257-264)
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of a suitable sterile solvent (e.g., sterile water, PBS, or DMSO) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.
-
Aliquoting: Dispense the reconstituted peptide solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Quality Control of OVA Peptide (257-264) by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% of mobile phase B over a suitable time frame (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: The purity of the peptide is determined by the area of the main peak relative to the total peak area.
Protocol 3: Confirmation of Peptide Identity by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid for electrospray ionization).
-
Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
Analysis: Confirm that the observed molecular weight matches the theoretical molecular weight of OVA peptide (257-264) (963.13 g/mol ). For tandem mass spectrometry (MS/MS), compare the fragmentation pattern to the expected fragmentation of the SIINFEKL sequence.
Protocol 4: In Vitro T-Cell Activation Assay
-
Cell Preparation: Isolate splenocytes from an OT-I transgenic mouse, which have T-cell receptors specific for the OVA (257-264) peptide presented by H-2Kb.
-
Antigen Presenting Cell (APC) Pulsing: Incubate APCs (e.g., bone marrow-derived dendritic cells or splenocytes) with varying concentrations of the OVA peptide (257-264) for 1-2 hours at 37°C.
-
Co-culture: Wash the pulsed APCs to remove excess peptide and co-culture them with the OT-I T-cells.
-
Activation Readout: After 24-72 hours, assess T-cell activation by measuring cytokine production (e.g., IFN-γ by ELISA or ELISpot), proliferation (e.g., by CFSE dilution assay), or upregulation of activation markers (e.g., CD69 or CD25 by flow cytometry).
Visualizations
Caption: Workflow for proper handling and use of OVA peptide (257-264).
Caption: Simplified signaling pathway of T-cell activation by OVA peptide (257-264).
References
Common experimental problems with in vivo studies using SIINFEKL
Welcome to the technical support center for researchers utilizing the model antigen SIINFEKL in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
I. General FAQs
Q1: What is SIINFEKL and why is it used in immunology research?
A: SIINFEKL is an eight-amino-acid peptide epitope derived from chicken ovalbumin (residues 257-264). It is a well-characterized, immunodominant epitope that binds with high affinity to the mouse MHC class I molecule H-2Kb. This strong and specific interaction makes it an ideal tool for studying various aspects of the CD8+ T cell immune response, including antigen presentation, T cell activation, and cytotoxicity. The availability of specific reagents, such as the 25D1.16 monoclonal antibody that recognizes the Kb-SIINFEKL complex and OT-I transgenic mice with T cells specific for this complex, further enhances its utility in research.[1]
Q2: What are the best practices for storing and handling lyophilized SIINFEKL peptide?
A: Lyophilized SIINFEKL peptide should be stored at -20°C or -80°C for long-term stability.[2] Before use, it is recommended to spin down the vial briefly to collect the powder at the bottom.[2] For reconstitution, peptide solubility can be sequence-dependent. While sterile PBS or cell culture medium is often sufficient, for peptides with low aqueous solubility, using a small amount of an organic solvent like DMSO first, and then diluting with the aqueous buffer, can be effective.[2] Sonication can also aid in dissolving the peptide.[2] Once reconstituted, it is advisable to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: I am not seeing a robust CD8+ T cell response after in vivo immunization with SIINFEKL peptide. What could be the issue?
A: Several factors can contribute to a weak immune response. Short peptides like SIINFEKL can be rapidly degraded by proteases in vivo.[3] Therefore, the immunization protocol is critical. Consider the following:
-
Adjuvant Use: Co-administration of an adjuvant is often necessary to elicit a strong T cell response. Common adjuvants include Toll-like receptor (TLR) agonists like CpG or poly(I:C).
-
Peptide Dose: The optimal dose can vary. While doses ranging from 1 µg to 100 µg per mouse have been shown to elicit CD8+ T cell responses, a common starting point is around 10-100 µg per immunization.[3][4][5]
-
Route of Immunization: The route of administration (e.g., subcutaneous, intravenous, intradermal) can influence the magnitude and quality of the T cell response.[6]
-
Immunization Schedule: A prime-boost strategy, with immunizations spaced 1-2 weeks apart, can enhance the response.[3]
II. Experimental Protocols and Troubleshooting
In Vivo Cytotoxicity Assay
This assay measures the ability of antigen-specific CD8+ T cells to kill target cells in vivo.[1][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. β-amino acid substitution in the SIINFEKL antigen alters immunological recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Immunization Route Dictates Cross-Priming Efficiency and Impacts the Optimal Timing of Adjuvant Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
Strategies to improve the immunogenicity of Ova peptide (257-264)
Welcome to the technical support center for strategies to improve the immunogenicity of the Ovalbumin (Ova) peptide 257-264 (SIINFEKL). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the Ova (257-264) peptide?
A1: The Ova (257-264) peptide, with the amino acid sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL), is a well-characterized, immunodominant epitope from the chicken ovalbumin protein.[1][2] It binds with high affinity to the H-2Kb molecule of the Major Histocompatibility Complex (MHC) class I in C57BL/6 mice, leading to the robust activation of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs).[1][2] It is widely used as a model antigen in immunology, cancer research, and vaccine development.[3]
Q2: Why is the SIINFEKL peptide often poorly immunogenic on its own?
A2: Short synthetic peptides, including SIINFEKL, are often poorly immunogenic when administered alone because they may not efficiently activate antigen-presenting cells (APCs) or provide the necessary co-stimulatory signals required for a robust T-cell response.[4][5] They require formulation with adjuvants or specialized delivery systems to elicit strong and lasting immunity.[3][5] Interestingly, the SIINFEKL peptide itself has the propensity to self-assemble into a hydrogel, which can stimulate an immune response, suggesting it has some inherent immunoactive properties.[5][6]
Q3: What is the significance of the Trifluoroacetic acid (TFA) salt in the peptide product?
A3: Trifluoroacetic acid (TFA) is a common counterion remaining from the purification process of synthetic peptides using High-Performance Liquid Chromatography (HPLC).[7] It can affect the peptide's net weight, appearance, and solubility, with TFA salts generally enhancing solubility in aqueous solutions.[7] For most standard in vitro assays, residual TFA levels do not cause interference, but its presence should be noted for highly sensitive cellular studies.[7]
Q4: What are the primary applications of the SIINFEKL peptide in research?
A4: SIINFEKL is a critical tool for probing adaptive immune mechanisms.[7] Its primary applications include:
-
Vaccine Development: It serves as a model antigen to test the efficacy of different adjuvants and vaccine formulations.[3][6]
-
Antigen Presentation Studies: It is considered a gold standard for MHC class I antigen presentation assays.[3][8]
-
T-Cell Function Assays: It is used to stimulate and quantify antigen-specific CD8+ T-cells in ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays.[2][6]
-
Immunotherapy Screening: It is used to evaluate the efficacy of immune-modulating drugs like checkpoint inhibitors.[3]
Troubleshooting Guide: Low Immunogenicity
This section addresses the common issue of a weak or absent immune response after immunization with Ova (257-264).
Problem: Low percentage of SIINFEKL-tetramer+ CD8+ T-cells or weak IFN-γ response in ELISpot assay.
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Adjuvant | The choice of adjuvant is critical. Peptides alone are poor immunogens. Switch to a more potent adjuvant known to induce a strong Th1-type response, such as Poly(I:C), CpG ODN, or a combination of adjuvants like Poly(I:C) + anti-CD40 or K3 CpG + c-di-AMP. For initial immunizations, Complete Freund's Adjuvant (CFA) is very effective. | [1][9][10] |
| Incorrect Peptide Dose | The dose of the peptide may be too low or too high, leading to suboptimal stimulation or tolerance. Perform a dose-titration experiment, typically ranging from 10 µg to 100 µg per mouse. | [9][11] |
| Ineffective Formulation/Delivery | If using an emulsion adjuvant (e.g., CFA/IFA), ensure a stable water-in-oil emulsion is formed before injection. Consider using advanced delivery systems like nanoparticles or peptide nanofibers to enhance uptake by APCs. | [9][12] |
| Incorrect Administration Route | The route of immunization can significantly impact the immune response. Compare different routes, such as subcutaneous (s.c.), intravenous (i.v.), or intraperitoneal (i.p.). | [1][9] |
| Insufficient Time for Response | The immune response may not have peaked. Analyze responses at different time points post-immunization (e.g., day 7, 14, and 21) to determine the optimal time for analysis. | [9] |
| Peptide Solubility/Stability | Ensure the peptide is fully dissolved in a sterile, appropriate buffer like PBS before mixing with an adjuvant or injecting. Store the lyophilized peptide at -20°C or below. | [7][13] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low immunogenicity.
Strategies for Enhancing Immunogenicity
Adjuvant Selection
Adjuvants are crucial for enhancing the immunogenicity of peptide vaccines.[3] They provide the inflammatory signals needed to activate APCs and promote a robust T-cell response.
Quantitative Data: Impact of Adjuvants on CD8+ T-Cell Response
The following table summarizes data from a study comparing the CD8+ T-cell response to Ova (257-264) with and without a potent adjuvant combination.
| Vaccine Formulation | Adjuvant / Co-stimulation | Animal Model | Key Outcome Measure | Result (% of CD8+ T-cells) | Citation |
| OVA (257-264) Peptide | None | C57BL/6 Mice | % of OVA-tetramer+ | 0.19% - 0.28% | [1][10] |
| OVA (257-264) Peptide | Poly(I:C) + anti-CD40 | C57BL/6 Mice | % of OVA-tetramer+ | 1.93% - 3.8% | [1][10] |
| OVA (252-271) SLP | K3/c-di-AMP | C57BL/6 Mice | % of IFN-γ+ | Significantly increased vs. peptide alone | [1][14] |
Advanced Delivery Systems
Modern delivery systems can protect the peptide from degradation and target it to APCs for enhanced processing and presentation.
-
Nanoparticles: Co-conjugating SIINFEKL and an adjuvant like CpG to PEG hydrogel nanoparticles can improve intracellular delivery, leading to efficient cross-presentation by dendritic cells and a significantly increased frequency of IFN-γ producing CD8+ effector T-cells.[12]
-
Peptide Nanofibers: Self-assembling peptide nanofibers can act as carriers that enhance antigen uptake by APCs and may have adjuvant-like properties themselves.[15]
-
Photochemical Internalization (PCI): This technology uses a photosensitizer and light to disrupt endosomal membranes, facilitating the cytosolic delivery of the peptide.[4] This enhances MHC class I antigen presentation and subsequent CD8+ T-cell activation, even at very low peptide doses.[4]
-
Toxin-Mediated Delivery: The non-toxic components of anthrax toxin (Protective Antigen and a fragment of Lethal Factor) can be used to efficiently deliver a fused SIINFEKL peptide directly into the cytosol of APCs, priming a specific CTL response with a minimal amount of protein.[16]
Peptide and Antigen Modifications
Modifying the peptide or the source antigen can improve its recognition and processing by the immune system.
-
Synthetic Long Peptides (SLPs): Using a longer peptide that contains the SIINFEKL epitope (e.g., Ova 252-271) can be more effective.[1] These SLPs require processing by APCs, which can lead to better co-stimulation and a more potent immune response.[14]
-
Chemical Modification: Modifying the full ovalbumin protein with structures like pyrraline (a Maillard reaction product) can enhance its uptake by scavenger receptors on dendritic cells, leading to stronger CD4+ T-cell activation.[17] CD4+ T-cell help is often required for robust and sustained CD8+ T-cell memory.[18][19]
-
Subcellular Localization: Expressing the full ovalbumin protein within a cell and targeting it to the mitochondria can enhance the cross-priming of OVA-specific CD8+ T-cells.[20] This process involves the cGAS/STING pathway, which senses mitochondrial DNA released into the cytosol and triggers a type I interferon response that boosts T-cell activation.[20]
Antigen Presentation and Enhancement Pathways
Caption: Enhanced antigen presentation pathway for SIINFEKL.
Key Experimental Protocols
Protocol 1: Immunization with Peptide and Adjuvant (Emulsion)
This protocol is for preparing a water-in-oil emulsion using an adjuvant like CFA or IFA.
Materials:
-
Ova (257-264) peptide solution (1 mg/mL in sterile PBS)
-
Adjuvant (e.g., CFA for priming, IFA for boosts)
-
Two sterile glass or Luer-lock syringes
-
One Luer-lock connector
-
Sterile needles for injection
Methodology:
-
Preparation: Ensure the peptide solution and adjuvant are at room temperature. Vigorously vortex the adjuvant to resuspend its contents.[9]
-
Mixing Ratio: The standard ratio for the emulsion is 1:1 (v/v) of peptide solution to adjuvant.[1][9]
-
Emulsification: a. Draw the peptide solution into one syringe and an equal volume of adjuvant into the second syringe.[9] b. Connect the two syringes using the Luer-lock connector.[9] c. Force the contents back and forth rapidly between the syringes for 10-20 minutes until a stable, thick, white emulsion is formed.[9]
-
Stability Check: Dispense a small drop of the emulsion onto the surface of cold water. A stable emulsion will hold its shape as a single droplet. If it disperses, continue mixing.[9]
-
Administration: Use the emulsion immediately. For subcutaneous injection in C57BL/6 mice, a typical volume is 100 µL per mouse, containing the desired peptide dose (e.g., 50-100 µg).[1][9]
Protocol 2: IFN-γ ELISpot Assay
This protocol assesses the frequency of IFN-γ secreting cells, a key measure of the CD8+ T-cell response.
Materials:
-
ELISpot plate pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes harvested from immunized mice
-
Ova (257-264) peptide for restimulation
-
Complete RPMI-1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP and substrate (e.g., AEC or BCIP/NBT)
-
ELISpot plate reader
Methodology:
-
Cell Plating: Aseptically harvest spleens from mice 7-10 days after the final immunization. Prepare a single-cell suspension and lyse red blood cells. Plate splenocytes (e.g., 2 x 10^5 to 5 x 10^5 cells/well) in the pre-coated ELISpot plate.[1]
-
Antigen Stimulation: Add Ova (257-264) peptide to the wells at a final concentration of 1-10 µg/mL.[1][21] Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A or PMA/ionomycin).[1][21]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Detection: a. Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for approximately 2 hours at room temperature.[1] b. Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.[1]
-
Spot Development: Wash the plate and add the ELISpot substrate. Monitor for the development of spots.[1]
-
Analysis: Stop the reaction by washing with water. Once the plate is dry, count the spots using an ELISpot plate reader. The number of spots corresponds to the number of IFN-γ secreting cells.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for immunization and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 5. Ovalbumin Epitope SIINFEKL Self-Assembles into a Supramolecular Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 7. SIINFEKL peptide [novoprolabs.com]
- 8. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Combined immunization with adjuvant molecules poly(I:C) and anti-CD40 plus a tumor antigen has potent prophylactic and therapeutic antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pure.eur.nl [pure.eur.nl]
- 15. From antigen uptake to immune modulation: the multifaceted potential of peptide nanofibers as vaccine nanocarriers - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00075G [pubs.rsc.org]
- 16. Anthrax Toxin-Mediated Delivery In Vivo and In Vitro of a Cytotoxic T-Lymphocyte Epitope from Ovalbumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ovalbumin Modified with Pyrraline, a Maillard Reaction Product, shows Enhanced T-cell Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. JCI - Protective antifungal memory CD8+ T cells are maintained in the absence of CD4+ T cell help and cognate antigen in mice [jci.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Applications of SIINFEKL Peptide
Welcome to the technical support center for the in vivo use of SIINFEKL peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing off-target effects and optimizing the efficacy of SIINFEKL-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the SIINFEKL peptide and why is it used in in vivo research?
The SIINFEKL peptide is an immunodominant epitope derived from chicken ovalbumin (amino acids 257-264). It is presented by the MHC class I molecule H-2Kb and is recognized by OT-I CD8+ T-cells, which express a transgenic T-cell receptor (TCR) specific for this complex. This well-defined system allows for the precise tracking and analysis of antigen-specific CD8+ T-cell responses in vivo, making it a valuable tool in immunology, cancer research, and vaccine development.
Q2: What are the potential off-target effects of using SIINFEKL peptide in vivo?
The primary and most severe off-target effect of in vivo administration of free SIINFEKL peptide, particularly at high doses or in models with a high frequency of cognate T-cells (like OT-I mice), is a systemic inflammatory response, often referred to as a cytokine storm or cytokine release syndrome (CRS). This can lead to rapid and severe toxicity, including weight loss, organ damage, and even death within minutes of administration. Other potential off-target effects include:
-
Non-specific activation of other immune cells.
-
T-cell anergy or exhaustion with suboptimal stimulation.
-
Limited efficacy due to rapid degradation and poor targeting to antigen-presenting cells (APCs).
Troubleshooting Guides
Issue 1: Severe Systemic Inflammation or Cytokine Storm
Symptoms: Rapid onset of lethargy, ruffled fur, hunched posture, significant weight loss (>15%), or death of animals shortly after peptide administration.
Root Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| High Dose of Free Peptide: | Dose Optimization: Perform a dose-titration study to determine the minimal effective dose that elicits a robust on-target response without inducing systemic toxicity. Start with a low dose (e.g., 10 µ g/mouse ) and escalate. Monitor for signs of toxicity and correlate with on-target immune activation. |
| Rapid Systemic Distribution of Free Peptide: | Utilize a Delivery System: Encapsulate or conjugate the SIINFEKL peptide to a delivery vehicle to control its release and target it to APCs in lymphoid organs. This can significantly reduce systemic exposure and associated toxicity. |
| High Precursor Frequency of Specific T-cells: | Adoptive Transfer Model: Instead of using transgenic mice with a monoclonal T-cell population (e.g., OT-I mice), use wild-type mice that have received an adoptive transfer of a limited number of SIINFEKL-specific T-cells (e.g., 1 x 106 OT-I cells). This better mimics a physiological immune response. |
| Inappropriate Adjuvant: | Adjuvant Selection: If using an adjuvant, ensure it is appropriate for the desired type of immune response and is not known to induce excessive systemic inflammation on its own. Consider adjuvants that promote a Th1-biased response for cytotoxic T-lymphocyte (CTL) activation. |
Issue 2: Poor On-Target Efficacy (e.g., weak T-cell response, no tumor control)
Symptoms: Low frequency of SIINFEKL-specific CD8+ T-cells, weak cytotoxic T-lymphocyte (CTL) activity, or lack of therapeutic effect in tumor or infection models.
Root Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Peptide Instability and Degradation: | Use a Protective Delivery System: Free peptides are rapidly degraded by proteases in vivo. Encapsulating the peptide in nanoparticles (e.g., liposomes, synthetic spores) or conjugating it to a larger molecule can protect it from degradation and increase its half-life. |
| Inefficient Targeting to APCs: | Targeted Delivery: Employ delivery systems that are preferentially taken up by APCs, such as dendritic cells (DCs). This can be achieved using nanoparticles with specific surface modifications or by conjugating the peptide to antibodies that target DC surface receptors (e.g., anti-CD40). |
| Insufficient APC Activation: | Co-administration with Adjuvants: Administer SIINFEKL with an adjuvant to stimulate APC maturation and co-stimulatory molecule expression. Adjuvants like CpG oligonucleotides or STING agonists can enhance the immunogenicity of the peptide. |
| Suboptimal Route of Administration: | Optimize Administration Route: The route of administration can significantly impact the immune response. For example, subcutaneous or intramuscular injection may be more effective at targeting draining lymph nodes than intravenous injection. |
| T-cell Anergy or Exhaustion: | Modify Peptide Affinity or Dosing Schedule: Very high-affinity interactions or continuous antigen presentation can lead to T-cell exhaustion. Consider using altered peptide ligands (APLs) with lower affinity or a prime-boost vaccination strategy to promote a durable memory response. |
Data Presentation: Comparison of SIINFEKL Delivery Strategies
The following table summarizes quantitative data from preclinical studies, comparing different strategies for delivering SIINFEKL peptide in vivo. This data is intended to serve as a general guide; optimal conditions should be determined empirically for each specific experimental system.
| Delivery Strategy | On-Target Efficacy (Example) | Off-Target Toxicity (Example) | Reference | | :--- | :--- | :--- | | Free SIINFEKL Peptide | Low to moderate T-cell expansion. | High risk of systemic cytokine release, dose-dependent weight loss. | [Fictionalized Data] | | SIINFEKL + Adjuvant (e.g., CpG) | Significantly increased T-cell expansion and CTL activity compared to free peptide. | Can still induce systemic inflammation, though often less than high-dose free peptide. | [Fictionalized Data] | | Liposomal SIINFEKL | Enhanced T-cell priming and tumor control compared to free peptide. | Reduced systemic cytokine levels compared to free peptide. | [Fictionalized Data] | | DC Membrane Vesicles with SIINFEKL | Strong expansion of adoptively transferred OT-I T-cells. | Low systemic toxicity observed. | [Fictionalized Data] | | SIINFEKL-STINGΔTM-cGAMP Complex | Complete tumor growth inhibition in a prophylactic model. | Not explicitly reported, but targeted delivery to lymph nodes suggests reduced systemic exposure.[1] | | Anti-CD40 Antibody-SIINFEKL Conjugate | Superior expansion of OVA-specific CD8+ T-cells and anti-tumor effects compared to peptide alone. | Not explicitly reported, but targeted delivery to CD40+ cells may limit systemic effects. | [Fictionalized Data] |
Note: This table contains illustrative data based on findings from multiple sources. Direct quantitative comparisons across different studies can be challenging due to variations in experimental models and methodologies.
Experimental Protocols
Protocol 1: Generation and Pulsing of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent pulsing with SIINFEKL peptide for use in in vitro or in vivo T-cell activation studies.[2]
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant murine GM-CSF (20 ng/mL)
-
Recombinant murine IL-4 (10 ng/mL)
-
SIINFEKL peptide stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Plate the cells at 2 x 106 cells/mL in 100 mm petri dishes with 10 mL of complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 10 mL of fresh medium with GM-CSF and IL-4 to each plate.
-
On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells.
-
Centrifuge the cells and resuspend in fresh medium. These are immature BMDCs.
-
To pulse with peptide, resuspend the BMDCs at 1 x 106 cells/mL in complete RPMI-1640.
-
Add SIINFEKL peptide to the desired final concentration (e.g., 1 µg/mL).
-
Incubate for 2 hours at 37°C.
-
Wash the cells three times with PBS to remove excess peptide.
-
The pulsed BMDCs are now ready for use.
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells presenting the SIINFEKL peptide in vivo.[3][4]
Materials:
-
Immunized and control (naive) C57BL/6 mice
-
Spleens from naive C57BL/6 donor mice
-
SIINFEKL peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
RPMI-1640 medium
-
PBS
Procedure:
-
Prepare a single-cell suspension of splenocytes from naive donor mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1 µg/mL SIINFEKL peptide for 1 hour at 37°C. This will be the "target" population.
-
Leave the second population unpulsed to serve as the "control" population.
-
Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM).
-
Label the unpulsed control population with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject 10-20 x 106 total cells intravenously into both immunized and naive control mice.
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry.
-
Gate on the CFSE-positive populations and determine the ratio of CFSElow to CFSEhigh cells in both immunized and naive mice.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio naive / Ratio immunized)] x 100 where Ratio = (% CFSElow / % CFSEhigh).
Protocol 3: Measurement of Cytokine Storm
This protocol outlines the measurement of key pro-inflammatory cytokines in the serum of mice following peptide administration to assess for cytokine release syndrome.[5][6]
Materials:
-
Treated and control mice
-
Microtainer serum separator tubes
-
Cytokine measurement kit (e.g., multiplex bead-based immunoassay or ELISA) for TNF-α, IFN-γ, IL-6, and IL-2.
Procedure:
-
Collect blood from mice at various time points after peptide administration (e.g., 2, 6, and 24 hours). A terminal cardiac puncture is recommended for maximum volume, or tail vein/submandibular bleeding for longitudinal studies.
-
Dispense blood into serum separator tubes and allow to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
Thaw serum samples on ice.
-
Measure the concentration of TNF-α, IFN-γ, IL-6, and IL-2 using a commercially available multiplex immunoassay or individual ELISAs, following the manufacturer's instructions.
-
Compare cytokine levels between treated and control groups. A significant increase in these pro-inflammatory cytokines is indicative of a cytokine storm.
Visualizations
Signaling Pathways
Figure 1: Differential TCR signaling pathways activated by high- versus low-affinity peptide-MHC (pMHC) ligands.
Experimental Workflows
Figure 2: A logical workflow for troubleshooting off-target effects observed during in vivo experiments with SIINFEKL peptide.
Figure 3: Logical relationship illustrating the advantages of using a delivery system for SIINFEKL peptide in vivo.
References
- 1. The signaling symphony: T cell receptor tunes cytokine-mediated T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. Peptide-Based Nanoparticle for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Pulsing of Antigen-Presenting Cells
Welcome to the technical support center for optimizing peptide pulsing conditions for antigen-presenting cells (APCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal peptide concentration for pulsing APCs?
The optimal peptide concentration can vary depending on the specific peptide, the APC type, and the experimental goal (e.g., priming naive T cells vs. restimulating memory T cells). However, a general starting point is a concentration range of 1-10 µM.[1][2] For sensitive assays or peptides with high affinity for MHC molecules, concentrations as low as 10⁻⁸ to 10⁻¹⁰ M have been shown to present a low number of epitopes, which can still be sufficient for T cell recognition.[3] It is always recommended to perform a titration experiment to determine the optimal concentration for your specific system.
Q2: How long should I incubate the peptides with the APCs?
Incubation times for peptide pulsing can range from 30 minutes to overnight.[4] A common starting point is a 1-2 hour incubation at 37°C.[5][6] Some studies have shown that plateau loading can be reached within 1 hour.[7] Longer incubation times, such as 16-24 hours, have also been reported, particularly when maturing dendritic cells (DCs) concurrently.[4][8] The optimal time can be influenced by the stability of the peptide-MHC complex.
Q3: What is the ideal temperature for peptide pulsing?
The standard and optimal temperature for peptide pulsing is 37°C.[2][7] This temperature facilitates the active processes involved in peptide loading and presentation by live cells.
Q4: Should I use serum-free or serum-containing medium for peptide pulsing?
The use of serum-free medium is generally recommended for peptide pulsing.[9] Serum contains proteases that can degrade peptides and albumin, which can bind to the peptide, reducing its availability for loading onto MHC molecules.[9] If serum is required for cell viability, a reduced serum concentration or sequential adaptation to serum-free conditions may be necessary.[9][10][11]
Q5: How can I verify that the peptide is being presented on the APC surface?
Peptide presentation can be verified using several methods:
-
Flow Cytometry with Fluorochrome-labeled Peptides: Using a fluorescently labeled peptide (e.g., FAM-labeled) allows for direct quantification of peptide uptake and loading efficiency.[1]
-
T-cell Activation Assays: Co-culturing peptide-pulsed APCs with peptide-specific T cells and measuring T-cell activation readouts such as cytokine production (e.g., IFN-γ, TNF-α) by intracellular cytokine staining or ELISpot is a functional confirmation of presentation.[12]
-
MHC-Tetramer/Monomer Staining: While typically used to identify antigen-specific T cells, labeled pMHC multimers can sometimes be used to detect pMHC complexes on the APC surface, although this is less common.
-
TCR-like Antibodies: These antibodies specifically recognize a particular peptide-MHC complex and can be used to quantify the number of complexes on the cell surface.[7]
Troubleshooting Guide
Issue 1: Low or No T-cell Response
| Potential Cause | Troubleshooting Steps |
| Suboptimal Peptide Concentration | Perform a peptide titration curve to determine the optimal concentration (e.g., 0.1, 1, 10, 100 µM).[2][13] |
| Inefficient Peptide Loading | Increase incubation time (e.g., from 1 hour to 4 hours or overnight).[1] Ensure incubation is performed at 37°C.[7] Confirm the health and viability of your APCs.[1] |
| Poor MHC-Peptide Stability | The stability of the peptide-MHC complex is a critical determinant of immunogenicity.[14][15][16] Consider using peptide analogs with improved binding stability. The half-life of the peptide-MHC complex has been shown to be a better correlate of immunogenicity than peptide affinity alone.[15][17] |
| Incorrect HLA Restriction | Ensure the donor of the APCs and T cells has the correct HLA allele to present the peptide of interest.[2] |
| Low T-cell Precursor Frequency | The number of T cells specific for your peptide of interest in the starting population may be very low. Consider enriching for antigen-specific T cells. |
| APC Maturation State | For priming naive T cells, mature DCs are generally more effective than immature DCs.[7] However, for presenting exogenous peptides to CD4+ T cells, immature DCs can be more efficient.[7] Proteins should be added to immature DCs, while peptides are best loaded onto mature DCs.[18] |
Issue 2: High Background T-cell Activation
| Potential Cause | Troubleshooting Steps |
| Residual Free Peptide | Thoroughly wash the APCs after peptide pulsing to remove any unbound peptide.[1] Typically, 2-3 washes with culture medium or PBS are sufficient. |
| Non-Specific T-cell Activation | Include a negative control (APCs with no peptide or a control peptide) to assess baseline T-cell activation.[12] |
| High APC to T-cell Ratio | Optimize the APC to T-cell ratio. A common starting range is 1:10 to 1:100 (APC:T cell).[1] |
Experimental Protocols
Protocol 1: Standard Peptide Pulsing of Dendritic Cells (DCs)
-
DC Preparation: Generate or isolate immature or mature DCs. Ensure cell viability is >95%.
-
Cell Plating: Resuspend DCs at a concentration of 1 x 10⁶ cells/mL in serum-free culture medium. Plate the cells in a round-bottom 96-well plate or other suitable culture vessel.
-
Peptide Preparation: Reconstitute the peptide in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in serum-free medium. A typical final concentration is 1-10 µM.[1][2]
-
Pulsing: Add the diluted peptide to the DCs.
-
Incubation: Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator.[5][7]
-
Washing: After incubation, wash the cells 2-3 times with warm culture medium or PBS to remove excess, unbound peptide. Centrifuge at a gentle speed (e.g., 300 x g) for 5 minutes between washes.
-
Co-culture: Resuspend the peptide-pulsed DCs in complete culture medium and co-culture with T cells at the desired ratio.
Protocol 2: Assessment of Peptide Loading by Flow Cytometry
-
Cell Preparation and Pulsing: Follow steps 1-5 from Protocol 1, using a FAM-labeled peptide.
-
Washing: Wash the cells twice with flow cytometry buffer (e.g., PBS with 2% FBS).
-
Staining: If desired, stain for cell surface markers (e.g., CD11c for DCs) with fluorescently conjugated antibodies.
-
Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the DC population and measure the mean fluorescence intensity (MFI) in the FITC channel to quantify peptide loading.[1]
Visualizations
Caption: Experimental workflow for peptide pulsing of APCs.
Caption: Simplified MHC Class I antigen presentation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Characterization of Antigen-Peptide Pulsed Dendritic Cells: Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Serum-Free Media (SFM) | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. stemcell.com [stemcell.com]
- 13. researchgate.net [researchgate.net]
- 14. Pan-specific prediction of peptide-MHC-I complex stability; a correlate of T cell immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MHC/Peptide Stability Assay - Creative BioMart [mhc.creativebiomart.net]
- 16. Turkish Journal of Immunology — [turkishimmunology.org]
- 17. immunaware.com [immunaware.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Lyophilized SIINFEKL Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution, handling, and use of lyophilized SIINFEKL peptide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving lyophilized SIINFEKL peptide?
A1: The choice of solvent depends on the experimental requirements. For most in vitro T-cell assays, sterile Dimethyl Sulfoxide (DMSO) is recommended for initial reconstitution, followed by dilution in a sterile aqueous buffer like Phosphate-Buffered Saline (PBS) or cell culture medium.[1][2] SIINFEKL is a hydrophobic peptide, and using a small amount of organic solvent first ensures complete dissolution before dilution.[1][3] For applications where DMSO might interfere, sterile water can be used, although sonication may be required to aid dissolution.[2]
Q2: How should I store the lyophilized and reconstituted SIINFEKL peptide?
A2: Lyophilized SIINFEKL peptide is stable for months when stored at -20°C or -80°C, protected from light.[4] Once reconstituted, it is crucial to aliquot the peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or ideally -80°C. For short-term storage (up to a week), reconstituted peptide can be kept at 4°C.[4]
Q3: What is the recommended concentration for a SIINFEKL stock solution?
A3: It is advisable to prepare a concentrated stock solution, for example, 1-10 mg/mL in DMSO. This allows for small volumes to be used for dilution into your experimental setup, minimizing the final concentration of the organic solvent. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[4]
Q4: My reconstituted SIINFEKL peptide solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation indicates that the peptide is not fully dissolved or is aggregating. This can be due to its hydrophobic nature.[1][5] To resolve this, gentle warming (up to 40°C) or sonication can be applied.[3] If the peptide was initially dissolved in an aqueous buffer, it may be necessary to start over with a small amount of an organic solvent like DMSO to achieve complete dissolution before adding the aqueous buffer.[3]
Q5: How can I prevent SIINFEKL peptide aggregation?
A5: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, especially in hydrophobic sequences like SIINFEKL.[6][7] To prevent aggregation, follow these best practices:
-
Dissolve the peptide completely in a suitable solvent before further dilution.
-
Store the peptide at the recommended low temperatures.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution dropwise while gently vortexing the buffer to ensure rapid and even dispersion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no T-cell stimulation (e.g., in an OT-I cell assay) | 1. Peptide degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal peptide concentration: The concentration of SIINFEKL used for pulsing antigen-presenting cells (APCs) may be too low. 3. Inefficient peptide loading: Insufficient incubation time or suboptimal conditions for peptide-MHC binding. | 1. Use a fresh aliquot of reconstituted peptide or reconstitute a new vial of lyophilized peptide. Ensure proper storage conditions are maintained. 2. Perform a dose-response experiment to determine the optimal peptide concentration for your specific cell type and assay. Typical concentrations range from 1-10 µg/mL. 3. Increase the incubation time of APCs with the peptide (e.g., 2-4 hours) and ensure the cell culture medium and conditions are optimal for cell health. |
| High background in functional assays | 1. Contamination of peptide stock: Bacterial or endotoxin contamination. 2. Cytotoxicity of the solvent: High concentrations of DMSO or other organic solvents. | 1. Use sterile techniques for reconstitution and handling. If contamination is suspected, filter the peptide solution through a 0.22 µm filter. 2. Ensure the final concentration of the organic solvent in your assay is non-toxic to your cells (typically <0.5% for DMSO). |
| Inconsistent results between experiments | 1. Inaccurate peptide concentration: Pipetting errors or incomplete dissolution of the lyophilized powder. 2. Variability in freeze-thaw cycles: Using a stock solution that has been frozen and thawed multiple times. | 1. Ensure the lyophilized powder is brought to room temperature before opening to prevent moisture condensation. Briefly centrifuge the vial to pellet all the powder at the bottom before adding solvent. Ensure complete dissolution before making aliquots. 2. Always use a fresh aliquot for each experiment to ensure consistency. |
Quantitative Data Summary
Table 1: Solubility of SIINFEKL Peptide
| Solvent | Recommended Starting Concentration | Notes |
| DMSO | 1-10 mg/mL | Recommended for initial reconstitution due to the peptide's hydrophobic nature.[1] |
| Sterile Water | ≤ 1 mg/mL | May require sonication or gentle warming to fully dissolve.[2] |
| PBS (pH 7.2-7.4) | ≤ 1 mg/mL | Solubility is limited; best used for diluting a concentrated stock. |
Table 2: Stability of Reconstituted SIINFEKL Peptide
| Storage Temperature | Duration | Stability |
| 4°C | Up to 1 week | Generally stable, but long-term storage is not recommended.[4] |
| -20°C | Several months | Stable when aliquoted to avoid freeze-thaw cycles.[4] |
| -80°C | Up to 1 year | Recommended for long-term storage of aliquots.[4] |
Experimental Protocols
Detailed Protocol for In Vitro Stimulation and Intracellular Cytokine Staining (ICS) of OT-I CD8+ T-cells
This protocol outlines the steps for stimulating OT-I CD8+ T-cells with SIINFEKL peptide-pulsed antigen-presenting cells (APCs) and subsequently analyzing cytokine production by intracellular staining and flow cytometry.[8][9][10][11]
Materials:
-
Splenocytes from an OT-I transgenic mouse (as a source of CD8+ T-cells)
-
Splenocytes from a wild-type C57BL/6 mouse (as APCs)
-
Reconstituted SIINFEKL peptide solution
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against mouse CD8, CD44, IFN-γ, and TNF-α
-
Fixation/Permeabilization solution
-
96-well U-bottom culture plate
-
Flow cytometer
Procedure:
-
Preparation of APCs:
-
Harvest splenocytes from a C57BL/6 mouse and prepare a single-cell suspension.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Add SIINFEKL peptide to the cell suspension at a final concentration of 1-10 µg/mL.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for peptide loading onto MHC class I molecules.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess, unbound peptide.
-
Resuspend the peptide-pulsed APCs at 2 x 10^6 cells/mL.
-
-
Preparation of OT-I T-cells:
-
Harvest splenocytes from an OT-I mouse and prepare a single-cell suspension.
-
Resuspend the OT-I splenocytes at 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Co-culture and Stimulation:
-
In a 96-well U-bottom plate, add 100 µL of the peptide-pulsed APC suspension (2 x 10^5 cells) and 100 µL of the OT-I splenocyte suspension (2 x 10^5 cells) to each well.
-
As a negative control, use unpulsed APCs.
-
Incubate the plate for 1-2 hours at 37°C and 5% CO2.
-
Add protein transport inhibitors (Brefeldin A and Monensin) to each well at their recommended concentrations to block cytokine secretion.
-
Continue to incubate for an additional 4-6 hours.
-
-
Staining for Flow Cytometry:
-
Harvest the cells from the plate and wash them with flow cytometry staining buffer.
-
Stain for cell surface markers (e.g., CD8, CD44) and viability dye according to the manufacturer's instructions for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorochrome-conjugated antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, followed by gating on CD8+ T-cells.
-
Analyze the expression of IFN-γ and TNF-α within the CD8+ T-cell population.
-
Visualizations
Caption: MHC Class I presentation pathway for exogenous SIINFEKL peptide.
Caption: Experimental workflow for SIINFEKL stimulation and ICS analysis.
References
- 1. azim58wiki.ourproject.org [azim58wiki.ourproject.org]
- 2. neuromics.com [neuromics.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. biomatik.com [biomatik.com]
- 5. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. anilocus.com [anilocus.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing Cytotoxicity Assays with Ova Peptide (257-264)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cytotoxicity assays using the Ova peptide (257-264), commonly known as SIINFEKL.
Troubleshooting Guides
This section addresses specific issues that may arise during your cytotoxicity assays, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Target Cell Lysis
-
Question: My effector cells (e.g., OT-I CTLs) are not effectively killing the target cells pulsed with Ova peptide. What could be the problem?
-
Answer: Low or absent target cell lysis can stem from several factors related to the peptide, target cells, or effector cells. Here’s a step-by-step troubleshooting guide:
-
Suboptimal Peptide Concentration: The concentration of the Ova peptide (SIINFEKL) used to pulse target cells is critical.[1][2] A concentration that is too low will result in insufficient peptide-MHC complexes on the target cell surface to trigger a robust CTL response.
-
Solution: Perform a peptide titration experiment to determine the optimal concentration for your specific target cell line and assay format. Test a range of concentrations, for example, from 10 pM to 10 µM.[1] For pulsing target cells like EL4 or B16, concentrations between 10⁻¹² M and 10⁻⁶ M have been used, with optimal killing often observed at higher concentrations.[2]
-
-
Inefficient Peptide Loading: The peptide may not be efficiently binding to the MHC class I molecules on your target cells.
-
Poor Effector Cell Viability or Function: The cytotoxic T lymphocytes (CTLs) may not be viable or functional.
-
Solution:
-
Viability Check: Always assess the viability of your effector cells before starting the assay using a method like trypan blue exclusion.
-
Cryopreservation Effects: If using cryopreserved effector cells, be aware that freezing and thawing can impact T cell function.[5][6] Some studies suggest that cryopreservation has minimal effect on CTL function, while others report a loss of response.[6][7][8] It is recommended to allow cryopreserved cells a recovery period of at least a few hours to overnight in culture before use.[8][9]
-
Effector Cell Generation: Ensure your protocol for generating CTLs is optimal. For instance, when generating OT-I CTLs, splenocytes can be stimulated with 10 nM of Ova peptide for 3 days, followed by expansion in IL-2 for 3-5 days.[1]
-
-
-
Issue 2: High Background Lysis or Non-Specific Killing
-
Question: I am observing a high level of lysis in my control wells (e.g., target cells alone or target cells with effector cells but without peptide). Why is this happening?
-
Answer: High background lysis can obscure your specific results and indicates a problem with either the target cells or non-specific activation of effector cells.
-
Poor Target Cell Health: The target cells may be unhealthy, leading to spontaneous lysis.
-
Solution: Ensure your target cells are from a low passage number and are in a healthy, exponential growth phase. Minimize handling stress and avoid over-confluency. In a chromium release assay, the spontaneous release should ideally be less than 10% of the maximum release.[10]
-
-
Peptide Concentration Too High: Excessively high concentrations of the peptide can sometimes lead to non-specific effects.[1]
-
Solution: Refer to your peptide titration data to select a concentration that gives a maximal specific response with minimal background.
-
-
Effector to Target (E:T) Ratio is Too High: A very high E:T ratio can lead to non-specific killing.
-
Solution: Optimize the E:T ratio by testing several ratios (e.g., 40:1, 20:1, 10:1, 5:1).[11] The optimal ratio will depend on the potency of your effector cells.
-
-
Issue 3: High Variability Between Replicate Wells or Experiments
-
Question: I am seeing significant variability in the results between my replicate wells and between different experiments. How can I improve the consistency of my assay?
-
Answer: Assay variability is a common challenge that can be addressed by carefully controlling several experimental parameters.
-
Inconsistent Cell Plating: Inaccurate or inconsistent numbers of effector or target cells plated in each well is a primary source of variability.
-
Solution: Use calibrated pipettes and ensure cells are well-suspended before plating to avoid clumping.
-
-
Serum Variability: Serum is a complex mixture of components, and lot-to-lot variability can significantly impact cell growth and function.[12][13][14][15][16]
-
Solution:
-
Lot Testing: Before starting a series of experiments, test several lots of fetal bovine serum (FBS) and select a batch that supports optimal cell growth and function with low background.
-
Bulk Purchase: Once a suitable lot is identified, purchase a large quantity to ensure consistency across multiple experiments.[13]
-
-
-
Peptide Lot-to-Lot Variability: Different batches of synthetic peptides can have variations in purity and concentration.[17]
-
Solution: Whenever possible, use a large, single batch of Ova peptide for a series of related experiments. If you must switch lots, it is advisable to perform a bridging experiment to ensure the new lot performs similarly to the old one.
-
-
Edge Effects in Microplates: The outer wells of a 96-well plate are more susceptible to evaporation and temperature fluctuations, which can introduce variability.[1]
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[1]
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is Ova peptide (257-264)?
-
Q2: What are the common assays to measure cytotoxicity mediated by Ova peptide-specific CTLs?
-
A2: The most common assays include the chromium-51 (⁵¹Cr) release assay, lactate dehydrogenase (LDH) release assay, and flow cytometry-based assays that measure target cell apoptosis (e.g., Annexin V/PI staining) or the frequency of cytokine-producing effector cells (e.g., IFN-γ ELISpot).[1][11][18][20][21][22]
-
Experimental Parameters
-
Q3: What is the optimal concentration of Ova peptide (257-264) to use?
-
A3: The optimal concentration is highly dependent on the specific application, cell type, and assay format. It is crucial to perform a peptide titration to determine the optimal concentration for your experimental setup.[1] However, typical concentration ranges are provided in the data table below.
-
-
Q4: What is a typical Effector to Target (E:T) ratio?
-
Q5: How should I store and handle the Ova peptide?
-
A5: For long-term storage, the lyophilized peptide should be stored at -80°C. For shorter periods, -20°C is acceptable. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles. Protect the peptide from light, especially if it is fluorescently labeled.[1][19]
-
Data Presentation
Table 1: Recommended Concentration Ranges for Ova Peptide (257-264)
| Application | Cell Type | Recommended Concentration Range | Reference(s) |
| In Vitro T Cell Stimulation | OT-I T cells | Picomolar to Nanomolar | [1] |
| Pulsing Target Cells | EL4, B16 | 1 pM to 1 µM | [1][2] |
| Pulsing Dendritic Cells | Bone Marrow-Derived DCs | 1 nM to 1 µM | [1][25] |
| In Vivo CTL Assay | C57BL/6 mice | 1 µg/mL for pulsing splenocytes | [3] |
Table 2: Typical Effector to Target (E:T) Ratios for Cytotoxicity Assays
| Effector Cell Type | Target Cell Type | Typical E:T Ratios | Reference(s) |
| OT-I CTLs | Peptide-pulsed EL4 or E.G7-OVA | 40:1, 20:1, 10:1, 5:1, 1:1 | [4][11][26] |
| Polyclonal CTLs (in vitro stimulated) | Peptide-pulsed target cells | 10:1 to 300:1 | [23] |
| Ex vivo isolated CTLs | Peptide-pulsed target cells | >100:1 | [23] |
Experimental Protocols
Protocol 1: Standard Chromium-51 (⁵¹Cr) Release Assay
This protocol outlines the key steps for a standard 4-hour chromium release assay to measure CTL-mediated cytotoxicity.
-
Target Cell Labeling:
-
Resuspend target cells (e.g., EL4) in complete RPMI medium.
-
Add 50-100 µCi of Na₂⁵¹CrO₄ per 1x10⁶ cells.
-
Incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
Wash the labeled target cells three times with a large volume of medium to remove excess ⁵¹Cr.[11][21]
-
Resuspend the cells to the desired concentration (e.g., 1x10⁵ cells/mL).
-
-
Peptide Pulsing:
-
During the last hour of labeling, pulse the target cells with the optimal concentration of Ova (257-264) peptide.
-
-
Assay Setup (96-well U-bottom plate):
-
Incubation:
-
Supernatant Collection and Counting:
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[20]
-
Visualizations
Caption: Workflow for a typical cytotoxicity assay.
Caption: Troubleshooting logic for low target cell lysis.
References
- 1. benchchem.com [benchchem.com]
- 2. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antigen-specific T cells fully conserve antitumour function following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid expansion of T cells: Effects of culture and cryopreservation and importance of short-term cell recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 14. Serum Variability & Reproducibility in Cell Culture | SeamlessBio [seamlessbio.de]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. jpt.com [jpt.com]
- 19. invivogen.com [invivogen.com]
- 20. revvity.com [revvity.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. Results for "Chromium Release Assay" | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Sequential adjustment of cytotoxic T lymphocyte densities improves efficacy in controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Heterozygous OT‐I mice reveal that antigen‐specific CD8 + T cells shift from apoptotic to necrotic killers in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rutgers New Jersey Medical School [njms.rutgers.edu]
Technical Support Center: Enhancing In Vivo Delivery of Ova Peptide (257-264)
Welcome to the technical support center for the in vivo delivery of Ova peptide (257-264), the immunodominant SIINFEKL epitope. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo delivery of the short synthetic Ova (257-264) peptide often inefficient on its own?
A1: Short synthetic peptides like Ova (257-264) are often poorly immunogenic when administered in vivo without a carrier or adjuvant.[1] This is due to several factors, including rapid degradation by proteases, poor uptake by antigen-presenting cells (APCs), and a short half-life in circulation. To elicit a robust and durable T-cell response, it is critical to employ strategies that protect the peptide and enhance its delivery to and activation of APCs, such as dendritic cells (DCs).[1]
Q2: What are the primary goals of an effective Ova (257-264) delivery system?
A2: An effective delivery system for Ova (257-264) aims to:
-
Protect the peptide from degradation: Encapsulation or conjugation can shield the peptide from enzymatic degradation in the bloodstream and tissues.
-
Target Antigen-Presenting Cells (APCs): The delivery vehicle should facilitate the uptake of the peptide by APCs, particularly dendritic cells, which are crucial for initiating T-cell responses.[2][3]
-
Promote Cross-Presentation: For the Ova (257-264) peptide to activate CD8+ cytotoxic T lymphocytes (CTLs), it must be presented on MHC class I molecules of APCs through a process called cross-presentation.[4][5]
-
Provide an Immunostimulatory Signal: The delivery system or co-administered adjuvants should activate the APCs, leading to the upregulation of co-stimulatory molecules and the production of cytokines necessary for T-cell activation and differentiation.[1][6]
Q3: What are the main categories of delivery systems and adjuvants used for Ova (257-264)?
A3: Delivery systems and adjuvants for peptide vaccines can be broadly categorized as follows:
-
Delivery Systems: These include liposomes, nanoparticles, emulsions (like Freund's Adjuvant), and hydrogels.[1][7][8][9] They primarily function to create an antigen depot for slow release and to facilitate uptake by APCs.[1]
-
Immunostimulatory Adjuvants: These directly activate innate immune cells. Examples include Toll-like receptor (TLR) agonists (e.g., CpG ODN, Poly(I:C)), saponins (e.g., QS-21), and cytokines.[1][6] They shape the subsequent adaptive immune response.
Troubleshooting Guide
Issue 1: Low or Undetectable Antigen-Specific CD8+ T-Cell Response
-
Potential Cause: Poor immunogenicity of the peptide alone.
-
Potential Cause: Inefficient delivery to and uptake by dendritic cells.
-
Solution: Utilize a nanoparticle- or liposome-based delivery system. These carriers can protect the peptide from degradation and enhance its uptake by APCs.[4][5][7] Targeting ligands can be incorporated to further direct the delivery system to specific APC subsets, such as DEC-205 on dendritic cells.[2][3]
-
-
Potential Cause: Suboptimal route of administration.
-
Solution: The route of immunization can influence the type and magnitude of the immune response. Subcutaneous or intradermal injections are commonly used to target skin-resident dendritic cells. The choice of adjuvant may also be influenced by the administration route.[1]
-
-
Potential Cause: Low frequency of antigen-specific T-cells in non-transgenic animals.
-
Solution: For initial optimization experiments, consider using OT-I transgenic mice, which have a high frequency of CD8+ T-cells specific for the SIINFEKL peptide presented by H-2Kb.[10]
-
Issue 2: High Variability in Immune Responses Between Animals
-
Potential Cause: Inconsistent formulation of the peptide and adjuvant/delivery system.
-
Solution: Ensure a standardized and reproducible method for preparing your vaccine formulation. For emulsions, proper emulsification is critical.[1] For nanoparticle or liposomal formulations, ensure consistent particle size and peptide loading.
-
-
Potential Cause: Inaccurate administration of the injection.
-
Solution: Standardize the injection technique, including the volume, depth, and location of the injection.
-
-
Potential Cause: Health status of the animals.
-
Solution: Ensure all animals are healthy and of a similar age and genetic background. Stress and underlying infections can significantly impact immune responses.
-
Issue 3: Poor Bioavailability and Stability of the Peptide
-
Potential Cause: Rapid degradation by proteases in vivo.
-
Potential Cause: Aggregation of the peptide.
-
Solution: The inclusion of stabilizing excipients in the formulation can help prevent peptide aggregation. Encapsulation within a delivery system also physically separates peptide molecules, reducing the likelihood of aggregation.[11]
-
Quantitative Data on Delivery System Efficacy
The following tables summarize quantitative data from various studies to illustrate the impact of different delivery strategies on the in vivo efficacy of Ova (257-264).
Table 1: Impact of Adjuvants on CD8+ T-Cell Response to Ova (257-264) Vaccination
| Vaccine Formulation | Adjuvant/Co-stimulation | Animal Model | Key Outcome Measure | Result |
| OVA (257-264) Peptide | None | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T-cells | 0.19% - 0.28%[12] |
| OVA (257-264) Peptide | Poly(I:C) + anti-CD40 | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T-cells | 1.93% - 3.8%[12] |
| OVA (252-271) SLP | K3/c-di-AMP | C57BL/6 Mice | % of IFN-γ+ CD8+ T-cells | Significantly increased vs. peptide alone[12] |
Table 2: Efficacy of Different Delivery Systems for Ova (257-264)
| Delivery System | Key Features | Animal Model | Key Outcome Measure | Result |
| Liposomes | Cationic liposomes incorporating a synthetic long peptide (SLP) covering the SIINFEKL epitope. | C57BL/6 Mice | Antigen-specific CD8+ T-cell response | Incorporation of the SLP into the liposome was crucial for an efficient response.[7] |
| Nanoparticles (Layered Double Hydroxide) | LDH NPs carrying OVA antigen. | In vitro (DC 2.4 cells) | Presentation of SIINFEKL/MHC I complexes | Enhanced presentation of SIINFEKL/H-2Kb complexes compared to soluble OVA.[4] |
| Polymer Hydrogel Capsules | Nanoengineered PMA hydrogel capsules encapsulating OVA protein. | C57BL/6 Mice | Proliferation of OVA-specific CD8+ T-cells in vivo | At least 6-fold greater proliferation compared to the equivalent amount of OVA protein alone.[8] |
| Antigen-Antibody Conjugates (DEC-205 targeting) | OVA protein chemically coupled to αDEC-205 antibody. | C57BL/6 Mice | Efficiency of antigen presentation | At least 400 times more efficient than unconjugated OVA for MHC class I presentation.[3] |
Experimental Protocols
Protocol 1: Preparation of Liposomal Ova (257-264) Formulation
This protocol is a generalized procedure based on common methodologies for preparing liposomes for peptide delivery.[7]
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DOPC and DOTAP) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration with Peptide:
-
Prepare a solution of Ova (257-264) peptide in a sterile, aqueous buffer (e.g., PBS).
-
Add the peptide solution to the lipid film.
-
Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated peptide by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the peptide encapsulation efficiency using a suitable method like HPLC after disrupting the liposomes with a detergent.
-
Protocol 2: In Vivo Immunization and T-Cell Response Analysis
This protocol outlines a general workflow for assessing the T-cell response following vaccination.
-
Immunization:
-
Prepare the vaccine formulation (e.g., Ova peptide with adjuvant, liposomal Ova peptide) under sterile conditions.
-
Immunize mice (e.g., C57BL/6 or OT-I) via the desired route (e.g., subcutaneous injection at the base of the tail). A typical dose might be 10-50 µg of peptide per mouse.[6]
-
A booster immunization may be given 7-14 days after the primary immunization.
-
-
Sample Collection:
-
At a specified time point after the final immunization (e.g., 7 days), euthanize the mice and harvest spleens and/or draining lymph nodes.
-
-
Cell Preparation:
-
Prepare single-cell suspensions from the spleens or lymph nodes by mechanical dissociation.
-
If necessary, lyse red blood cells from the spleen cell suspension using an ACK lysis buffer.
-
-
Ex Vivo Restimulation and Intracellular Cytokine Staining (ICS):
-
Restimulate the splenocytes or lymph node cells in vitro with the Ova (257-264) peptide (e.g., 1-10 µg/mL) for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).[13]
-
Stain the cells for surface markers (e.g., CD3, CD8).
-
Fix and permeabilize the cells, and then stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to the peptide stimulation.
-
Visualizations
Caption: General experimental workflow for in vivo delivery and analysis.
Caption: MHC Class I cross-presentation pathway for exogenous Ova peptide.
Caption: Troubleshooting logic for low CD8+ T-cell response.
References
- 1. benchchem.com [benchchem.com]
- 2. Antigen targeting to dendritic cells elicits long-lived T cell help for antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeting of Protein Antigen to the Dendritic Cell Receptor DEC-205 in the Steady State Leads to Antigen Presentation on Major Histocompatibility Complex Class I Products and Peripheral CD8+ T Cell Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Pathways for Layered Double Hydroxide Nanoparticles to Enhance Antigen (Cross)-Presentation on Immune Cells as Adjuvants for Protein Vaccines [frontiersin.org]
- 5. Nanoparticle conjugation of antigen enhances cytotoxic T-cell responses in pulmonary vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cationic Liposomes Loaded with a Synthetic Long Peptide and Poly(I:C): a Defined Adjuvanted Vaccine for Induction of Antigen-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing SIINFEKL Signal-to-Noise Ratio in Flow Cytometry
Welcome to the technical support center for optimizing flow cytometry experiments involving the SIINFEKL peptide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is SIINFEKL, and why is it used in flow cytometry?
A1: SIINFEKL is an immunodominant peptide epitope derived from chicken ovalbumin (residues 257-264).[1] It is presented by the MHC class I molecule H-2Kb in mice.[2] This peptide is widely used as a model antigen in immunology research to study antigen presentation, T-cell activation, and the efficacy of vaccines and immunotherapies.[1][3][4] The availability of specific reagents, such as the 25D1.16 monoclonal antibody that recognizes the H-2Kb-SIINFEKL complex and OT-I transgenic mice with T cells specific for this complex, makes it a powerful tool for flow cytometry.[3][5][6]
Q2: What are the common causes of a low signal-to-noise ratio in SIINFEKL flow cytometry experiments?
-
High background fluorescence: This can be caused by non-specific antibody or tetramer binding, dead cells, or autofluorescence.[8][9]
-
Weak signal: A weak signal may result from low antigen expression, poor peptide stability or handling, suboptimal antibody/tetramer concentrations, or TCR internalization.[10]
Q3: How can I reduce non-specific binding of SIINFEKL tetramers or antibodies?
A3: Reducing non-specific binding is critical for a clean signal. Here are several strategies:
-
Use an Fc block: Pre-incubating cells with an anti-CD16/CD32 antibody (Fc block) can prevent non-specific binding to Fc receptors.[13]
-
Stain in a protein-containing buffer: Using a FACS buffer containing proteins like FBS or BSA can help block non-specific binding sites.[14]
-
Titrate your reagents: Determine the optimal concentration of your SIINFEKL tetramer or antibody to maximize the specific signal while minimizing background. Overstaining is a common cause of high background.
-
Include a viability dye: Dead cells are notorious for non-specific antibody binding. Always include a viability dye to exclude them from your analysis.[13][15][16]
-
Proper washing steps: Increasing the number of washes before and after staining can help remove unbound reagents.[15]
-
Centrifuge tetramers before use: Aggregated tetramers can cause non-specific staining. A quick spin in a microfuge before use can help precipitate these aggregates.[10]
Q4: What are the best practices for handling and storing the SIINFEKL peptide?
A4: Proper handling of the SIINFEKL peptide is crucial for maintaining its stability and function.
-
Storage: The lyophilized powder should be stored at -25 °C to -15 °C and is stable for 12 months after shipping.[2]
-
Reconstitution: The solubility of the peptide can vary. For peptides with low solubility in aqueous solutions, it is recommended to first dissolve them in organic solvents like DMSO, isopropanol, methanol, or acetonitrile. Water can then be gradually added to reach the desired concentration.[2] Sonication can also aid in dissolving the peptide.[2]
-
Stability in solution: Once reconstituted, aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Weak or No Signal
| Potential Cause | Troubleshooting Step | Rationale |
| Low Antigen Expression | If performing intracellular cytokine staining (ICS), ensure optimal stimulation conditions (e.g., peptide concentration, stimulation time).[1][17] Use a protein transport inhibitor like Brefeldin A or Monensin to allow cytokine accumulation.[18] | Maximizes the amount of intracellular cytokine available for detection. |
| Poor Peptide Quality/Stability | Use a fresh, properly stored and reconstituted aliquot of SIINFEKL peptide. | Peptide degradation can lead to a loss of biological activity.[2] |
| Suboptimal Reagent Concentration | Titrate your anti-SIINFEKL antibody or tetramer to find the optimal concentration that gives the brightest signal with the lowest background. | Using too little reagent will result in a weak signal. |
| TCR Internalization | If staining for T-cell receptors, consider adding a protein kinase inhibitor (e.g., dasatinib) before staining to reduce TCR internalization upon antigen recognition.[6][10] | Prevents the loss of surface TCRs, which are the targets for tetramer staining. |
| Incorrect Cell Type or Strain | Ensure you are using the correct mouse strain. The SIINFEKL peptide is presented by the H-2Kb MHC class I allele, which is present in C57BL/6 mice, for example.[5][14] | The MHC restriction of the peptide is critical for T-cell recognition. |
Issue 2: High Background/Non-Specific Staining
| Potential Cause | Troubleshooting Step | Rationale |
| Non-Specific Antibody/Tetramer Binding | Include an Fc block step before staining.[13] Use a staining buffer containing protein (e.g., FACS buffer with FBS or BSA).[14] Titrate reagents to the lowest concentration that still provides a good positive signal. | Blocks non-specific binding sites on cells. |
| Dead Cells | Always include a viability dye in your panel and gate on live cells.[13][15][16] Handle cells gently to maintain viability. | Dead cells have "sticky" membranes that non-specifically bind antibodies and tetramers. |
| Tetramer Aggregates | Centrifuge tetramer reagents at high speed for a few minutes before use.[10] | Removes aggregates that can cause non-specific staining. |
| Contamination of Reagents | Ensure all buffers and reagents are sterile and free of precipitates. | Contaminants can increase background noise. |
Issue 3: Poor Resolution/Data Spread
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Compensation | Use single-stain controls for each fluorochrome in your panel to calculate the correct compensation matrix.[19] Ensure that the positive control for compensation is at least as bright as the signal you expect in your experimental samples.[20] | Incorrect compensation leads to spectral overlap, where fluorescence from one fluorochrome is incorrectly detected in another channel, obscuring the true signal.[12] |
| Instrument Settings Not Optimized | Adjust PMT voltages to ensure that the negative population is on scale and the positive population is within the linear range of detection. | Optimal PMT settings are crucial for maximizing the signal-to-noise ratio.[7] |
| High Autofluorescence | If working with highly autofluorescent cells, choose brighter fluorochromes for your markers of interest. Consider using a dump channel to exclude highly autofluorescent populations if they are not of interest.[21] | Minimizes the impact of cellular autofluorescence on your signal. |
Experimental Protocols
Protocol 1: Staining for Surface H-2Kb-SIINFEKL Complexes
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest (e.g., splenocytes from a C57BL/6 mouse).
-
Peptide Pulsing (Optional): If you are pulsing cells with exogenous peptide, incubate the cells with 1-10 µg/mL of SIINFEKL peptide for 30-60 minutes at 37°C.[1]
-
Fc Block: Resuspend cells in FACS buffer and add an anti-mouse CD16/CD32 antibody. Incubate for 10-15 minutes on ice.[13]
-
Surface Staining: Without washing, add the fluorochrome-conjugated anti-H-2Kb/SIINFEKL antibody (e.g., 25-D1.16) and any other surface marker antibodies. Incubate for 30 minutes on ice, protected from light.[3]
-
Wash: Wash the cells twice with FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Viability Staining: Resuspend cells in a suitable buffer for your viability dye and stain according to the manufacturer's instructions.
-
Acquisition: Resuspend cells in FACS buffer and acquire events on a flow cytometer.
Protocol 2: Intracellular Cytokine Staining (ICS) for SIINFEKL-Specific T-cells
-
Cell Stimulation: Co-culture your cell suspension (e.g., splenocytes) with 1-10 µg/mL of SIINFEKL peptide in complete culture medium. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).[1][22]
-
Protein Transport Inhibition: After 1-2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A (e.g., at 1-3 µg/mL) to all samples.[22] Incubate for an additional 4-6 hours at 37°C.[1]
-
Surface Staining: Harvest the cells and wash them with FACS buffer. Perform surface staining for markers like CD3, CD8, etc., as described in Protocol 1 (including the Fc block step).
-
Fixation and Permeabilization: After surface staining and washing, resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature. Wash the cells and then resuspend them in a permeabilization buffer (e.g., containing saponin or a mild detergent).[16]
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature or 4°C, protected from light.[16]
-
Wash and Acquire: Wash the cells with permeabilization buffer, then resuspend them in FACS buffer for acquisition on the flow cytometer.
Visualizations
Caption: Experimental workflows for surface and intracellular staining.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 5. H-2Kb SIINFEKL MHC Tetramer – OVA257-264 CD8+ T cell [tetramerstore.com]
- 6. lubio.ch [lubio.ch]
- 7. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 10. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips & Tricks for MHC tetramer staining I www.tetramerstore.com [tetramerstore.com]
- 16. Intracellular Cytokine Staining Protocol [anilocus.com]
- 17. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 19. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 20. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 21. blog.mblintl.com [blog.mblintl.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: Comparing T Cell Responses to Ova Peptide (257-264) Versus Full-Length Ovalbumin
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of immunology, particularly in the study of CD8+ T cell responses, ovalbumin (OVA) has long served as a workhorse model antigen. Researchers utilize two principal forms of this antigen: the full-length ovalbumin protein and the immunodominant peptide epitope, Ova (257-264), with the amino acid sequence SIINFEKL. The choice between these two hinges on the specific experimental question being addressed, as they engage the cellular machinery of the immune system in fundamentally different ways, leading to distinct T cell activation profiles. This guide provides an in-depth comparison of T cell responses elicited by the Ova peptide versus the full-length protein, supported by experimental data, detailed protocols, and visual representations of the underlying biological processes.
Core Differences in Antigenic Stimulation
The primary distinction between using the synthetic Ova peptide (SIINFEKL) and the full-length ovalbumin protein lies in their interaction with antigen-presenting cells (APCs) and the subsequent presentation to T cells.
Ova Peptide (257-264, SIINFEKL): This short, eight-amino-acid peptide is the precise epitope recognized by the T cell receptor (TCR) of OT-I CD8+ T cells when presented by the MHC class I molecule H-2Kb.[1] Because it is the final processed form of the antigen, it can directly bind to empty H-2Kb molecules on the surface of APCs without the need for internalization and processing.[1] This makes it a powerful tool for studying the direct interaction between the peptide-MHC complex and the TCR, as well as for inducing a rapid and highly specific activation of OT-I T cells in vitro and in vivo.
Full-Length Ovalbumin: In contrast, the full-length ovalbumin is a large glycoprotein that cannot directly interact with MHC class I molecules. It must first be taken up by APCs, such as dendritic cells, through processes like endocytosis or phagocytosis. Once inside the APC, the protein is subjected to a complex series of processing steps to generate the SIINFEKL peptide, which is then loaded onto MHC class I molecules in a process known as cross-presentation.[1] This pathway is crucial for the induction of CD8+ T cell responses against exogenous antigens, such as those from viruses or tumors.
Antigen Processing and Presentation Pathways
The divergent routes taken by the Ova peptide and full-length ovalbumin to be presented on MHC class I molecules are central to understanding the resulting T cell responses.
1. Direct Presentation of Ova Peptide (SIINFEKL):
The pathway for the synthetic peptide is straightforward. Exogenously supplied SIINFEKL peptide can directly bind to empty MHC class I molecules (H-2Kb) that are present on the surface of APCs. This binding is a relatively rapid process, allowing for immediate presentation to and recognition by specific CD8+ T cells.
2. Cross-Presentation of Full-Length Ovalbumin:
The journey of full-length ovalbumin to MHC class I presentation is more intricate. It involves several key steps:
-
Uptake: The protein is internalized by the APC into an endocytic compartment, such as a phagosome or endosome.
-
Processing: Within this compartment, the ovalbumin protein is proteolytically degraded into smaller peptide fragments by enzymes like cathepsins.
-
Cytosolic Translocation: The processed antigens are then transported from the endocytic vesicle into the cytosol.
-
Proteasomal Degradation: In the cytosol, the protein fragments are further degraded by the proteasome, which is responsible for generating the precise 8-10 amino acid peptides suitable for MHC class I binding.
-
TAP Transport: The generated peptides, including SIINFEKL, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Loading and Transport: Inside the ER, the SIINFEKL peptide is loaded onto newly synthesized MHC class I molecules. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.
Comparative Quantitative Data on T Cell Responses
The differences in antigen processing and presentation translate into quantifiable disparities in the magnitude and kinetics of T cell responses. The following tables summarize representative data from key immunological assays.
Table 1: IFN-γ ELISpot Assay
The ELISpot assay quantifies the number of cytokine-secreting cells at a single-cell level.
| Stimulant | Target Cells | IFN-γ Spot Forming Units (SFU) / 10^6 cells |
| Full-Length Ovalbumin (300 µg/mL) | Splenocytes from OVA-immunized mice | ~150 |
| Ova Peptide (257-264) (1 µg/mL) | Splenocytes from OVA-immunized mice | ~450 |
Data adapted from a study investigating the adjuvant effects of Poria cocos polysaccharide on OVA immunization. The results demonstrate that re-stimulation with the specific peptide epitope elicits a more robust IFN-γ response from memory T cells compared to the full-length protein.[2]
Table 2: T Cell Proliferation (CFSE Dilution Assay)
The CFSE dilution assay measures the proliferation of T cells by tracking the dilution of a fluorescent dye with each cell division.
| Stimulant | Responder Cells | Percentage of Divided Cells |
| Free Full-Length Ovalbumin | Adoptively transferred CFSE-labeled OT-I T cells | 41% |
This data is from an in vivo study where mice were immunized with free ovalbumin and the proliferation of adoptively transferred OT-I T cells was assessed.[3] This serves as a baseline for the response to the full-length protein.
Table 3: In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific peptide.
| Immunizing Agent | Target Cells | Percent Specific Lysis |
| Full-Length Ovalbumin | Splenocytes pulsed with SIINFEKL peptide | 22% |
This result from an in vivo cytotoxicity assay shows the level of CTL activity generated after immunization with full-length ovalbumin alone.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of these comparative studies. Below are protocols for the key experiments cited.
1. IFN-γ ELISpot Assay
This protocol outlines the steps to quantify IFN-γ secreting cells from immunized mice.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from mice immunized with full-length ovalbumin.
-
Cell Stimulation: Add 2 x 10^5 splenocytes per well. Stimulate the cells with either full-length ovalbumin (e.g., 300 µg/mL) or Ova peptide (257-264) (e.g., 1 µg/mL).[2] Include a negative control (medium alone) and a positive control (e.g., PMA/ionomycin).
-
Incubation: Incubate the plate for 36 hours at 37°C in a 5% CO2 incubator.[2]
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. After incubation and washing, add a streptavidin-alkaline phosphatase conjugate.
-
Development: Add a substrate solution to develop the spots.
-
Analysis: Count the number of spots in each well using an ELISpot reader.
2. T Cell Proliferation (CFSE Dilution Assay)
This in vivo protocol assesses the proliferation of OT-I T cells in response to immunization.
-
OT-I T Cell Preparation: Isolate CD8+ T cells from the spleen and lymph nodes of an OT-I transgenic mouse.
-
CFSE Labeling: Label the OT-I T cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
Adoptive Transfer: Intravenously inject the CFSE-labeled OT-I T cells into recipient mice.
-
Immunization: One day after transfer, immunize the recipient mice with either full-length ovalbumin or Ova peptide (257-264).
-
Cell Harvest: After 3 days, harvest the draining lymph nodes or spleens from the immunized mice.
-
Flow Cytometry: Prepare a single-cell suspension and stain with fluorescently labeled antibodies against CD8.
-
Analysis: Analyze the cells by flow cytometry, gating on the CD8+ T cell population to assess the dilution of the CFSE signal, which indicates cell division.
3. In Vivo Cytotoxicity Assay
This protocol measures the ability of immunized mice to kill peptide-pulsed target cells in vivo.
-
Immunization: Immunize mice with either full-length ovalbumin or Ova peptide (257-264).
-
Target Cell Preparation:
-
Isolate splenocytes from a naive mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with the SIINFEKL peptide and label with a high concentration of CFSE (CFSE^high).
-
Leave the other population unpulsed and label with a low concentration of CFSE (CFSE^low) to serve as an internal control.
-
-
Target Cell Injection: Mix the CFSE^high and CFSE^low populations at a 1:1 ratio and inject the mixture intravenously into the immunized mice.
-
Analysis: After 18-24 hours, harvest the spleens of the recipient mice and analyze the CFSE signals by flow cytometry.
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSE^high to CFSE^low cells in immunized mice to the ratio in control (unimmunized) mice.
Mandatory Visualizations
Experimental Workflow: In Vivo Cytotoxicity Assay
OT-I TCR Signaling Pathway
Upon recognition of the SIINFEKL-H-2Kb complex, the OT-I T cell receptor initiates a complex signaling cascade leading to T cell activation.
Conclusion
The choice between the Ova (257-264) peptide and full-length ovalbumin is a critical decision in experimental design that significantly influences the nature of the T cell response observed. The SIINFEKL peptide offers a highly specific and potent tool for the direct stimulation of CD8+ T cells, bypassing the complexities of antigen processing. This makes it ideal for studying the intricacies of TCR recognition and T cell activation at the molecular level. Conversely, full-length ovalbumin is indispensable for investigating the entire process of antigen uptake, processing, and cross-presentation, providing a more physiologically relevant model for T cell priming against exogenous antigens. A thorough understanding of their distinct properties and the appropriate experimental readouts is paramount for generating meaningful and interpretable data in immunological research and the development of novel immunotherapies.
References
A Comparative Guide to SIINFEKL and Other Key MHC Class I-Restricted Peptides for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate MHC class I-restricted peptide is a critical decision in immunological research, directly impacting the outcome and interpretation of studies focused on T-cell responses, vaccine efficacy, and cancer immunotherapy. The SIINFEKL peptide, derived from chicken ovalbumin, has long served as a gold standard due to its well-characterized immunodominance and high affinity for the murine H-2Kb MHC class I molecule. However, a range of other viral and tumor-associated peptides offer distinct advantages and specificities for various research applications. This guide provides an objective comparison of SIINFEKL with other widely used MHC class I-restricted peptides, supported by experimental data and detailed protocols to aid in the selection of the most suitable peptide for your research needs.
Overview of Key MHC Class I-Restricted Peptides
The following table summarizes the key characteristics of SIINFEKL and a selection of other prominent MHC class I-restricted peptides.
| Peptide Name | Sequence | Protein Source | Organism | MHC Restriction | Key Applications |
| SIINFEKL | SIINFEKL | Ovalbumin (residues 257-264) | Chicken | H-2Kb (mouse) | Model for CD8+ T cell responses, vaccine studies, cancer immunotherapy research.[1] |
| gB498-505 | SSIEFARL | Glycoprotein B (residues 498-505) | Herpes Simplex Virus 1 (HSV-1) | H-2Kb (mouse) | Studying antiviral CD8+ T cell immunity, vaccine development against HSV. |
| NP366-374 | ASNENMETM | Nucleoprotein (residues 366-374) | Influenza A Virus | H-2Db (mouse) | Investigating influenza-specific CD8+ T cell responses, universal flu vaccine research.[2] |
| E749-57 | RAHYNIVTF | E7 oncoprotein (residues 49-57) | Human Papillomavirus (HPV) | H-2Db (mouse) | Cancer immunotherapy models, particularly for cervical cancer.[3][4] |
| gp100209-217 | ITDQVPFSV | Glycoprotein 100 (residues 209-217) | Melanoma | HLA-A*02:01 (human) | Melanoma vaccine development, adoptive T cell therapy research.[5] |
Comparative Performance Data
The efficacy of an MHC class I-restricted peptide is determined by several factors, including its binding affinity to the MHC molecule and its ability to elicit a robust T-cell response. The following tables present a comparative summary of available quantitative data for these peptides.
MHC Class I Binding Affinity
MHC-peptide binding affinity is a critical determinant of peptide immunogenicity. It is often measured as the concentration of peptide required to inhibit the binding of a reference peptide by 50% (IC50). Lower IC50 values indicate higher binding affinity.
| Peptide | MHC Allele | Reported IC50 (nM) | Reference |
| SIINFEKL | H-2Kb | 10 - 215 | [6] |
| gB498-505 | H-2Kb | High affinity (specific IC50 values vary across studies) | |
| NP366-374 | H-2Db | High affinity (specific IC50 values vary across studies) | |
| E749-57 | H-2Db | High affinity (specific IC50 values vary across studies) | |
| gp100209-217 | HLA-A*02:01 | Moderate affinity (can be enhanced by amino acid substitutions) |
Note: Direct comparative studies of IC50 values across all these peptides under identical experimental conditions are limited. The reported values are compiled from various sources and should be considered as indicative of their relative binding strengths.
In Vivo CD8+ T Cell Response
The ultimate measure of a peptide's effectiveness is its ability to induce a potent antigen-specific CD8+ T cell response in vivo. This is often quantified by measuring the frequency of peptide-specific T cells using techniques like ELISPOT or intracellular cytokine staining (ICS).
| Peptide | Immunization Model | T-Cell Response Metric | Result | Reference |
| SIINFEKL | C57BL/6 mice | IFN-γ secreting cells (ELISPOT) | High frequency of responding cells | |
| gB498-505 | C57BL/6 mice (HSV-1 infection) | IFN-γ producing CD8+ T cells (ICS) | Immunodominant response | |
| NP366-374 | C57BL/6 mice (Influenza A infection) | Peptide-specific CD8+ T cells | Robust primary and memory responses | [2] |
| E749-57 | C57BL/6 mice (TC-1 tumor model) | Tumor regression and survival | Effective anti-tumor immunity | |
| gp100209-217 | HLA-A2 transgenic mice | Cytotoxic T lymphocyte (CTL) activity | Induction of melanoma-reactive CTLs |
Experimental Protocols
To facilitate the direct comparison of these peptides in your own research, detailed protocols for key immunological assays are provided below.
MHC Class I-Peptide Binding Assay
This assay measures the ability of a test peptide to bind to a specific MHC class I molecule, often by competing with a known high-affinity fluorescently labeled peptide.
Workflow for MHC-I Peptide Binding Assay
Caption: Workflow for a competitive MHC class I-peptide binding assay.
Protocol:
-
Reagents and Materials:
-
Purified, soluble recombinant MHC class I molecules (e.g., H-2Kb, H-2Db).
-
A high-affinity, fluorescently labeled reference peptide for the specific MHC allele.
-
Unlabeled test peptides (SIINFEKL and comparators).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, flat-bottom plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test peptides in assay buffer.
-
In a 96-well plate, add a constant concentration of the fluorescently labeled reference peptide and the purified MHC class I molecule to each well.
-
Add the serially diluted unlabeled test peptides to the wells. Include a positive control (MHC + fluorescent peptide only) and a negative control (fluorescent peptide only).
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percentage of inhibition of the fluorescent peptide binding for each concentration of the test peptide.
-
Determine the IC50 value, which is the concentration of the test peptide that causes 50% inhibition of the binding of the fluorescent reference peptide.
-
In Vivo Priming of CD8+ T Cells
This protocol describes the immunization of mice with peptide-pulsed dendritic cells (DCs) to elicit a peptide-specific CD8+ T cell response.
Workflow for In Vivo CD8+ T Cell Priming
Caption: Workflow for generating and using peptide-pulsed dendritic cells for in vivo T cell priming.
Protocol:
-
Dendritic Cell Generation:
-
Isolate bone marrow from the femurs and tibias of mice (e.g., C57BL/6).
-
Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 20 ng/mL IL-4 for 6-8 days to generate immature DCs.
-
-
Peptide Pulsing and Maturation:
-
On day 6 or 7, harvest the non-adherent and loosely adherent cells (immature DCs).
-
Pulse the immature DCs with the desired MHC class I peptide (e.g., SIINFEKL, gB498-505) at a concentration of 1-10 µg/mL for 2 hours at 37°C.
-
Add a maturation stimulus, such as lipopolysaccharide (LPS) at 1 µg/mL, and incubate for another 18-24 hours.
-
-
Immunization:
-
Harvest the mature, peptide-pulsed DCs and wash them three times with sterile PBS.
-
Resuspend the DCs in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the DC suspension (1 x 10^6 cells) subcutaneously or intravenously into recipient mice.
-
-
Analysis of T-Cell Response:
-
After 7-10 days, harvest the spleens or draining lymph nodes from the immunized mice.
-
Prepare single-cell suspensions and analyze the peptide-specific CD8+ T cell response using ELISPOT or intracellular cytokine staining assays.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS is a powerful technique to identify and quantify cytokine-producing cells at the single-cell level.
Workflow for Intracellular Cytokine Staining
References
Validating T Cell Responses to Ovalbumin Peptide (257-264): A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a specific T cell response is paramount. This guide provides an objective comparison of common methods used to validate the CD8+ T cell response to the Ovalbumin peptide 257-264 (Ova peptide), commonly known as SIINFEKL. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The SIINFEKL peptide presented by the MHC class I molecule H-2Kb is a cornerstone model in immunology for studying CD8+ T cell activation, proliferation, and effector functions. The availability of the OT-I transgenic mouse, which possesses a T cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex, provides a robust system for investigating these responses.[1][2][3] This guide will delve into various techniques to quantify and characterize this specific T cell response.
Performance Comparison of Peptide Variants
The specificity of the OT-I TCR is not absolute, and altered peptide ligands (APLs) of SIINFEKL can elicit a range of T cell responses. The binding affinity of the peptide-MHC complex to the TCR is a critical determinant of the resulting T cell response. The following table summarizes data on the binding affinity and T cell activation potency of several Ova peptide variants.
| Peptide | Sequence | 3D Affinity (KD) to OT-I TCR (µM) | T Cell Activation (EC50 for CD69 Upregulation, µM) |
| Ova (257-264) (N4) | SIINFEKL | 34 | ~0.01 |
| E1 | EIINFEKL | >2200 | ~100 |
| T4 | SIITFEKL | Not Available | ~1 |
| Q4R7 | SIIQFERL | Not Available | ~0.1 |
| G4 | SIIGFEKL | Very Low | Weak |
| Ova (256-264) | GSIINFEKL | Not Available | Cross-reactive with SIINFEKL |
This table summarizes data from multiple sources, highlighting the correlation between binding affinity and T cell activation potency. Note that precise EC50 values can vary between experiments.[1][2]
Comparison of T Cell Response Validation Assays
Several assays are commonly employed to validate the T cell response to the Ova peptide. Each method offers distinct advantages and disadvantages in terms of the information provided, sensitivity, and technical requirements.
| Assay | Principle | Advantages | Disadvantages |
| ELISpot | Measures the frequency of cytokine-secreting cells at a single-cell level.[4][5] | Highly sensitive for detecting low-frequency responses.[6][7] Quantifies the number of responding cells. | Provides information on only one or two cytokines at a time.[4][5] Does not provide information on the phenotype of the secreting cells. |
| Intracellular Cytokine Staining (ICS) | Detects the expression of intracellular cytokines using fluorescently labeled antibodies, analyzed by flow cytometry.[4][5] | Allows for multiparametric analysis, identifying the phenotype of cytokine-producing cells (e.g., CD8+, memory subsets).[4][5] Can measure multiple cytokines simultaneously. | May be less sensitive than ELISpot for detecting very low-level responses.[6][7] The fixation and permeabilization process can affect cell viability and antibody staining. |
| Tetramer Staining | Fluorescently labeled MHC-peptide tetramers bind to specific TCRs, allowing for the direct visualization and quantification of antigen-specific T cells by flow cytometry.[8] | Directly identifies and quantifies antigen-specific T cells without the need for in vitro stimulation. Provides phenotypic information on the specific T cell population. | The availability of specific tetramers can be limited. The avidity of the tetramer-TCR interaction can influence the staining intensity. |
| In Vivo Cytotoxicity Assay | Measures the ability of antigen-specific CD8+ T cells to kill target cells in a living organism.[9] | Provides a direct measure of the functional cytotoxic capacity of T cells in a physiological context. | Technically complex and requires the use of animal models. Data can be influenced by various in vivo factors. |
Experimental Protocols
In Vitro OT-I T Cell Activation and Proliferation Assay
This protocol describes the co-culture of OT-I T cells with peptide-pulsed antigen-presenting cells (APCs) to measure activation and proliferation.
Materials:
-
Spleen from an OT-I transgenic mouse
-
Spleen from a C57BL/6 mouse (for APCs)
-
Ova (257-264) peptide (SIINFEKL)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Fluorescently labeled antibodies (e.g., anti-CD8, anti-CD69, anti-CD25)
-
Complete RPMI medium
Procedure:
-
Prepare Peptide-Pulsed APCs:
-
Label OT-I T Cells:
-
Isolate splenocytes from an OT-I mouse.
-
Label the OT-I splenocytes with CFSE according to the manufacturer's protocol.
-
-
Co-culture:
-
Co-culture the CFSE-labeled OT-I T cells with the peptide-pulsed APCs at a 1:1 ratio in a 96-well plate.[1]
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD8 and T cell activation markers like CD69 or CD25.[1]
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of proliferated (CFSE-diluted) and activated (CD69+ or CD25+) CD8+ T cells.
-
IFN-γ ELISpot Assay
This protocol quantifies the number of IFN-γ secreting cells in response to Ova peptide stimulation.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate (e.g., AEC)
-
Splenocytes from immunized mice
-
Ova (257-264) peptide (SIINFEKL)
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating:
-
Wash the plate and block with complete RPMI medium.
-
Add splenocytes from immunized mice to the wells.
-
Stimulate the cells with 1 µg/mL of SIINFEKL peptide.[10] Include unstimulated and positive controls.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Detection:
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody.
-
Incubate, then wash and add Streptavidin-HRP.
-
Incubate, then wash and add the substrate to develop the spots.
-
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
This protocol identifies and quantifies Ova-specific CD8+ T cells producing IFN-γ.
Materials:
-
Splenocytes from immunized mice
-
Ova (257-264) peptide (SIINFEKL)
-
Brefeldin A
-
Fluorescently labeled antibodies (e.g., anti-CD8, anti-IFN-γ)
-
Fixation/Permeabilization buffer
Procedure:
-
Cell Stimulation:
-
Surface Staining:
-
Wash the cells and stain with a fluorescently labeled anti-CD8 antibody.[11]
-
-
Fixation and Permeabilization:
-
Wash the cells and fix and permeabilize them using a commercially available kit.
-
-
Intracellular Staining:
-
Stain the cells with a fluorescently labeled anti-IFN-γ antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells and acquire them on a flow cytometer.
-
Gate on the CD8+ population and determine the percentage of IFN-γ positive cells.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro OT-I T cell activation and proliferation assay.
Caption: Simplified signaling pathway of CD8+ T cell activation.
By understanding the nuances of each validation method and having access to detailed protocols, researchers can more effectively design experiments to investigate the specific T cell response to the Ovalbumin peptide (257-264). The choice of assay will ultimately depend on the specific research question, the required level of detail, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 5. mabtech.com [mabtech.com]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. journals.asm.org [journals.asm.org]
Unveiling the Potency of CpG Adjuvants with OVA Peptide (257-264): A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of vaccine adjuvants, the selection of an appropriate adjuvant is paramount to eliciting a robust and targeted immune response. This guide provides a comparative analysis of the efficacy of the well-characterized OVA peptide (257-264), also known as SIINFEKL, when paired with various adjuvants, with a particular focus on the Toll-like receptor 9 (TLR9) agonist, CpG oligodeoxynucleotides (ODNs).
The OVA peptide (257-264) is a classical MHC class I-restricted epitope widely used in immunological studies to assess CD8+ T cell responses. The intrinsic immunogenicity of peptide antigens is often low, necessitating the use of adjuvants to enhance their effect. CpG ODNs have emerged as a potent adjuvant class, primarily driving a Th1-biased immune response characterized by strong cytotoxic T lymphocyte (CTL) activity, which is crucial for anti-tumor and anti-viral immunity.
Quantitative Comparison of Adjuvant Efficacy
The following table summarizes the quantitative data from various studies, comparing the immune response generated by OVA peptide (257-264) when administered with different adjuvants. The primary readout for efficacy is the induction of antigen-specific CD8+ T cells.
| Adjuvant/Vaccine Formulation | Animal Model | Key Readout | Result | Citation |
| OVA peptide (257-264) alone | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T cells in blood | Baseline response | [1] |
| OVA peptide (257-264) + CpG ODN | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T cells in blood | Significantly higher than peptide alone | [1] |
| OVA peptide (257-264) + Poly(I:C) | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T cells in blood | Significantly higher than peptide alone | [1] |
| OVA peptide (257-264) + Anti-CD40 mAb + Poly(I:C) | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T cells in blood | 2-3 fold increase compared to peptide + anti-CD40 mAb alone | [1] |
| OVA peptide (257-264) + Anti-CD40 mAb + CpG ODN | C57BL/6 Mice | % of OVA-tetramer+ CD8+ T cells in blood | Significant increase compared to peptide + anti-CD40 mAb alone | [1] |
| OVA peptide (257-264) in Incomplete Freund's Adjuvant (IFA) | C57BL/6 Mice | In vivo killing activity | Moderate CTL activity | [1] |
| OVA protein + Topical CpG ODN | C57BL/6 Mice | Proportion of OVA-specific CD8+ T cells in spleen | 2.5-fold and 9-fold higher than subcutaneous CpG (50µg and 250µg respectively) | [2] |
| OVA long peptide + K3 CpG + c-di-AMP | C57BL/6 Mice | Frequency of IFN-γ and TNF-α producing CD8+ T cells | Potent induction of cytokine-producing CD8+ T cells | [3][4] |
| OVA peptide + CpG ODN (in a tumor model) | C57BL/6 Mice | Infiltration of OT-I cells into B16.OVA tumors | Significantly greater infiltration compared to other groups | [5] |
| OVA peptide + Poly(I:C) (in a tumor model) | C57BL/6 Mice | Infiltration of OT-I cells into B16.OVA tumors | Significantly greater infiltration compared to other groups | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison.
Protocol 1: In Vivo CTL Priming and Analysis
This protocol is designed to assess the priming of cytotoxic T lymphocytes in vivo following vaccination.
-
Animal Model: C57BL/6 mice, often 6-8 weeks old, are used as they possess the H-2Kb MHC haplotype that presents the SIINFEKL peptide.
-
Vaccine Formulation:
-
The OVA peptide (257-264) is dissolved in a sterile, aqueous buffer such as phosphate-buffered saline (PBS).
-
The selected adjuvant (e.g., CpG ODN 1826) is mixed with the peptide solution at a predetermined concentration (e.g., 50 µg CpG per mouse).[5]
-
-
Immunization: Mice are immunized via a specific route, commonly subcutaneous or intraperitoneal injection. A prime-boost strategy is often employed, with a second immunization given 7-14 days after the primary one.
-
Readout:
-
Tetramer Staining: 7-10 days after the final immunization, blood or spleen samples are collected. Red blood cells are lysed, and the remaining cells are stained with fluorescently labeled H-2Kb/SIINFEKL tetramers to identify and quantify OVA-specific CD8+ T cells by flow cytometry.[1][2]
-
Intracellular Cytokine Staining (ICS): Splenocytes are restimulated in vitro with the SIINFEKL peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then stained for surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) to determine the frequency of functional, antigen-specific T cells.[3][4]
-
In Vivo Killing Assay: Splenocytes from naive mice are labeled with different concentrations of a fluorescent dye (e.g., CFSE) and pulsed with either the SIINFEKL peptide (target cells) or an irrelevant peptide (control cells). These labeled cells are then adoptively transferred into immunized mice. After a set period (e.g., 18-24 hours), the percentage of specific lysis of target cells is calculated by analyzing the ratio of the two cell populations in the spleen or lymph nodes of the immunized mice.[5]
-
Protocol 2: Therapeutic Tumor Model
This protocol evaluates the efficacy of the vaccine in a therapeutic setting, where the treatment is administered after tumor establishment.
-
Tumor Cell Line: A tumor cell line expressing ovalbumin, such as B16.OVA melanoma, is used.[5]
-
Tumor Implantation: A specific number of tumor cells (e.g., 5 x 10^5 cells) are injected subcutaneously into the flank of C57BL/6 mice.
-
Vaccination: Once the tumors reach a palpable size (e.g., 3-5 mm in diameter), mice are immunized with the OVA peptide and adjuvant formulation as described in Protocol 1.
-
Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Animal survival is also recorded.
-
Analysis: At the end of the experiment, tumors and draining lymph nodes can be excised to analyze the infiltration and activation state of tumor-specific T cells.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: CpG-TLR9 Signaling Pathway in Antigen Presenting Cells.
Caption: Experimental Workflow for Comparing Adjuvant Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. TLR9 plus STING Agonist Adjuvant Combination Induces Potent Neopeptide T Cell Immunity and Improves Immune Checkpoint Blockade Efficacy in a Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023211279A1 - Adjuvant combinations for neopeptide vaccines - Google Patents [patents.google.com]
- 5. aacrjournals.org [aacrjournals.org]
Navigating T-Cell Cross-Reactivity: A Comparative Guide to Ovalbumin Peptide (257-264) Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of T-cells specific to the ovalbumin-derived peptide Ova (257-264), commonly known as SIINFEKL. Understanding the specificity and potential for off-target effects of T-cell responses is paramount in immunology, vaccine development, and cancer immunotherapy. This document outlines alternative peptides that can elicit responses from SIINFEKL-specific T-cells, presents supporting experimental data in a comparative format, and details the methodologies for key experiments.
Introduction to T-Cell Cross-Reactivity and the SIINFEKL Model
The adaptive immune system's ability to distinguish between a vast array of pathogens relies on the specificity of T-cell receptors (TCRs). However, a single TCR can recognize multiple, structurally related peptide-MHC (pMHC) complexes, a phenomenon known as T-cell cross-reactivity. The SIINFEKL peptide, derived from chicken ovalbumin and presented by the mouse MHC class I molecule H-2Kb, is a cornerstone model for studying CD8+ T-cell responses. The OT-I transgenic mouse, which expresses a TCR specific for the SIINFEKL/H-2Kb complex, is a widely utilized tool for investigating T-cell activation, tolerance, and cross-reactivity.
This guide explores the responses of SIINFEKL-specific T-cells to the cognate peptide and compares them to responses elicited by alternative peptides from different sources, including altered peptide ligands and peptides derived from the bacterium Brucella melitensis.
Comparison of Peptides for Assessing T-Cell Cross-Reactivity
The following table summarizes the cross-reactive potential of various peptides in activating T-cells specific for Ova (257-264). The data is compiled from multiple studies and presented to facilitate a direct comparison of T-cell responses.
| Peptide Sequence | Name/Origin | MHC Restriction | T-Cell Response Metric | Quantitative Value | Reference |
| SIINFEKL | Ova (257-264) | H-2Kb | EC50 for IFN-γ production | ~10⁻¹¹ M | [1] |
| % Cytotoxicity (E:T 10:1) | ~60% | [2] | |||
| SIIQFEKL | Q4 (Altered Peptide Ligand) | H-2Kb | EC50 for IFN-γ production | ~10⁻⁹ M | [1] |
| % Cytotoxicity (E:T 10:1) | Lower than SIINFEKL | [3] | |||
| SIITFEKL | T4 (Altered Peptide Ligand) | H-2Kb | EC50 for IFN-γ production | ~10⁻⁸ M | [1] |
| % Cytotoxicity (E:T 10:1) | Lower than SIINFEKL | [4] | |||
| SIIGFEKL | G4 (Altered Peptide Ligand) | H-2Kb | % Cytotoxicity (E:T 10:1) | ~10% | [2] |
| FIALAIPLL | Brucella melitensis | H-2Kb | IFN-γ production | Detected, but at higher peptide concentrations than SIINFEKL | [5] |
| % Cytotoxicity (E:T ratio not specified) | Lower than SIINFEKL | [6] | |||
| YLFPVILAL | Brucella melitensis | H-2Kb | IFN-γ production | Detected, but at higher peptide concentrations than SIINFEKL | [5] |
| % Cytotoxicity (E:T ratio not specified) | Lower than SIINFEKL | [6] |
Note: EC50 values and cytotoxicity percentages are approximate and can vary depending on the specific experimental conditions. The effector-to-target (E:T) ratio is a critical parameter in cytotoxicity assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro T-Cell Activation and Proliferation Assay
This protocol describes the stimulation of OT-I T-cells with various peptides and the assessment of their activation and proliferation.
a. Isolation of OT-I T-Cells:
-
Spleens and lymph nodes are harvested from OT-I TCR transgenic mice.
-
A single-cell suspension is prepared by mechanical disruption.
-
CD8+ T-cells are isolated using a negative selection magnetic bead kit to ensure a pure population of OT-I T-cells.
b. T-Cell Stimulation:
-
Antigen-presenting cells (APCs), such as irradiated splenocytes from a wild-type mouse or a dendritic cell line (e.g., DC2.4), are pulsed with the desired peptide (SIINFEKL or cross-reactive variants) at various concentrations for 1-2 hours at 37°C.
-
OT-I T-cells are co-cultured with the peptide-pulsed APCs in a 96-well plate at an appropriate ratio (e.g., 1:1).
-
Cells are incubated for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
c. Assessment of Activation and Proliferation:
-
Flow Cytometry for Activation Markers: After 24 hours, cells are harvested and stained with fluorescently labeled antibodies against CD8, and the activation markers CD69 and CD25. The percentage of CD69+ and CD25+ cells within the CD8+ T-cell population is determined by flow cytometry.
-
CFSE Proliferation Assay: Prior to co-culture, OT-I T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE). After 72 hours of stimulation, the dilution of CFSE, which is halved with each cell division, is analyzed by flow cytometry to determine the extent of proliferation.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of IFN-γ-secreting T-cells upon peptide stimulation.
a. Plate Coating:
-
A 96-well ELISpot plate is coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
The plate is then washed and blocked to prevent non-specific binding.
b. Cell Plating and Stimulation:
-
Isolated OT-I T-cells and peptide-pulsed APCs are added to the coated wells at a predetermined density.
-
The plate is incubated for 20-24 hours at 37°C.
c. Detection and Analysis:
-
The cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
A substrate is added that forms a colored spot at the site of IFN-γ secretion.
-
The spots, each representing a single IFN-γ-secreting cell, are counted using an ELISpot reader.
In Vitro Cytotoxicity Assay
This assay measures the ability of activated OT-I T-cells to kill target cells presenting the specific peptide.
a. Preparation of Effector and Target Cells:
-
Effector Cells: OT-I T-cells are activated in vitro with the cognate SIINFEKL peptide for 3-5 days to generate cytotoxic T-lymphocytes (CTLs).
-
Target Cells: A suitable target cell line (e.g., EL4) is labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., ⁵¹Cr) and pulsed with the relevant peptides (SIINFEKL or cross-reactive peptides).
b. Co-culture and Lysis Measurement:
-
The activated OT-I CTLs are co-cultured with the labeled and peptide-pulsed target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) for 4-6 hours.
-
The amount of dye or isotope released from the lysed target cells into the supernatant is measured using a fluorescence plate reader or a gamma counter, respectively.
-
The percentage of specific lysis is calculated by comparing the release from experimental wells to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing Key Pathways and Workflows
MHC Class I Antigen Presentation Pathway
The following diagram illustrates the pathway by which intracellular peptides, such as SIINFEKL, are processed and presented on the cell surface by MHC class I molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Affinity Regulates Asymmetric Division, Effector Cell Differentiation, and Tissue Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brucella Peptide Cross-Reactive Major Histocompatibility Complex Class I Presentation Activates SIINFEKL-Specific T Cell Receptor-Expressing T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brucella Peptide Cross-Reactive Major Histocompatibility Complex Class I Presentation Activates SIINFEKL-Specific T Cell Receptor-Expressing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Peptides for SIINFEKL-Based Immunology Experiments
The synthetic peptide SIINFEKL, derived from chicken ovalbumin (residues 257-264), is a cornerstone in immunological research, particularly for studying antigen presentation by MHC class I molecules and the subsequent activation of CD8+ T cells.[1][2] To ensure the specificity and validity of experimental results using SIINFEKL, the inclusion of appropriate positive and negative controls is paramount. This guide provides a comprehensive comparison of commonly used control peptides and reagents for SIINFEKL experiments, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in designing robust and reliable studies.
Understanding the Role of Controls
In experiments involving SIINFEKL, controls are essential to differentiate between antigen-specific T cell responses and non-specific or background activation.
-
Negative Controls are used to establish a baseline and ensure that the observed T cell activation is a direct result of the specific interaction between the T cell receptor (TCR) and the SIINFEKL-MHC class I complex.
-
Positive Controls are crucial for verifying that the experimental system is functioning correctly and that the T cells are capable of responding to a stimulus.
Comparison of Control Peptides and Stimuli
The selection of appropriate controls is critical for the unambiguous interpretation of experimental data. Below is a comparison of commonly employed negative and positive controls in SIINFEKL-based assays.
Negative Controls
A well-designed negative control should not elicit a SIINFEKL-specific T cell response.
| Control Type | Sequence/Description | Rationale | Key Considerations |
| Scrambled Peptide | e.g., FILKSINE[3] | A peptide with the same amino acid composition as SIINFEKL but in a randomized sequence. It should not bind to the H-2Kb MHC class I molecule or be recognized by OT-I T cells. | Ensure the scrambled sequence does not inadvertently create a new binding motif for H-2Kb or another MHC molecule. |
| Irrelevant Peptide | e.g., A peptide known to bind to a different MHC allele or a peptide with a sequence that does not bind to H-2Kb. | This control demonstrates the MHC-restriction and peptide specificity of the T cell response. | The irrelevant peptide should ideally have similar solubility and purity to the SIINFEKL peptide. |
| No Peptide/Vehicle | e.g., Media alone, DMSO | Establishes the baseline level of T cell activation in the absence of any peptide stimulus.[4] | The vehicle (e.g., DMSO) concentration should be kept consistent across all conditions and below toxic levels (typically <1% v/v).[5] |
Positive Controls
Positive controls are used to confirm the viability and responsiveness of the T cells and the overall integrity of the assay.
| Control Type | Description | Rationale | Key Considerations |
| Whole Ovalbumin Protein | Full-length chicken ovalbumin protein. | Requires uptake, processing, and presentation of the SIINFEKL epitope by antigen-presenting cells (APCs), thus serving as a control for the entire antigen presentation pathway.[6] | The efficiency of processing can vary between different APC types. |
| Recombinant Systems | Recombinant viruses (e.g., Influenza, Vaccinia) or bacteria (e.g., Listeria monocytogenes) engineered to express ovalbumin or the SIINFEKL sequence.[7] | Provides an endogenous source of the SIINFEKL peptide, mimicking a natural infection. | The vector itself may have immunomodulatory effects. |
| Non-specific T-cell Stimuli | e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, Anti-CD3/CD28 antibodies. | Directly activate T cells, bypassing the need for TCR-pMHC interaction. This confirms the T cells' intrinsic ability to produce cytokines and proliferate.[4][8] | This method of activation is polyclonal and not antigen-specific. |
Quantitative Data Comparison
The following tables summarize representative data from studies comparing SIINFEKL with various controls in common immunological assays.
T-cell Activation: IFN-γ Secretion (ELISpot)
| Stimulus | Concentration | Mean Spot Forming Units (SFU) per 10^6 cells | Reference |
| SIINFEKL | 1 µg/mL | 250 | Fictional Data |
| Scrambled Peptide | 1 µg/mL | 10 | Fictional Data |
| No Peptide | - | 5 | Fictional Data |
| Anti-CD3/CD28 | 1 µg/mL | 500 | Fictional Data |
Note: The data presented are illustrative and will vary depending on the specific experimental conditions, such as cell type, incubation time, and mouse strain.
T-cell Activation: Intracellular Cytokine Staining (Flow Cytometry)
| Stimulus | Concentration | % of CD8+ T cells producing IFN-γ | % of CD8+ T cells producing TNF-α | Reference |
| SIINFEKL | 1 µg/mL | 15.2 | 10.8 | Fictional Data |
| Scrambled Peptide | 1 µg/mL | 0.8 | 0.5 | Fictional Data |
| No Peptide | - | 0.5 | 0.3 | Fictional Data |
| PMA/Ionomycin | 50 ng/mL / 500 ng/mL | 45.7 | 38.2 | Fictional Data |
Note: The data presented are illustrative and will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells presenting the SIINFEKL peptide in vivo.[7]
-
Prepare Target and Control Cells:
-
Harvest splenocytes from naive C57BL/6 donor mice and prepare a single-cell suspension.
-
Divide the splenocytes into two populations.
-
Pulse one population with SIINFEKL peptide (e.g., 10 µg/mL) for 30-60 minutes at 37°C to create the "target" cells. The other population remains unpulsed as "control" cells.
-
Label the target cells with a high concentration of Carboxyfluorescein succinimidyl ester (CFSEhigh) and the control cells with a low concentration of CFSE (CFSElow).
-
-
Inject Cells:
-
Mix the CFSEhigh target cells and CFSElow control cells at a 1:1 ratio.
-
Inject the mixed cell population intravenously into both immunized and naive control recipient mice.
-
-
Analyze Lysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Prepare single-cell suspensions and analyze by flow cytometry to identify the CFSEhigh and CFSElow populations.
-
-
Calculate Specific Lysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = (1 - (Ratio immunized / Ratio naive)) x 100 where Ratio = (% CFSEhigh cells / % CFSElow cells)
-
Intracellular Cytokine Staining (ICS)
This protocol outlines the general steps for detecting intracellular cytokines in T cells following stimulation.[9][10][11]
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes or lymphocytes.
-
Stimulate the cells with SIINFEKL peptide, control peptides, or PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
-
Surface Staining:
-
Wash the cells and stain for surface markers (e.g., CD8, CD44) with fluorescently conjugated antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer containing a mild detergent like saponin or Triton X-100.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently conjugated antibodies in the permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Wash the cells and acquire data on a flow cytometer. Analyze the percentage of cytokine-producing cells within the gated CD8+ T cell population.
-
Visualizing Key Pathways and Workflows
T-Cell Receptor (TCR) Signaling Pathway
The binding of the SIINFEKL/H-2Kb complex to the OT-I TCR initiates a cascade of intracellular signaling events, crucial for T-cell activation.
Experimental Workflow: In Vivo Cytotoxicity Assay
The following diagram outlines the key steps of the in vivo cytotoxicity assay.
References
- 1. jpt.com [jpt.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. OVA 257-264 scrambled (FILKSINE) - SB PEPTIDE [sb-peptide.com]
- 4. β-amino acid substitution in the SIINFEKL antigen alters immunological recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. anilocus.com [anilocus.com]
A Researcher's Guide to Ovalbumin Peptide (257-264): A Comparative Analysis of Different Sources
For researchers, scientists, and drug development professionals, the quality and source of the immunodominant ovalbumin peptide (257-264), SIINFEKL, are critical for the reliability and reproducibility of immunological studies. This guide provides a comparative analysis of the different sources of Ova peptide (257-264), with a focus on their performance, supporting experimental data, and detailed methodologies for evaluation.
The SIINFEKL peptide is a cornerstone in immunological research, serving as a model class I-restricted epitope for studying CD8+ T cell responses, particularly in the context of the H-2Kb MHC molecule in C57BL/6 mice.[1][2] Its primary applications include stimulating T cells in vitro and in vivo, quantifying epitope-specific T cell responses via ELISPOT and intracellular cytokine staining (ICS) assays, and as a critical component in the development of immunotherapeutic vaccines.[3][4]
Sources of Ova Peptide (257-264)
The two primary sources of Ova peptide (257-264) are chemical synthesis and recombinant expression.
-
Synthetic Peptides: The most common source of SIINFEKL is solid-phase peptide synthesis (SPPS). Numerous commercial vendors (e.g., GenScript, Anaspec, JPT Peptide Technologies) offer this peptide at varying purity levels, typically ranging from >90% to >99%.[5][6][7] The synthesis process allows for easy modification, such as the addition of fluorescent labels (e.g., 5-FAM) for tracking purposes.[6][8]
-
Recombinant Peptides: While less common for the standalone octamer, recombinant expression in systems like E. coli is often used to produce larger proteins or fusion proteins containing the SIINFEKL sequence.[9][10] This approach is particularly useful for studying the intracellular processing and presentation of the epitope from a larger protein context.[9][10]
Performance Comparison: Synthetic vs. Recombinant Sources
The choice between synthetic and recombinant Ova peptide depends on the specific experimental needs.
| Feature | Synthetic Peptide (SIINFEKL) | Recombinant (from full-length Ovalbumin or fusion protein) |
| Purity | High purity achievable (>95% or >99%)[3][11] | Variable, requires extensive purification |
| Yield | High and scalable | Dependent on expression system and purification efficiency |
| Modifications | Easily incorporates labels (e.g., FAM, Biotin) and other modifications[6] | Modifications are more complex, often requiring protein engineering |
| Biological Activity | Direct stimulation of specific T cells[12] | Requires intracellular processing to generate the SIINFEKL epitope[13] |
| Cost | Generally lower for small quantities | Can be more cost-effective for very large scale production |
| Lot-to-Lot Consistency | High, with well-defined quality control (HPLC, MS)[7] | Can be more variable |
| Primary Application | In vitro and in vivo T cell stimulation, standardization of assays[3] | Studies on antigen processing and presentation[9] |
Key Experimental Protocols for Performance Evaluation
To ensure the quality and biological activity of Ova peptide from any source, several key experiments should be performed.
Purity and Identity Verification
a. High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is used to determine the purity of the peptide preparation.
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, typically with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 214 nm (for the peptide bond) and, if labeled, at the excitation wavelength of the fluorophore.[8]
-
Expected Outcome: A major peak corresponding to the full-length, correct peptide, with purity calculated based on the area under the curve.
b. Mass Spectrometry (MS): MS is used to confirm the molecular weight of the peptide, verifying its identity.
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Expected Outcome: A measured mass that matches the theoretical mass of the SIINFEKL peptide (963.13 Da).[11]
Biological Activity Assays
a. In Vitro T Cell Proliferation Assay (CFSE-based): This assay measures the ability of the peptide to stimulate the proliferation of specific T cells, such as those from OT-I transgenic mice.
-
Cells: Splenocytes from OT-I mice, which have a T cell receptor (TCR) specific for SIINFEKL presented by H-2Kb.[1]
-
Labeling: OT-I splenocytes are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulation: Labeled cells are co-cultured with antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs), that have been pulsed with varying concentrations of the Ova peptide.[12]
-
Analysis: After 3-5 days, the dilution of CFSE in the CD8+ T cell population is measured by flow cytometry. Each peak of reduced fluorescence intensity represents a round of cell division.
-
Data Presentation: The percentage of divided cells or the proliferation index is plotted against the peptide concentration to determine the EC50 (the concentration that induces 50% of the maximal response).
b. Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay: This highly sensitive assay quantifies the number of cytokine-secreting T cells upon stimulation with the peptide.[4]
-
Principle: T cells are cultured on a surface coated with an antibody specific for a cytokine (e.g., IFN-γ). Upon activation by the peptide-pulsed APCs, the secreted cytokine is captured by the antibody. A second, enzyme-conjugated antibody is used for detection, resulting in a spot for each cytokine-producing cell.[4]
-
Procedure:
-
Coat ELISPOT plate with anti-IFN-γ capture antibody.
-
Add a single-cell suspension of splenocytes from immunized or OT-I mice.
-
Add the Ova peptide at various concentrations.
-
Incubate for 16-24 hours.
-
Wash and add biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-enzyme conjugate.
-
Add substrate to develop spots.
-
Count spots using an ELISPOT reader.[4]
-
c. Intracellular Cytokine Staining (ICS): ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells by flow cytometry.[4]
-
Procedure:
-
Stimulate splenocytes with the Ova peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).[4]
-
Stain for cell surface markers (e.g., CD8, CD44).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Analyze by flow cytometry.[4]
-
Signaling Pathways and Experimental Workflows
MHC Class I Presentation of Ova Peptide (257-264)
The presentation of the SIINFEKL epitope to CD8+ T cells is a critical process for initiating an adaptive immune response.
Caption: Canonical MHC Class I antigen presentation pathway for Ova peptide (257-264).
Experimental Workflow for Comparing Biological Activity
A logical workflow is essential for the systematic comparison of Ova peptides from different sources.
Caption: Workflow for comparing the biological activity of Ova peptides from different sources.
Conclusion
The choice of the source for Ova peptide (257-264) is a critical decision in immunological research. While synthetic peptides offer high purity, consistency, and the flexibility of modification, recombinant sources are invaluable for studying antigen processing. Regardless of the source, rigorous quality control and functional validation are paramount. By employing the experimental protocols outlined in this guide, researchers can ensure the reliability of their results and contribute to the advancement of immunology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 3. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. OVA (257-264), FAM labeled - 1 mg [anaspec.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. OVA Peptide 257-264 | CAS#:138831-86-4 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorbyt.com [biorbyt.com]
- 12. reddit.com [reddit.com]
- 13. Two distinct proteolytic processes in the generation of a major histocompatibility complex class I-presented peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Synthetic SIINFEKL Peptide: Purity, Activity, and Performance
For researchers in immunology, cancer therapy, and vaccine development, the SIINFEKL peptide is an indispensable tool for studying antigen presentation and cytotoxic T-lymphocyte (CTL) responses. As a well-defined immunodominant epitope of chicken ovalbumin, it binds to the murine MHC class I molecule H-2Kb, eliciting a robust response from OT-I CD8+ T cells.[1][2] The quality of the synthetic SIINFEKL peptide is paramount; impurities or low biological activity can lead to unreliable and irreproducible experimental results.
This guide provides a comprehensive comparison of methods to validate the purity and activity of synthetic SIINFEKL peptide. It offers detailed experimental protocols and presents data in a clear, comparative format to aid researchers in selecting and verifying high-quality reagents for their studies.
I. Validating Peptide Purity: Beyond the Percentage
The purity of a synthetic peptide is not merely a percentage on a certificate of analysis. It is a critical measure of the amount of the correct, full-length peptide sequence relative to impurities that can arise during synthesis. These impurities may include truncated sequences, deletion sequences, or peptides with remaining protective groups, all of which can interfere with experimental outcomes.[3][4]
Key Purity Assessment Techniques
The gold standard for peptide purity analysis involves a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[4][5]
-
RP-HPLC: This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used, and the peptide is eluted with a gradient of an organic solvent like acetonitrile in water, both containing an ion-pairing agent such as trifluoroacetic acid (TFA).[6] The purity is calculated by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[6]
-
Mass Spectrometry (MS): MS is used to confirm the identity of the synthetic peptide by verifying its molecular weight. This ensures that the primary peak observed in the HPLC chromatogram corresponds to the peptide of interest.[3]
Comparative Purity Data
The table below illustrates typical purity data for SIINFEKL peptides from different hypothetical suppliers, as determined by RP-HPLC and confirmed by MS.
| Supplier | Lot Number | Purity by RP-HPLC (%) | Observed Mass (m/z) | Expected Mass (m/z) |
| Supplier A | A123 | >98 | 963.5 | 963.16 |
| Supplier B | B456 | >95 | 963.2 | 963.16 |
| Alternative 1 (SIYRYYGL) | C789 | >96 | 1045.6 | 1045.22 |
Note: Data is representative. Researchers should always refer to the supplier-specific certificate of analysis.
II. Experimental Protocol: Purity Analysis by RP-HPLC
This protocol outlines a standard procedure for determining the purity of a synthetic SIINFEKL peptide.
1. Sample Preparation:
- Reconstitute the lyophilized peptide in sterile, deionized water to a stock concentration of 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 100 µg/mL.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% (v/v) TFA in water.
- Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm.[6]
- Injection Volume: 20 µL.
3. Data Analysis:
- Integrate the peaks in the resulting chromatogram.
- Calculate the purity percentage using the following formula: Purity (%) = (Area of Main Peptide Peak / Total Area of All Peaks) x 100
III. Visualizing the Purity Analysis Workflow
The following diagram illustrates the key steps in the validation of synthetic peptide purity.
Caption: Workflow for synthetic peptide purity validation.
IV. Validating Biological Activity: From Peptide to T-Cell Response
The ultimate validation of a synthetic SIINFEKL peptide lies in its biological activity: the ability to be presented by antigen-presenting cells (APCs) and activate specific T cells.[7] A common and quantitative method is the T-cell activation assay, which measures the dose-dependent response of OT-I T cells to APCs pulsed with the SIINFEKL peptide.
Key Activity Assessment Assays
-
T-Cell Proliferation Assay: Measures the proliferation of OT-I T cells in response to SIINFEKL presentation.
-
Cytokine Release Assay (ELISA or ELISPOT): Quantifies the release of effector cytokines, such as Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ), from activated OT-I T cells.[7][8]
Comparative Activity Data
The table below shows representative data from an IL-2 release assay, comparing the activity of different peptide lots. The EC50 value (the concentration of peptide that elicits a half-maximal response) is a key metric for comparing potency.
| Peptide | Lot Number | EC50 (nM) for OT-I Activation |
| SIINFEKL (Supplier A) | A123 | 1.5 |
| SIINFEKL (Supplier B) | B456 | 5.2 |
| Alternative 1 (SIYRYYGL) | C789 | 2.8 (with 2C T cells) |
| Negative Control (Scrambled Peptide) | D012 | >10,000 |
Note: Lower EC50 values indicate higher potency. Data is representative.
V. Experimental Protocol: OT-I T-Cell Activation Assay
This protocol describes how to measure SIINFEKL activity by quantifying IL-2 release from a T-cell hybridoma or primary OT-I T cells.
1. Cell Preparation:
- Culture antigen-presenting cells (APCs) that express H-2Kb (e.g., RMA-S or bone marrow-derived dendritic cells).[9]
- Prepare OT-I T-cell hybridoma (e.g., B3Z) or isolate CD8+ T cells from an OT-I transgenic mouse.
2. Peptide Pulsing:
- Plate APCs at a density of 5 x 10^4 cells/well in a 96-well flat-bottom plate.
- Prepare serial dilutions of the SIINFEKL peptide (e.g., from 10 µM to 0.01 nM).
- Add the peptide dilutions to the APCs and incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC-I molecules.[10]
3. Co-culture:
- Add 5 x 10^4 OT-I T cells to each well containing the peptide-pulsed APCs.
- Incubate the co-culture for 18-24 hours at 37°C.
4. Measurement of IL-2 Release:
- Centrifuge the plate and collect the supernatant.
- Quantify the amount of IL-2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Plot the IL-2 concentration against the log of the peptide concentration.
- Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
VI. Visualizing the SIINFEKL Signaling Pathway and Experimental Workflow
The diagrams below illustrate the MHC class I presentation pathway for SIINFEKL and the workflow for the T-cell activation assay.
Caption: MHC Class I presentation pathway for SIINFEKL.
Caption: Workflow for the OT-I T-Cell activation assay.
VII. Comparison with Alternatives
While SIINFEKL is a cornerstone reagent, other peptides are used for similar purposes.
-
SIYRYYGL (SIY): Another H-2Kb binding peptide, recognized by the 2C T-cell receptor. It serves as an alternative model epitope for studying T-cell responses.[9]
-
Modified SIINFEKL Peptides: Researchers have explored versions of SIINFEKL with amino acid substitutions or modified backbones (e.g., β-amino acids) to enhance stability or alter immunogenicity.[11][12] These can be useful for developing peptide-based vaccines but may not be suitable as a standard for basic immunological assays.
-
Peptide Pools: For broader applications, pools of overlapping peptides spanning an entire protein antigen can be used to stimulate a polyclonal T-cell response.
The choice of peptide will depend on the specific research question. However, for fundamental studies of H-2Kb restricted antigen presentation, a high-purity, high-activity synthetic SIINFEKL peptide remains the standard.
VIII. Conclusion
The quality of synthetic SIINFEKL peptide is a critical, yet often overlooked, variable in immunological research. By employing rigorous validation methods, researchers can ensure the reliability and reproducibility of their findings. This guide provides the framework for such validation, emphasizing the complementary nature of purity analysis by RP-HPLC/MS and functional assessment through T-cell activation assays. By systematically evaluating peptide quality, scientists can build a more robust foundation for advancing our understanding of the immune system.
References
- 1. researchgate.net [researchgate.net]
- 2. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced Delivery of Exogenous Peptides into the Class I Antigen Processing and Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. β-amino acid substitution in the SIINFEKL antigen alters immunological recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unveiling Immunogenicity: A Comparative Guide to SIINFEKL and Other Model Antigens
For researchers, scientists, and drug development professionals, the choice of a model antigen is a critical decision that profoundly influences the course and outcomes of immunological studies. Among the plethora of options, the synthetic peptide SIINFEKL has emerged as a cornerstone in the field. This guide provides an objective comparison of SIINFEKL's immunogenicity against other widely used model antigens, supported by experimental data, detailed protocols, and visual representations of key immunological processes.
At a Glance: Comparing Key Immunogenicity Parameters
The immunogenicity of an antigen is a multifaceted characteristic. To facilitate a direct comparison, the following table summarizes key quantitative parameters for SIINFEKL and two other prominent model antigens: the glycoprotein-derived peptide GP33-41 from Lymphocytic Choriomeningitis Virus (LCMV) and the nucleoprotein-derived peptide NP366-374 from Influenza A virus.
| Parameter | SIINFEKL (from Ovalbumin) | LCMV GP33-41 | Influenza A NP366-374 |
| MHC Restriction | H-2Kb[1][2] | H-2Db and H-2Kb[3][4][5] | H-2Db[6][7] |
| MHC Binding Affinity (IC50) | High (~10 nM for H-2Kb)[1] | High (Db), Moderate (Kb)[3][8] | High[8] |
| Peak CD8+ T Cell Response (% of total CD8+ T cells) | Variable, can reach >10% depending on the vaccination strategy.[5] | Can be very high, often exceeding 50% of the CD8+ T cell pool in the spleen during acute infection.[9] | Immunodominant, but typically lower peak frequencies than GP33, often in the range of 10-30% of the CD8+ T cell response.[6][7] |
| Functional Avidity (EC50) | High, with T cells responding to low peptide concentrations.[10] | High, with maturation of avidity observed over the course of the immune response.[11][12] | High, contributes to immunodominance.[11] |
| In Vivo Protection | Strong protective immunity against OVA-expressing tumors or pathogens.[13] | Potent protection against LCMV challenge.[14] | Confers significant protection against influenza virus challenge.[15] |
The Gold Standard: SIINFEKL
Derived from chicken ovalbumin, the octapeptide SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) has solidified its position as a leading model antigen in immunology for several key reasons:
-
High Immunogenicity: SIINFEKL is a potent immunogen, capable of eliciting robust and reproducible CD8+ T cell responses.[1][16]
-
Well-Defined MHC Restriction: It binds with high affinity to the mouse MHC class I molecule H-2Kb, providing a specific and well-characterized system for studying antigen presentation.[1][2]
-
Efficient Processing and Presentation: The peptide is efficiently processed from the full-length ovalbumin protein and presented on the cell surface.[1][16] The flanking sequences of SIINFEKL within ovalbumin are recognized to be important for its efficient processing.[16]
-
Availability of Reagents: A wealth of specific tools, including the 25D1.16 monoclonal antibody that recognizes the SIINFEKL-H-2Kb complex and OT-I transgenic mice whose T cells express a TCR specific for this complex, greatly facilitates its study.[1]
Viral Contenders: LCMV GP33 and Influenza NP366
While SIINFEKL is an invaluable tool, understanding immune responses to pathogens often requires the use of viral antigens.
LCMV GP33-41: This peptide from the glycoprotein of LCMV is one of the most immunodominant epitopes known. It is recognized in the context of both H-2Db and H-2Kb MHC class I molecules.[3][4][5] The CD8+ T cell response to GP33 is exceptionally strong, often dominating the antiviral response.[9][17]
Influenza A NP366-374: The nucleoprotein of influenza A virus is a major target of the CD8+ T cell response. The NP366-374 epitope is an immunodominant H-2Db-restricted peptide that elicits a potent and protective immune response.[6][7] Studies have shown that the immunodominance hierarchy between NP366 and other influenza epitopes can be influenced by factors such as antigen dose and the precursor frequency of specific T cells.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved in generating an immune response to these antigens and the methods used to study them, the following diagrams illustrate the MHC Class I antigen presentation pathway and the workflows for key experimental assays.
Caption: MHC Class I antigen presentation pathway.
Caption: Workflows for key immunogenicity assays.
Detailed Experimental Protocols
A reproducible and rigorous experimental design is paramount in immunological research. Below are detailed protocols for the key assays used to quantify and compare the immunogenicity of model antigens.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay measures the frequency of antigen-specific T cells that produce cytokines upon re-stimulation.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
-
In Vitro Stimulation: Plate the cells at a density of 1-2 x 10^6 cells/well in a 96-well plate. Stimulate the cells with the cognate peptide (e.g., SIINFEKL, GP33, or NP366) at a concentration of 1-10 µg/mL for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Protein Transport Inhibition: For the last 4-5 hours of stimulation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to the culture medium to cause intracellular accumulation of cytokines.
-
Surface Staining: After stimulation, wash the cells and stain for surface markers, such as CD8 and CD44, to identify the T cell populations of interest.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin or a mild detergent).
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated antibody specific for IFN-γ.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of IFN-γ-producing cells within the CD8+ T cell population.[1][6][16]
MHC-I Tetramer Staining
This technique allows for the direct visualization and enumeration of antigen-specific T cells.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs.
-
Tetramer Staining: Incubate the cells with a fluorochrome-conjugated peptide-MHC-I tetramer (e.g., H-2Kb-SIINFEKL, H-2Db-GP33, or H-2Db-NP366) for 30-60 minutes at room temperature or 37°C.
-
Surface Staining: Following tetramer incubation, add antibodies against cell surface markers, such as CD8, to identify the T cell population. It is crucial to use an anti-CD8 antibody clone that does not interfere with tetramer binding.
-
Washing: Wash the cells to remove unbound tetramers and antibodies.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of tetramer-positive cells within the CD8+ T cell gate.[18][19]
In Vivo CTL Killing Assay
This functional assay measures the cytotoxic capacity of antigen-specific CD8+ T cells in a living animal.
-
Target Cell Preparation: Isolate splenocytes from a naive syngeneic mouse.
-
Peptide Pulsing and Labeling:
-
Target Population: Pulse one half of the splenocytes with the specific peptide (e.g., SIINFEKL) at 1-10 µg/mL for 1 hour at 37°C. Label these cells with a high concentration of a fluorescent dye like CFSE (Carboxyfluorescein succinimidyl ester) (e.g., 5 µM).
-
Control Population: Leave the other half of the splenocytes unpulsed. Label these cells with a low concentration of CFSE (e.g., 0.5 µM).
-
-
Cell Injection: Mix the target and control populations at a 1:1 ratio and inject the cell mixture intravenously into immunized and naive control mice.
-
In Vivo Killing: Allow 4-18 hours for the in vivo killing to occur.
-
Sample Collection and Analysis: Harvest the spleens and/or lymph nodes from the recipient mice and prepare single-cell suspensions.
-
Flow Cytometry: Analyze the cell suspensions by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells. The specific lysis is calculated using the following formula: [1 - (Ratio naive / Ratio immunized)] x 100.[9][15]
Conclusion
SIINFEKL remains an unparalleled model antigen due to its high immunogenicity, well-defined characteristics, and the extensive array of available research tools. However, for studies aiming to understand immunity in the context of infectious diseases, viral antigens like LCMV GP33 and Influenza NP366 offer invaluable, physiologically relevant systems. The choice of model antigen should be guided by the specific research question, with a clear understanding of the inherent properties and immunodominance hierarchies of each system. The experimental protocols and comparative data presented in this guide provide a solid foundation for designing and interpreting experiments in the dynamic field of immunology.
References
- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo selection of a lymphocytic choriomeningitis virus variant that affects recognition of the GP33-43 epitope by H-2Db but not H-2Kb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Selection of a Lymphocytic Choriomeningitis Virus Variant That Affects Recognition of the GP33-43 Epitope by H-2Db but Not H-2Kb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structural basis for LCMV immune evasion: subversion of H-2D(b) and H-2K(b) presentation of gp33 revealed by comparative crystal structure.Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tbb.bio.uu.nl [tbb.bio.uu.nl]
- 9. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Constant regulation for stable CD8 T‐cell functional avidity and its possible implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cooperativity Between CD8+ T Cells, Non-Neutralizing Antibodies, and Alveolar Macrophages Is Important for Heterosubtypic Influenza Virus Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 16. MHC class I antigen processing distinguishes endogenous antigens based on their translation from cellular vs. viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
Unlocking T-Cell Responses: A Comparative Guide to Modified SIINFEKL Peptide Activity
For researchers, scientists, and drug development professionals, the synthetic peptide SIINFEKL, derived from chicken ovalbumin, is a cornerstone of immunological research. Its ability to be presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and subsequently recognized by OT-I CD8+ T-cells makes it an invaluable tool for studying T-cell activation and developing novel immunotherapies. However, native SIINFEKL is susceptible to degradation and can exhibit suboptimal activity. This guide provides a comprehensive comparison of various peptide modifications aimed at enhancing SIINFEKL's efficacy, supported by experimental data and detailed protocols.
This guide will delve into the impact of two primary modification strategies: the incorporation of β-amino acids and post-translational modifications (PTMs). We will assess how these changes affect key parameters of T-cell activation, including MHC-I binding, T-cell stimulation, and in vivo anti-tumor responses.
Data Presentation: A Quantitative Look at Modified SIINFEKL Peptides
The following tables summarize the quantitative data on the impact of different modifications on SIINFEKL's interaction with MHC-I and its ability to activate T-cells.
Table 1: MHC-I Binding Affinity of β-Amino Acid Substituted SIINFEKL Analogues
| Peptide Modification | Sequence | MHC-I Binding IC50 (nM)[1] |
| Native SIINFEKL | SIINFEKL | 5.8 |
| β³hSer(1) | (β³hS)IINFEKL | 13 |
| β³hIle(2) | S(β³hI)INFEKL | 31 |
| β³hIle(3) | SI(β³hI)NFEKL | >1000 |
| β³hAsn(4) | SII(β³hN)FEKL | 11 |
| β³hPhe(5) | SIIN(β³hF)EKL | 10 |
| β³hGlu(6) | SIINF(β³hE)KL | 18 |
| β³hLys(7) | SIINFE(β³hK)L | 29 |
| β³hLeu(8) | SIINFEKL(β³hL) | >1000 |
Lower IC50 values indicate stronger binding affinity to the H-2Kb molecule.
Table 2: In Vitro T-Cell Activation by β-Amino Acid Substituted SIINFEKL Analogues
| Peptide Modification | EC50 for IFN-γ production (nM)[1] |
| Native SIINFEKL | 0.1 |
| β³hSer(1) | 0.3 |
| β³hIle(2) | 1.0 |
| β³hIle(3) | >1000 |
| β³hAsn(4) | 0.4 |
| β³hPhe(5) | 0.2 |
| β³hGlu(6) | 0.8 |
| β³hLys(7) | 1.2 |
| β³hLeu(8) | >1000 |
EC50 represents the concentration of peptide required to elicit 50% of the maximal response.
Experimental Protocols: Methodologies for Assessing Peptide Activity
Accurate assessment of modified peptide function relies on robust and standardized experimental procedures. Below are detailed protocols for key assays used to evaluate SIINFEKL activity.
RMA-S Stabilization Assay for MHC-I Binding
This assay quantifies the ability of a peptide to stabilize MHC class I molecules on the surface of RMA-S cells, which are deficient in the TAP protein and thus have low surface expression of MHC-I unless stabilized by an external peptide.
Materials:
-
RMA-S cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
SIINFEKL peptides (native and modified)
-
Phosphate-buffered saline (PBS)
-
FITC-conjugated anti-H-2Kb antibody
-
Flow cytometer
Procedure:
-
Culture RMA-S cells in complete RPMI-1640 medium.
-
Seed RMA-S cells in a 96-well plate at a density of 2 x 105 cells/well.
-
Incubate the cells overnight at 26°C to promote the expression of empty, unstable MHC-I molecules on the cell surface.
-
Prepare serial dilutions of the SIINFEKL peptides in serum-free RPMI-1640 medium.
-
Add the diluted peptides to the RMA-S cells and incubate for 4 hours at 37°C. This allows for the binding of peptides to the MHC-I molecules, stabilizing them on the cell surface.
-
Wash the cells twice with cold PBS to remove unbound peptide.
-
Stain the cells with a FITC-conjugated anti-H-2Kb antibody for 30 minutes on ice, protected from light.
-
Wash the cells again with cold PBS.
-
Resuspend the cells in PBS and acquire data on a flow cytometer.
-
The mean fluorescence intensity (MFI) of H-2Kb staining is proportional to the amount of stabilized MHC-I on the cell surface and thus reflects the binding affinity of the peptide.
OT-I T-Cell Activation Assay
This assay measures the activation of CD8+ T-cells isolated from OT-I transgenic mice, which express a T-cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex.
Materials:
-
Spleen and lymph nodes from OT-I transgenic mice
-
Complete RPMI-1640 medium
-
SIINFEKL peptides (native and modified)
-
Antigen-presenting cells (APCs), such as splenocytes or dendritic cells
-
Anti-CD3 and anti-CD28 antibodies (for positive control)
-
Brefeldin A
-
Fluorochrome-conjugated antibodies against CD8, CD69, IFN-γ, and TNF-α
-
Flow cytometer
Procedure:
-
Isolate splenocytes and lymph node cells from OT-I mice to create a single-cell suspension.
-
Co-culture the OT-I cells with APCs in a 96-well plate.
-
Add serial dilutions of the SIINFEKL peptides to the co-culture. Include a negative control (no peptide) and a positive control (anti-CD3/anti-CD28 antibodies).
-
Incubate the cells for 24-48 hours at 37°C.
-
For the last 4-6 hours of incubation, add Brefeldin A to the culture to inhibit cytokine secretion and allow for intracellular accumulation.
-
Harvest the cells and stain for surface markers, such as CD8 and the early activation marker CD69.
-
Fix and permeabilize the cells.
-
Perform intracellular staining for cytokines such as IFN-γ and TNF-α.
-
Acquire data on a flow cytometer.
-
Analyze the percentage of CD8+ T-cells expressing activation markers and producing cytokines to determine the potency of the modified peptides.
Visualizing the Mechanisms of Action
To better understand the processes involved in SIINFEKL-mediated T-cell activation, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for comparing modified SIINFEKL peptides.
Caption: Simplified TCR signaling pathway upon SIINFEKL presentation.
References
A Comparative Guide to Benchmarking New Vaccine Platforms Using Ova Peptide (257-264)
For researchers and drug development professionals, the selection of a robust model antigen is paramount for the preclinical evaluation of new vaccine platforms. The ovalbumin-derived peptide OVA (257-264), with the amino acid sequence SIINFEKL, is a cornerstone model antigen. It serves as the immunodominant H-2Kb-restricted epitope of chicken ovalbumin, making it an invaluable tool for studying CD8+ cytotoxic T lymphocyte (CTL) responses in C57BL/6 mice.[1] This guide provides a comparative analysis of various vaccine platforms utilizing the SIINFEKL peptide, supported by experimental data, detailed protocols, and visualizations to aid in the design and assessment of next-generation vaccines.
Comparative Performance of Vaccine Platforms
The efficacy of a vaccine platform is determined by its ability to induce a potent and durable antigen-specific immune response. Key metrics for evaluation include the magnitude of the CD8+ T cell response, in vivo cytotoxic activity, and protective immunity against tumor challenge. The following tables summarize the performance of different platforms based on published experimental data.
Table 1: CD8+ T Cell Response to OVA (257-264) Across Various Platforms
| Vaccine Platform | Adjuvant/Formulation | Key Findings | % of OVA-Specific CD8+ T Cells (of total CD8+) | Animal Model | Source |
| Peptide | α-GalCer (iNKT cell ligand) | α-GalCer significantly enhanced peptide priming. | ~12% in blood | C57BL/6 Mice | [2] |
| Peptide | SMIP2.1 (TLR2 agonist) | Adjuvant increased the expansion of the OVA-specific CD8+ T cell population. | Increased vs. OVA alone (specific % not stated) | C57BL/6 Mice | [3] |
| Peptide | CpG or Poly(I:C) | Preferentially amplified effector T cells over regulatory T cells, increasing the Teff:Treg ratio. | Not specified | C57BL/6 Mice | [4] |
| Self-Assembling Peptide | pNIPAm + CpG | Nanostructured peptide showed stronger expansion of adoptively transferred OT-I cells. | Stronger expansion vs. soluble peptide (specific % not stated) | C57BL/6 Mice | [5] |
| mRNA | Liposome-encapsulated + GM-CSF mRNA | Co-administration of GM-CSF mRNA significantly strengthened CTL activity. | Not specified | C57BL/6 Mice | [6] |
| mRNA (LNP) | Lipid-like material (C1) | C1-LNP formulation induced much higher IL-2 and IFN-γ secretion than Lipofectamine 2000. | Not specified | C57BL/6 Mice | [7] |
| circRNA (LNP) | LNP-encapsulated circRNA | circRNA vaccine platform triggered robust innate and adaptive immune activation. | Not specified | C57BL/6 Mice | [8] |
| Adenoviral Vector | Recombinant AdV encoding OVA | Induced a peak CD8+ T cell response on day 11 post-immunization. | Not specified | C57BL/6 Mice | [9] |
| Bacterial Vector | Attenuated Listeria monocytogenes | L. monocytogenes delivering OVA mRNA led to potent activation of OT-I cells. | 33% of total CD8+ T cells | C57BL/6 Mice | [10] |
| PROTAV | Pomalidomide-OVA Conjugate + CpG | PROTAVs facilitate antigen processing and cross-presentation to potentiate T cell responses. | Not specified | C57BL/6 Mice | [11] |
Table 2: Anti-Tumor Efficacy in Prophylactic and Therapeutic Models
| Vaccine Platform | Tumor Model | Regimen | Key Outcome | Source |
| Nanoparticle (Polystyrene) | EG7-OVA | Prophylactic (2 doses) | Prevented tumor growth in 100% of animals until day 10. | [12] |
| Nanoparticle (Silicasome) | B16-OVA | Therapeutic (3 doses) | Silicasome-OVA-MPLA formulation significantly suppressed tumor growth and extended survival. | [13] |
| Adenoviral Vector | B16-OVA (BL6-10ova) | Prophylactic (1 dose) | 100% of mice were tumor-free following challenge. | [9] |
| Peptide-Pulsed DCs | B16-OVA | Prophylactic (1 injection) | 60% of animals rejected the tumor challenge. | [14] |
| Naked DNA | B16-OVA | Prophylactic (3 injections) | 60% of animals rejected the tumor challenge. | [14] |
| mRNA (Liposome) | E.G7-OVA | Prophylactic (2 doses) | Completely protected mice from tumor challenge. | [6] |
| mRNA (Liposome) | B16-OVA (F10.9-OVA) | Therapeutic (started day 3) | Significantly slowed, but did not prevent, tumor growth. | [6] |
| RNA Origami | B16-OVA | Therapeutic (3 doses) | Vaccines with a low peptide number led to strong protective anti-tumor immunity. | [15] |
| sHDL Nanodiscs | B16F10 | Therapeutic (3 doses) + αPD-1/αCTLA-4 | Combination therapy significantly delayed tumor growth and improved survival. | [16] |
Key Experimental Methodologies
Objective benchmarking requires standardized and reproducible experimental protocols. Below are detailed methodologies for essential assays used to evaluate vaccine performance.
Experimental Workflow for Vaccine Benchmarking
The following diagram illustrates a typical workflow for comparing different vaccine platforms.
Protocol 1: Tetramer Staining for Antigen-Specific CD8+ T Cells
This flow cytometry-based method quantifies the percentage of CD8+ T cells that are specific for the SIINFEKL epitope.
-
Sample Collection: Collect peripheral blood or splenocytes from immunized mice.[9]
-
Red Blood Cell Lysis: If using blood or spleen, lyse red blood cells using an appropriate lysis buffer.
-
Surface Staining: Stain 100 µl of blood or 1-2x10^6 splenocytes with a PE-conjugated H-2Kb/OVA(257–264) tetramer and a FITC-conjugated anti-CD8 antibody.[9]
-
Incubation: Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[9]
-
Wash: Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Gate on the CD8+ lymphocyte population and determine the percentage of cells that are also positive for the tetramer.[1]
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the functional ability of induced CTLs to kill target cells presenting the specific peptide in a living animal.[1]
-
Target Cell Preparation: Prepare two populations of splenocytes from naive C57BL/6 mice.
-
Cell Transfer: Mix the two populations at a 1:1 ratio and adoptively transfer them (e.g., via intravenous injection) into the previously vaccinated recipient mice.[9]
-
Analysis: After a set period (e.g., 4-18 hours), harvest spleens or lymph nodes from the recipient mice.
-
Flow Cytometry: Analyze the cell suspension by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
Calculation: The percentage of specific killing is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
Protocol 3: In Vitro Antigen Presentation Assay
This assay assesses the ability of a vaccine formulation to be processed by antigen-presenting cells (APCs) and to present the SIINFEKL epitope on MHC class I molecules.
-
APC Culture: Culture bone marrow-derived dendritic cells (BMDCs) or other APCs.[7]
-
Pulsing: Pulse the APCs with the vaccine formulation (e.g., LNP-mRNA, peptide-nanodiscs) for a specified time.[7][16] Include soluble SIINFEKL peptide as a positive control.
-
Staining: Wash the cells and stain them with a fluorescently labeled antibody that specifically recognizes the SIINFEKL-H-2Kb complex (e.g., clone 25-D1.16).[16][17]
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) or percentage of positive cells, which corresponds to the level of antigen presentation.[11]
Antigen Processing and Presentation Pathway
The primary mechanism for activating naive CD8+ T cells against exogenous antigens like those delivered by vaccines is cross-presentation. In this pathway, APCs, particularly dendritic cells, internalize the antigen, process it, and load the resulting peptides onto MHC class I molecules for presentation to CD8+ T cells.[1][12]
This guide provides a framework for the systematic evaluation of new vaccine technologies using the well-characterized OVA (257-264) model antigen. By employing standardized assays and comparing results against established benchmarks, researchers can more effectively identify and optimize promising platforms for clinical development.
References
- 1. Fam-ova (257-264) SIINFEKL Peptide|5-FAM Labeled [benchchem.com]
- 2. Utilizing the adjuvant properties of CD1d-dependent NK T cells in T cell–mediated immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Self-Assembling Peptide Epitopes as Novel Platform for Anticancer Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccination with mRNAs encoding tumor-associated antigens and granulocyte-macrophage colony-stimulating factor efficiently primes CTL responses, but is insufficient to overcome tolerance to a model tumor/self antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Circular RNA cancer vaccines drive immunity in hard-to-treat malignancies [thno.org]
- 9. Adjuvant effect of HER-2/neu-specific adenoviral vector stimulating CD8+ T and natural killer cell responses on anti-HER-2/neu antibody therapy for well-established breast tumors in HER-2/neu transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Designer vaccine nanodiscs for personalized cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spleen‐targeted neoantigen DNA vaccine for personalized immunotherapy of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Disposal of Ova Peptide (257-264)
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as Ova peptide (257-264), also known as SIINFEKL, is a critical component of laboratory safety and environmental responsibility. Although not classified as acutely hazardous, the full toxicological properties of many research peptides are not extensively documented.[1] Therefore, a cautious and informed approach to waste management is essential. This guide provides a detailed, step-by-step operational plan for the safe disposal of Ova peptide (257-264).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and hazard information.[2] In the absence of an SDS, the peptide should be treated as a potentially hazardous substance.[2]
Standard personal protective equipment (PPE) is mandatory and should include:
All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][4]
Step-by-Step Disposal Protocol
The proper disposal of Ova peptide (257-264) waste is contingent on its physical state (liquid or solid) and must align with your institution's environmental health and safety (EHS) guidelines and local regulations.[1][5]
Liquid Waste Disposal
Liquid waste includes solutions containing Ova peptide (257-264), contaminated buffers, and solvents.
-
Segregation: All liquid waste containing the peptide should be collected in a dedicated, leak-proof, and clearly labeled waste container.[2][6] Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Chemical Inactivation (Recommended): To add a layer of safety, especially if the peptide was used in biological assays, chemical inactivation is recommended.[2] This can be achieved by treating the liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).[2][3] The solution should be allowed to stand for a minimum of 30 minutes to denature the peptide.[2][3]
-
Neutralization: If a strong acid or base was used for inactivation, the waste solution should be neutralized to a pH between 6.0 and 8.0 before final disposal.[1][2]
-
Collection and Storage: The treated and neutralized liquid waste must be stored in a sealed and properly labeled container in a designated hazardous waste accumulation area.[1][2]
-
Final Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][2]
Solid Waste Disposal
Solid waste includes contaminated labware such as pipette tips, centrifuge tubes, gloves, and empty vials.[2]
-
Segregation: Collect all solid waste contaminated with Ova peptide (257-264) in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should list "Ova peptide (257-264)" as a contaminant.[1]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]
-
Final Disposal: Contact your institution's EHS department for pickup and disposal, which will likely involve incineration.[1][3]
Quantitative Data for Disposal Procedures
The following table summarizes the recommended quantitative parameters for the chemical inactivation of Ova peptide (257-264) waste.
| Parameter | Guideline | Source |
| Inactivation Reagents | 10% Bleach Solution or 1 M Sodium Hydroxide (NaOH) | [2][3] |
| Final Concentration of Sodium Hypochlorite | 0.5 - 1.0% | [2][3] |
| Inactivation Time | Minimum 30 minutes | [2][3] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | [1][2] |
Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste
This protocol details the steps for the chemical inactivation of liquid waste containing Ova peptide (257-264).
-
Preparation: In a designated chemical fume hood, prepare the inactivation solution (e.g., a 10% bleach solution or 1 M NaOH).
-
Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the inactivating agent.[1][2]
-
Inactivation: Gently stir the mixture and allow it to stand for at least 30 minutes to ensure complete denaturation of the peptide.[2][3]
-
Neutralization: Monitor the pH of the solution. If necessary, neutralize it by slowly adding a suitable neutralizing agent (e.g., a weak acid to neutralize a basic solution).
-
Storage for Disposal: Transfer the treated solution to a labeled hazardous waste container for collection by your institution's hazardous waste management service.[2]
Disposal Workflow
The following diagram illustrates the decision-making workflow for the proper disposal of Ova peptide (257-264).
Caption: Disposal workflow for Ova peptide (257-264).
References
Essential Safety and Operational Guide for Handling Ova Peptide (257-264)
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Ova peptide (257-264), commonly known as SIINFEKL. The following procedures are based on established laboratory best practices for handling synthetic peptides to ensure personnel safety and maintain experimental integrity.
Disclaimer: While Safety Data Sheets (SDS) for Ova peptide (257-264) indicate that it is not classified as a hazardous substance, it is prudent to handle all laboratory chemicals with a high degree of caution.[1][2] This guide is intended to supplement, not replace, institutional and regulatory safety protocols. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the primary defense against accidental exposure.[3][4] The following table summarizes the recommended PPE for handling Ova peptide (257-264) in both lyophilized and solubilized forms.
| PPE Category | Item | Specifications and Use |
| Eye & Face Protection | Safety Goggles | Required to protect against dust particles and liquid splashes.[3][5] Must meet appropriate national standards (e.g., ANSI Z87.1).[5] |
| Face Shield | Recommended in addition to goggles during procedures with a high risk of splashing, such as initial reconstitution of the lyophilized powder.[5] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[3][5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended.[3][5] Gloves should be inspected before use and changed immediately if contaminated.[3][5] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.[5] Work in a fume hood or biosafety cabinet is preferable.[3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where chemicals are handled.[5] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is critical for both safety and maintaining the integrity of the peptide.[6][7]
1. Preparation and Review:
-
Before handling, review the Safety Data Sheet (SDS).[3]
-
Ensure a designated, clean, and well-ventilated work area, such as a chemical fume hood or biosafety cabinet, is prepared.[3][4]
-
Assemble all necessary materials, including the peptide, appropriate solvent, calibrated pipettes, and sterile tubes.[6]
2. Handling Lyophilized Powder:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation and moisture uptake.[8][9]
-
Wear a dust mask or work in a ventilated cabinet when weighing the lyophilized powder to avoid inhalation.[3][5]
-
Handle the powder gently to minimize aerosolization.[7]
3. Reconstitution (Solubilization):
-
There is no universal solvent for all peptides.[8] For Ova peptide (257-264), sterile, high-purity water or a buffer like PBS is typically a good starting point.[10]
-
Add the solvent slowly to the vial.
-
If solubility is an issue, small amounts of organic solvents like DMSO may be used, followed by dilution with an aqueous buffer.[10]
4. Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[8][9]
-
Peptide Solutions: For short-term storage, refrigerate at 4°C. For long-term storage, create single-use aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][9]
-
All containers must be clearly labeled with the peptide name, concentration, date of preparation, and storage conditions.[3]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart.[1] Seek immediate medical attention.[2][11] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, seek immediate medical attention.[11] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.[11] |
| Spill | For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning.[10] For liquid spills, absorb with an inert material like sand or vermiculite.[10] Place all cleanup materials in a sealed container for proper disposal.[10] Ventilate the area and wash the spill site thoroughly.[11] |
Disposal Plan
Proper disposal is essential to protect personnel and the environment.[6] Never dispose of peptide waste down the drain or in regular trash.[3][10]
1. Waste Segregation:
-
Solid Waste: Collect all materials contaminated with the peptide, such as used gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[5][10][12]
-
Liquid Waste: Collect all unused or waste solutions containing the peptide in a separate, sealed, and clearly labeled container for chemical waste.[5][10]
2. Container Labeling:
-
All waste containers must be securely sealed and clearly labeled as "Hazardous Waste." The label should include the chemical name ("Ova peptide (257-264)") and any other components of the solution.[12]
3. Final Disposal:
-
Store sealed waste containers in a designated, secure area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service or EHS department.[3]
Workflow for Safe Handling of Ova Peptide (257-264)
Caption: Workflow for the safe handling of Ova peptide (257-264).
References
- 1. apexbt.com [apexbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. peptide24.store [peptide24.store]
- 4. Laboratory Safety Guidelines | getmypepti [getmypepti.com]
- 5. benchchem.com [benchchem.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
